molecular formula C75H129N39O31 B576502 Tuberactinomycin CAS No. 11075-36-8

Tuberactinomycin

Cat. No.: B576502
CAS No.: 11075-36-8
M. Wt: 2073.099
InChI Key: NLFFJIIRAGZISV-LKMNLCDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tuberactinomycin is a family of cyclic peptide antibiotics recognized for their potent activity against Mycobacterium tuberculosis , including drug-resistant strains, making them a critical subject of infectious disease research . These compounds function as ribosome-targeting antibiotics, exerting a bactericidal effect by binding to the 70S bacterial ribosome . Their primary mechanism of action involves blocking the translocation step of protein synthesis, a crucial process where mRNA and tRNAs move through the ribosome after peptide bond formation . By stabilizing key ribosomal structures, this compound prevents the movement of tRNA from the A-site to the P-site, thereby halting translation and inhibiting bacterial growth . Historically, specific members of this family, such as viomycin and capreomycin, have served as essential second-line treatments for tuberculosis, underscoring their enduring research and therapeutic significance . The entire this compound family is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

11075-36-8

Molecular Formula

C75H129N39O31

Molecular Weight

2073.099

IUPAC Name

(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4S,6R)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;(3R,4R)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4S,6R)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide;(3R,4R)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(6R)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide

InChI

InChI=1S/C25H43N13O11.2C25H43N13O10/c26-2-1-15(41)9(27)3-16(42)32-11-5-30-23(48)18(10-4-17(43)37-24(28)36-10)38-20(45)12(6-31-25(29)49)33-21(46)13(7-39)35-22(47)14(8-40)34-19(11)44;26-3-1-16(41)10(27)5-17(42)33-12-6-31-23(47)18(11-2-4-30-24(28)37-11)38-20(44)13(7-32-25(29)48)34-21(45)14(8-39)36-22(46)15(9-40)35-19(12)43;26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43/h6,9-11,13-15,17-18,39-41,43H,1-5,7-8,26-27H2,(H,30,48)(H,32,42)(H,33,46)(H,34,44)(H,35,47)(H,38,45)(H3,28,36,37)(H3,29,31,49);7,10-12,14-16,18,39-41H,1-6,8-9,26-27H2,(H,31,47)(H,33,42)(H,34,45)(H,35,43)(H,36,46)(H,38,44)(H3,28,30,37)(H3,29,32,48);7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48)/b12-6-;2*13-7-/t9-,10-,11+,13+,14+,15-,17+,18+;10-,11-,12+,14+,15+,16-,18+;10-,11+,12-,14-,15-,17-,18-/m110/s1

InChI Key

NLFFJIIRAGZISV-LKMNLCDCSA-N

SMILES

C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(C(CCN)O)N)N.C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(C(CCN)O)N

Synonyms

tuberactinomycin

Origin of Product

United States

Foundational & Exploratory

Tuberactinomycin: A Technical Guide to Discovery, Isolation, and Biosynthesis from Streptomyces Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tuberactinomycins are a family of cyclic peptide antibiotics that represent a critical class of second-line treatments against drug-resistant tuberculosis.[1][2] These non-ribosomally synthesized peptides, produced by various species of soil-dwelling Streptomyces bacteria, exert their potent antimycobacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and biosynthesis of tuberactinomycins, with a focus on providing detailed experimental protocols and quantitative data to aid researchers in this field.

The tuberactinomycin family includes several closely related compounds, with viomycin, capreomycin, and tuberactinomycins A, N, and O being the most prominent members.[1][3] Viomycin was the first to be isolated in 1951 from Streptomyces puniceus.[1][3] Subsequently, capreomycin was discovered from Streptomyces capreolus, and tuberactinomycins A, B, N (also known as enviomycin), and O were isolated from Streptomyces griseoverticillatus var. tuberacticus.[1][3] It was later determined that this compound B and viomycin are the same compound.[1]

This compound-Producing Streptomyces Species and Fermentation

The production of tuberactinomycins is achieved through submerged fermentation of the respective Streptomyces species. The composition of the fermentation medium and the culture conditions are critical for obtaining high yields of the desired antibiotic.

Fermentation Parameters
ParameterStreptomyces capreolus (for Capreomycin)Streptomyces sp. ATCC 11861 (for Viomycin)Streptomyces griseoverticillatus
Carbon Source W-Gum, Cottonseed flour, Soybean cake powderViomycin Production Medium (composition not specified)Information not readily available
Nitrogen Source Yeast powder, Ammonium sulfate, Corn steep liquorViomycin Production Medium (composition not specified)Information not readily available
Inorganic Salts Potassium primary phosphate, Sodium chloride, Calcium carbonateViomycin Production Medium (composition not specified)Information not readily available
pH 6.5Not specifiedInformation not readily available
Temperature 26-30°C28°CInformation not readily available
Incubation Time 120-144 hours5 daysInformation not readily available
Agitation 220 rpmNot specifiedInformation not readily available

Table 1: Fermentation Parameters for this compound Production.

Quantitative Production Data

Quantitative data on the production of tuberactinomycins is crucial for process optimization and scalability. While comprehensive data is not always available in the public domain, some reported yields provide a benchmark for production efforts.

This compoundProducing StrainFermentation YieldReference
CapreomycinStreptomyces capreolusup to 14149 µg/mL[4]

Table 2: Reported Fermentation Yields of Tuberactinomycins.

Experimental Protocols

I. Fermentation of Streptomyces capreolus for Capreomycin Production

This protocol is based on information from patent literature and aims to provide a starting point for the production of capreomycin.

a. Media Preparation:

  • Seed Culture Medium: Sucrose 20.0 g/L, Yeast powder 10.0 g/L, Ammonium sulfate 2.0 g/L, Corn steep liquor 2.0 g/L, Sodium chloride 0.5 g/L, Calcium carbonate 4.0 g/L. Adjust pH to 6.5 and sterilize at 121°C for 30 minutes.[4]

  • Production Medium: W-Gum 60.0 g/L, Cottonseed flour 60.0 g/L, Yeast powder 15.0 g/L, Ammonium sulfate 9.0 g/L, Corn steep liquor 18.0 g/L, Potassium primary phosphate 9.0 g/L, Sodium chloride 6.0 g/L, Calcium carbonate 15.0 g/L. Adjust pH to 6.5 and sterilize at 121°C for 30 minutes.[4]

b. Inoculum Preparation:

  • Inoculate a slant culture of Streptomyces capreolus NRRL2773 into the seed culture medium.[4]

  • Incubate at 26°C with shaking at 220 rpm for 72 hours.[4]

c. Production Fermentation:

  • Inoculate the production medium with 10% (v/v) of the seed culture.[4]

  • Incubate in a fermentor at 29°C with a tank pressure of 0.05 ± 0.01 Mpa and a ventilation ratio of 1:0.8-1.2 vvm, with stirring at 300-400 rpm.[4]

  • Continue fermentation for 120-144 hours.[4]

II. Isolation and Purification of Capreomycin from Fermentation Broth

This protocol utilizes ion-exchange chromatography as a primary purification step.

a. Broth Pre-treatment:

  • Dilute the fermentation broth with an equal volume of water.

  • Adjust the pH to 3.0 with oxalic acid.[5]

  • Add a filter aid (e.g., perlite) and stir for 30 minutes before filtration.[5]

  • Adjust the pH of the filtrate to 7.0 with 2M NaOH.[5]

b. Cation Exchange Chromatography:

  • Load the pre-treated filtrate onto a D116 cation exchange resin column (Na+ form).[5]

  • After adsorption, wash the resin with deionized water.[5]

  • Elute the capreomycin with 1M sulfuric acid.[5]

c. Desalting and Decolorization:

  • The eluate is then passed through a desalination resin (e.g., 1x16 ion exchange resin).[5]

  • The desalted solution is neutralized to pH 6.0-7.0 with an appropriate ion exchange resin (e.g., 331-OH form).[5]

  • The neutralized solution is then passed through a decolorizing resin (e.g., 122-H form).[5]

d. Final Product Recovery:

  • The decolorized solution can be concentrated and the capreomycin sulfate precipitated or spray-dried.

III. HPLC Analysis of Viomycin

This method can be used for the qualitative and quantitative analysis of viomycin in purified samples.

  • Column: Macrosphere SCX 300A 7U[6]

  • Mobile Phase A: 20 mM Tris-HCl, pH 6.4[6]

  • Mobile Phase B: 20 mM Tris-HCl, 1 M sodium acetate, pH 6.4[6]

  • Gradient:

    • 0-5 min: 100% A

    • 5-20 min: Linear gradient to 100% B

    • 20-25 min: 100% B[6]

  • Flow Rate: 1 mL/min[6]

  • Detection: UV at 268 nm[6]

IV. Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol describes the broth microdilution method for determining the antimycobacterial activity of tuberactinomycins.

a. Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • This compound compound of interest

  • Sterile DMSO (for initial stock solution)

b. Procedure:

  • Prepare a stock solution of the this compound in sterile DMSO.

  • Perform serial two-fold dilutions of the antibiotic in Middlebrook 7H9 broth in the microtiter plate. The final volume in each well should be 100 µL.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for a sterility control well) with 100 µL of the bacterial suspension.

  • Incubate the plates at 37°C for 7-14 days.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Biosynthesis of Tuberactinomycins

The biosynthesis of tuberactinomycins is a complex process involving a non-ribosomal peptide synthetase (NRPS) machinery. The biosynthetic gene cluster for viomycin, spanning approximately 36.3 kb in Streptomyces vinaceus, has been extensively studied and contains 20 open reading frames (ORFs) that encode the enzymes responsible for the synthesis, regulation, and export of the antibiotic.[1][6]

The core structure of tuberactinomycins is a cyclic pentapeptide. The biosynthesis can be broadly divided into the following stages:

  • Assembly of the Pentapeptide Core: The NRPS enzymes VioA, VioI, VioF, and VioG assemble the pentapeptide core from precursor amino acids, including L-serine and non-proteinogenic amino acids like 2,3-diaminopropionate, L-capreomycidine, and β-ureidodehydroalanine.[1]

  • Cyclization: The linear pentapeptide is cyclized to form the characteristic ring structure.

  • Modifications: A series of post-cyclization modifications, including desaturation, carbamoylation, N-acylation, and hydroxylation, are carried out by various enzymes encoded within the gene cluster to produce the final active this compound molecules.[1][6]

Tuberactinomycin_Biosynthesis cluster_precursors Precursor Amino Acids cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Assembly cluster_modifications Post-Cyclization Modifications L_Serine L-Serine VioA VioA L_Serine->VioA L_DAP 2,3-Diaminopropionate VioF VioF L_DAP->VioF L_Capreomycidine L-Capreomycidine VioG VioG L_Capreomycidine->VioG beta_UDA β-Ureidodehydroalanine beta_UDA->VioF Linear_Pentapeptide Linear Pentapeptide VioA->Linear_Pentapeptide Assembly & Cyclization VioI VioI VioI->Linear_Pentapeptide Assembly & Cyclization VioF->Linear_Pentapeptide Assembly & Cyclization VioG->Linear_Pentapeptide Assembly & Cyclization Cyclic_Pentapeptide Cyclic Pentapeptide Core Linear_Pentapeptide->Cyclic_Pentapeptide VioJ VioJ (Desaturation) Cyclic_Pentapeptide->VioJ VioL VioL (Carbamoylation) VioJ->VioL VioM_O VioM/VioO (N-acylation) VioL->VioM_O VioQ VioQ (Hydroxylation) VioM_O->VioQ This compound Final this compound VioQ->this compound

Tuberactinomycin_Isolation_Workflow Fermentation Streptomyces Fermentation Centrifugation Centrifugation/Filtration (Separate mycelia from broth) Fermentation->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant pH_Adjustment pH Adjustment Supernatant->pH_Adjustment Ion_Exchange Cation Exchange Chromatography (Binding and Elution) pH_Adjustment->Ion_Exchange Eluate This compound-rich Eluate Ion_Exchange->Eluate Desalting Desalting Eluate->Desalting Decolorization Decolorization Desalting->Decolorization Concentration Concentration/Precipitation Decolorization->Concentration Purified_this compound Purified this compound Concentration->Purified_this compound

Conclusion

The tuberactinomycins remain a vital component in the fight against multidrug-resistant tuberculosis. A thorough understanding of their discovery, the producing organisms, and the methods for their isolation and purification is essential for continued research and development in this area. This guide provides a foundational framework of technical information and detailed protocols to support scientists and researchers in their efforts to explore and exploit the therapeutic potential of this important class of antibiotics. Further optimization of fermentation and purification processes, guided by the principles outlined herein, will be crucial for improving the accessibility and affordability of these life-saving drugs.

References

An In-depth Technical Guide to the Chemical Structures of the Tuberactinomycin Family of Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures of the tuberactinomycin family of antibiotics, a critical class of cyclic peptide antibiotics effective against Mycobacterium tuberculosis. This document details their core structure, key chemical variations, physicochemical properties, and the experimental methodologies used for their structural elucidation. Furthermore, it outlines their mechanism of action through a detailed signaling pathway diagram.

Core Chemical Structure and Variations

The this compound family of antibiotics is characterized by a conserved cyclic pentapeptide core. Variations among the family members arise from different substitutions at four key positions (R1, R2, R3, and R4), leading to a range of biological activities and properties.[1] The generalized core structure and the specific substitutions for prominent members of the family are detailed below.

This compound Core Structure

The foundational scaffold of all this compound antibiotics is a cyclic pentapeptide. The specific amino acid residues and their connectivity within this ring are crucial for their interaction with the bacterial ribosome.

G cluster_core This compound Core Structure Core Core G cluster_ribosome Bacterial Ribosome (70S) cluster_process Protein Synthesis Elongation Cycle A_site A-site (Aminoacyl) P_site P-site (Peptidyl) E_site E-site (Exit) Start Aminoacyl-tRNA delivery to A-site Peptide_bond Peptide bond formation Start->Peptide_bond Translocation Translocation (A-site -> P-site) Peptide_bond->Translocation Release Deacylated tRNA moves to E-site and exits Translocation->Release Next_cycle Next codon available in A-site Release->Next_cycle Next_cycle->Start This compound This compound Antibiotic This compound->Translocation INHIBITS G Purification Purify 70S Ribosomes, mRNA, tRNAs Complex_Formation Form Ribosome-Antibiotic Complex Purification->Complex_Formation Crystallization Crystallize Complex (Vapor Diffusion) Complex_Formation->Crystallization Data_Collection Collect X-ray Diffraction Data (Synchrotron) Crystallization->Data_Collection Structure_Solution Solve Structure (Molecular Replacement) Data_Collection->Structure_Solution Model_Building Build Atomic Model Structure_Solution->Model_Building Refinement Refine Structure Model_Building->Refinement Final_Structure Final this compound-Ribosome Complex Structure Refinement->Final_Structure

References

An In-depth Technical Guide to the Mechanism of Action of Tuberactinomycin on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tuberactinomycin family of cyclic peptide antibiotics, which includes prominent members such as viomycin and capreomycin, represents a critical class of agents against bacterial infections, most notably in the treatment of multidrug-resistant tuberculosis.[1] Their potent bactericidal activity stems from their targeted inhibition of protein synthesis, a fundamental process for bacterial viability. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the action of tuberactinomycins on the bacterial 70S ribosome. We delve into the specific binding interactions, the profound effects on the dynamics of ribosomal translocation, and the key structural determinants of their inhibitory function. Furthermore, this guide outlines detailed experimental protocols for studying these interactions and presents quantitative data to facilitate comparative analysis and future drug development endeavors.

Core Mechanism of Action: Inhibition of Translocation

Tuberactinomycins exert their bactericidal effect by arresting the elongation phase of protein synthesis.[1] Specifically, they are potent inhibitors of the translocation step, a complex and dynamic process that involves the movement of messenger RNA (mRNA) and transfer RNAs (tRNAs) through the ribosome, catalyzed by Elongation Factor G (EF-G).[1][2]

The binding of a this compound molecule to the ribosome stabilizes the pre-translocation state, effectively locking the ribosome in a conformation that is non-permissive for the translocation of the peptidyl-tRNA from the A-site to the P-site.[3] This stalling of the ribosome prevents the progression of the nascent polypeptide chain, leading to a global shutdown of protein synthesis and ultimately, cell death.[1]

The this compound Binding Site: A Bridge Between Subunits

Structural studies, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), have precisely mapped the binding site of tuberactinomycins to a critical interface between the small (30S) and large (50S) ribosomal subunits.[1][4] This strategic location underscores their potent inhibitory activity. The binding pocket is formed by elements of both ribosomal RNA (rRNA) and ribosomal proteins:

  • 16S rRNA: Helix 44 (h44) of the 16S rRNA, a central component of the decoding center in the 30S subunit, forms a primary interaction surface.

  • 23S rRNA: Helix 69 (H69) of the 23S rRNA in the 50S subunit also contributes significantly to the binding site.

This binding at the intersubunit bridge (B2a) is crucial for the antibiotic's ability to interfere with the coordinated movements of the two subunits required for translocation.[3]

Molecular Interactions and Stabilization of the Pre-translocation State

The high-resolution structures of this compound-ribosome complexes reveal a network of hydrogen bonds and other interactions that anchor the drug molecule in its binding site. These interactions involve conserved nucleotides within h44 and H69. The presence of the antibiotic in this cleft has several key consequences:

  • Stabilization of A-site tRNA: Tuberactinomycins increase the affinity of the A-site tRNA, effectively holding it in place and preventing its movement to the P-site.[3]

  • Conformational Lock: The binding of the drug restricts the rotational movement of the 30S subunit relative to the 50S subunit, a critical motion for the translocation process.

  • Futile GTP Hydrolysis: The stalled pre-translocation state can lead to futile cycles of EF-G binding and GTP hydrolysis without productive translocation, further depleting the cell's energy resources.[5]

The following diagram illustrates the key steps in the this compound mechanism of action:

Tuberactinomycin_Mechanism Ribosome 70S Ribosome (Pre-translocation State) Binding Binding to h44 and H69 Ribosome->Binding EFG EF-G-GTP Ribosome->EFG Normal Translocation This compound This compound This compound->Binding Stabilization Stabilization of Pre-translocation State Binding->Stabilization Translocation_Blocked Translocation Blocked Stabilization->Translocation_Blocked Futile_Hydrolysis Futile GTP Hydrolysis Stabilization->Futile_Hydrolysis Protein_Synthesis_Inhibited Protein Synthesis Inhibition Translocation_Blocked->Protein_Synthesis_Inhibited EFG->Futile_Hydrolysis Binding to stalled ribosome

This compound's inhibitory pathway on the ribosome.

Quantitative Data on this compound Activity

The inhibitory potency of tuberactinomycins can be quantified through various biochemical assays. The following tables summarize key quantitative data for viomycin and capreomycin.

Table 1: In Vitro Translation Inhibition

AntibioticBacterial SpeciesIC50 (µM)Reference
ViomycinMycobacterium smegmatis~2.5[6]
CapreomycinMycobacterium smegmatis~1.5[6]
ViomycinEscherichia coli>100[6]
CapreomycinEscherichia coli>100[6]

Table 2: Kinetic Parameters of Viomycin Inhibition

ParameterValueDescriptionReference
Ribosome Stalling Time≥ 45 secondsMinimum time the ribosome is stalled in the pre-translocation state after viomycin binding. This time increases with higher viomycin concentrations.[5]
Futile GTP HydrolysisOccursEF-G can bind to the viomycin-stalled ribosome and hydrolyze GTP without productive translocation.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of tuberactinomycins.

Purification of Bacterial 70S Ribosomes

A high-purity preparation of active ribosomes is fundamental for in vitro studies. This protocol is adapted for E. coli.

Materials:

  • E. coli cell paste

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol

  • High Salt Wash Buffer: 20 mM Tris-HCl (pH 7.5), 1 M NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol

  • Sucrose Cushion: 1.1 M Sucrose in Lysis Buffer

  • Storage Buffer: 20 mM Tris-HCl (pH 7.5), 60 mM NH4Cl, 6 mM Mg(OAc)2, 6 mM β-mercaptoethanol

Procedure:

  • Resuspend E. coli cell paste in Lysis Buffer.

  • Lyse cells by sonication or French press.

  • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

  • Layer the supernatant onto a sucrose cushion.

  • Pellet the ribosomes by ultracentrifugation at 100,000 x g for 18 hours at 4°C.

  • Gently wash the ribosome pellet with Lysis Buffer.

  • Resuspend the pellet in High Salt Wash Buffer and incubate on ice for 1 hour to remove associated factors.

  • Pellet the ribosomes again by ultracentrifugation at 100,000 x g for 18 hours at 4°C.

  • Resuspend the final ribosome pellet in Storage Buffer.

  • Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A260 unit = 23 pmol of 70S ribosomes).

  • Aliquot and store at -80°C.

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay measures the inhibitory effect of tuberactinomycins on the overall process of protein synthesis.

Materials:

  • Purified 70S ribosomes

  • S150 extract (for translation factors)

  • DNA template (e.g., plasmid encoding firefly luciferase under a T7 promoter)

  • Amino acid mixture

  • T7 RNA polymerase

  • Energy mix (ATP, GTP, CTP, UTP, creatine phosphate, creatine kinase)

  • This compound stock solutions

  • Luciferase assay reagent

Procedure:

  • Assemble the IVTT reaction mixture containing ribosomes, S150 extract, DNA template, amino acids, T7 RNA polymerase, and the energy mix.

  • Add varying concentrations of the this compound antibiotic to the reaction mixtures.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reactions and measure the amount of synthesized luciferase by adding the luciferase assay reagent and measuring luminescence.

  • Plot the percentage of inhibition against the antibiotic concentration to determine the IC50 value.

The workflow for the IVTT assay is depicted below:

IVTT_Workflow Start Start Prepare_Mix Prepare IVTT Reaction Mix Start->Prepare_Mix Add_Antibiotic Add this compound (Varying Concentrations) Prepare_Mix->Add_Antibiotic Incubate Incubate at 37°C Add_Antibiotic->Incubate Measure_Luciferase Measure Luciferase Activity Incubate->Measure_Luciferase Calculate_IC50 Calculate IC50 Measure_Luciferase->Calculate_IC50 End End Calculate_IC50->End

Workflow for the In Vitro Transcription-Translation (IVTT) assay.
Nitrocellulose Filter Binding Assay for Kd Determination

This assay is used to determine the equilibrium dissociation constant (Kd) of the this compound-ribosome interaction.

Materials:

  • Purified 70S ribosomes

  • Radiolabeled this compound (e.g., [14C]-viomycin)

  • Binding Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NH4Cl, 10 mM Mg(OAc)2

  • Wash Buffer: Same as Binding Buffer

  • Nitrocellulose filters (0.45 µm pore size)

  • Scintillation counter and fluid

Procedure:

  • Set up a series of binding reactions with a constant concentration of radiolabeled this compound and increasing concentrations of ribosomes in Binding Buffer.

  • Incubate the reactions at room temperature for 30 minutes to reach equilibrium.

  • Filter each reaction mixture through a nitrocellulose filter under vacuum. Ribosomes and ribosome-bound antibiotic will be retained on the filter.

  • Wash the filters with cold Wash Buffer to remove unbound antibiotic.

  • Dry the filters and measure the amount of retained radioactivity using a scintillation counter.

  • Plot the amount of bound antibiotic against the ribosome concentration and fit the data to a binding isotherm to calculate the Kd.

Toeprinting Assay to Map the Ribosome Stall Site

The toeprinting assay, or primer extension inhibition assay, can precisely map the position of the stalled ribosome on the mRNA.

Materials:

  • Purified 70S ribosomes

  • mRNA template

  • Deacylated tRNA

  • This compound

  • Fluorescently labeled DNA primer complementary to a downstream region of the mRNA

  • Reverse transcriptase

  • dNTPs

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • Anneal the fluorescently labeled primer to the mRNA template.

  • Form the 70S initiation complex by incubating the primed mRNA with ribosomes and initiator tRNA.

  • Add the this compound to the reaction to stall the ribosomes during elongation.

  • Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome.

  • Terminate the reactions and denature the cDNA products.

  • Separate the cDNA products by denaturing PAGE.

  • The presence of a "toeprint" band, which is a truncated cDNA product, indicates the position of the stalled ribosome. The size of this fragment can be used to map the exact nucleotide at which stalling occurs.

The logical flow of the toeprinting assay is as follows:

Toeprinting_Logic Start Start Anneal_Primer Anneal Fluorescent Primer to mRNA Start->Anneal_Primer Form_Complex Form 70S Initiation Complex Anneal_Primer->Form_Complex Add_Antibiotic Add this compound (Stalls Ribosome) Form_Complex->Add_Antibiotic Reverse_Transcription Initiate Reverse Transcription Add_Antibiotic->Reverse_Transcription RT_Stalls Reverse Transcriptase Stalls at Ribosome Reverse_Transcription->RT_Stalls Analyze_cDNA Analyze cDNA Products by PAGE RT_Stalls->Analyze_cDNA Identify_Toeprint Identify Toeprint Band (Map Stall Site) Analyze_cDNA->Identify_Toeprint End End Identify_Toeprint->End

Logical workflow of the toeprinting assay.

Structural Biology Approaches: Cryo-EM and X-ray Crystallography

High-resolution structural information is paramount for understanding the precise molecular interactions between tuberactinomycins and the ribosome.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful technique for determining the structures of large and dynamic macromolecular complexes like the ribosome.

General Workflow:

  • Preparation of the Ribosome-Antibiotic Complex: Purified 70S ribosomes are incubated with a saturating concentration of the this compound antibiotic to ensure high occupancy of the binding site. It is often beneficial to form a stable complex with mRNA and tRNAs to mimic a specific state of the translation cycle (e.g., the pre-translocation state).

  • Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, traps the ribosome complexes in a thin layer of amorphous ice, preserving their native structure.

  • Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large dataset of images, each containing thousands of individual ribosome particles in different orientations, is collected.

  • Image Processing and 3D Reconstruction: The individual particle images are computationally extracted, aligned, and classified to generate a high-resolution 3D reconstruction of the ribosome-antibiotic complex.

  • Model Building and Refinement: An atomic model of the ribosome and the bound antibiotic is built into the cryo-EM density map and refined to produce the final structure.

X-ray Crystallography

X-ray crystallography has also been instrumental in providing high-resolution structures of this compound-ribosome complexes.

General Workflow:

  • Crystallization: The purified ribosome-antibiotic complex is subjected to extensive screening of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.

  • X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the ribosome-antibiotic complex.

  • Model Building and Refinement: An atomic model is built into the electron density map and refined to yield the final crystal structure.

Conclusion

The tuberactinomycins represent a clinically important class of antibiotics that function by targeting a highly conserved and essential process in bacteria: ribosomal translocation. Their mechanism of action, which involves binding to a critical intersubunit bridge and stabilizing the pre-translocation state, has been elucidated through a combination of biochemical, genetic, and structural studies. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate this fascinating class of antibiotics and to guide the development of novel anti-infective agents that can combat the growing threat of antibiotic resistance.

References

Unraveling the Genetic Blueprint: An In-depth Analysis of the Tuberactinomycin Biosynthesis Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The tuberactinomycins, a family of potent non-ribosomal peptide antibiotics, represent a critical line of defense against multidrug-resistant tuberculosis. This guide provides a comprehensive technical overview of the genetic machinery responsible for their production, focusing on the biosynthesis gene clusters of two prominent members: viomycin and capreomycin. By dissecting the molecular logic encoded within these clusters, researchers can unlock new avenues for antibiotic engineering and the development of novel therapeutic agents.

The Tuberactinomycin Biosynthesis Gene Clusters: A Comparative Overview

The biosynthesis of tuberactinomycins is orchestrated by a dedicated set of genes clustered together on the chromosome of the producing microorganisms, primarily species of Streptomyces and Saccharothrix. These gene clusters harbor the instructions for the synthesis of precursor molecules, the assembly of the core peptide scaffold by non-ribosomal peptide synthetases (NRPSs), and a series of post-assembly modifications that yield the final bioactive compounds.

The Viomycin Biosynthesis Gene Cluster

The viomycin biosynthesis gene cluster from Streptomyces sp. strain ATCC 11861 spans approximately 36.3 kb and contains 20 open reading frames (ORFs)[1][2][3][4]. These genes, designated vio, encode a complete enzymatic toolkit for viomycin production, regulation, export, and self-resistance[1][2][3][4].

Table 1: Genes and Predicted Functions in the Viomycin Biosynthesis Cluster

GeneProposed FunctionCategory
vioANon-ribosomal peptide synthetase (NRPS), Module 1 & 2 (activates L-Dap and L-Ser)Peptide Core Assembly
vioBO-phospho-L-serine:L-glutamate aminotransferase, L-2,3-diaminopropionate synthesisPrecursor Biosynthesis
vioCPutative aminotransferasePrecursor Biosynthesis
vioDL-arginine:glycine amidinotransferase, capreomycidine synthesisPrecursor Biosynthesis
vioEPutative transcriptional regulatorRegulation
vioFNon-ribosomal peptide synthetase (NRPS), Module 4 (activates β-ureidoalanine)Peptide Core Assembly
vioGNon-ribosomal peptide synthetase (NRPS), Module 5 (incorporates L-Cam)Peptide Core Assembly
vioHPutative ABC transporter (export)Export
vioINon-ribosomal peptide synthetase (NRPS), Module 3 (lacks adenylation domain)Peptide Core Assembly
vioJα,β-desaturase, modifies the peptide corePost-assembly Modification
vioKPyridoxal phosphate (PLP)-dependent enzyme, L-2,3-diaminopropionate synthesisPrecursor Biosynthesis
vioLCarbamoyltransferase, carbamoylation of the peptide corePost-assembly Modification
vioMAcyl-CoA ligase-like enzyme, involved in β-lysine attachmentPost-assembly Modification
vioNMbtH-like protein, stabilizes adenylation domainsPeptide Core Assembly
vioOAcyltransferase, involved in β-lysine attachmentPost-assembly Modification
vioPβ-lysine synthasePrecursor Biosynthesis
vioQHydroxylase, hydroxylation of capreomycidine residuePost-assembly Modification
vioRPutative transcriptional regulatorRegulation
vioSPutative ABC transporter (export)Export
vioTPutative transporterExport
vphViomycin phosphotransferase, confers resistanceSelf-resistance
The Capreomycin Biosynthesis Gene Cluster

The capreomycin biosynthesis gene cluster, identified in Saccharothrix mutabilis subsp. capreolus, shows significant homology and synteny with the viomycin cluster[5][6]. Of the 33 ORFs identified in the capreomycin-producing strain, 19 are proposed to be directly involved in capreomycin biosynthesis[7].

Table 2: Homologous Genes in the Capreomycin Biosynthesis Cluster and Their Viomycin Counterparts

Capreomycin GeneViomycin HomologProposed FunctionCategory
cmnAvioANon-ribosomal peptide synthetase (NRPS)Peptide Core Assembly
cmnBvioBO-phospho-L-serine:L-glutamate aminotransferasePrecursor Biosynthesis
cmnCvioCPutative aminotransferasePrecursor Biosynthesis
cmnDvioDL-arginine:glycine amidinotransferasePrecursor Biosynthesis
cmnEvioEPutative transcriptional regulatorRegulation
cmnFvioFNon-ribosomal peptide synthetase (NRPS)Peptide Core Assembly
cmnGvioGNon-ribosomal peptide synthetase (NRPS)Peptide Core Assembly
cmnHvioHPutative ABC transporter (export)Export
cmnIvioINon-ribosomal peptide synthetase (NRPS)Peptide Core Assembly
cmnJvioJα,β-desaturasePost-assembly Modification
cmnKvioKPLP-dependent enzymePrecursor Biosynthesis
cmnLvioLCarbamoyltransferasePost-assembly Modification
cmnMvioMAcyl-CoA ligase-like enzymePost-assembly Modification
cmnNvioNMbtH-like proteinPeptide Core Assembly
cmnOvioOAcyltransferasePost-assembly Modification
cmnPvioPβ-lysine synthasePrecursor Biosynthesis
cphvphCapreomycin phosphotransferaseSelf-resistance
cac-Putative capreomycin acetyltransferaseSelf-resistance
cmnU-Proposed 16S rRNA methyltransferaseSelf-resistance

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of tuberactinomycins is a modular process involving the creation of non-proteinogenic amino acid precursors, their assembly into a cyclic pentapeptide core, and subsequent chemical modifications.

Tuberactinomycin_Biosynthesis_Pathway cluster_precursors Precursor Biosynthesis cluster_nrps NRPS Assembly cluster_modifications Post-Assembly Modifications L-Serine L-Serine VioB_K VioB, VioK L-Serine->VioB_K NRPS_Complex VioA, VioI, VioF, VioG (NRPS Complex) L-Serine->NRPS_Complex L-Arginine L-Arginine VioD VioD L-Arginine->VioD L-Lysine L-Lysine VioP VioP L-Lysine->VioP L-2,3-DAP L-2,3-DAP L-2,3-DAP->NRPS_Complex L-Capreomycidine L-Capreomycidine L-Capreomycidine->NRPS_Complex beta-Lysine beta-Lysine VioM_O VioM, VioO (beta-Lysine attachment) beta-Lysine->VioM_O VioB_K->L-2,3-DAP VioD->L-Capreomycidine VioP->beta-Lysine Cyclic_Pentapeptide Cyclic Pentapeptide Core NRPS_Complex->Cyclic_Pentapeptide VioJ VioJ (Desaturation) Cyclic_Pentapeptide->VioJ This compound Mature This compound VioL VioL (Carbamoylation) VioJ->VioL VioQ VioQ (Hydroxylation) VioL->VioQ VioQ->VioM_O VioM_O->this compound

Caption: this compound biosynthesis pathway.

The assembly line begins with the synthesis of non-proteinogenic amino acids L-2,3-diaminopropionate (from L-serine), L-capreomycidine (from L-arginine), and β-lysine (from L-lysine) by dedicated enzymes encoded within the cluster.[2] These precursors, along with L-serine, are then incorporated by a multi-enzyme NRPS complex (VioA, VioI, VioF, VioG) to form a cyclic pentapeptide core.[7][8][9] This core undergoes a series of tailoring reactions, including desaturation (VioJ), carbamoylation (VioL), hydroxylation (VioQ), and acylation with β-lysine (VioM/VioO), to produce the mature this compound antibiotic.[7][9][10]

Experimental Protocols for Gene Cluster Analysis

Elucidating the function of genes within the this compound biosynthesis cluster relies on a combination of genetic and biochemical techniques.

Gene Inactivation and Complementation

This fundamental technique is used to confirm the involvement of a specific gene in the biosynthetic pathway.

Methodology:

  • Construct Design: An internal fragment of the target gene (e.g., vioA) is amplified by PCR and cloned into a suicide vector that cannot replicate in the host organism (e.g., pOJ260 for Streptomyces).[11] This vector typically carries an antibiotic resistance marker for selection.

  • Conjugation: The resulting plasmid is transferred from a donor strain (e.g., E. coli) to the this compound-producing strain via intergeneric conjugation.

  • Selection of Mutants: Since the vector cannot replicate, single-crossover homologous recombination events that integrate the plasmid into the host chromosome are selected for by plating on media containing the appropriate antibiotic. This integration disrupts the target gene.

  • Phenotypic Analysis: The mutant strain is cultivated under production conditions, and the fermentation broth is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolition of this compound production.

  • Complementation: To confirm that the observed phenotype is due to the gene knockout, a functional copy of the gene is introduced back into the mutant on an integrative or replicative plasmid, which should restore antibiotic production.

Gene_Inactivation_Workflow Target_Gene Target Gene Fragment (e.g., vioA internal fragment) Ligation Ligation Target_Gene->Ligation Suicide_Vector Suicide Vector (e.g., pOJ260) Suicide_Vector->Ligation Recombinant_Plasmid Recombinant Plasmid Ligation->Recombinant_Plasmid Transformation Transformation Recombinant_Plasmid->Transformation Ecoli_Donor E. coli Donor Strain Ecoli_Donor->Transformation Conjugation Conjugation Transformation->Conjugation Streptomyces_Host Streptomyces Host Streptomyces_Host->Conjugation Selection Selection for Homologous Recombination Conjugation->Selection Mutant_Strain Gene-Inactivated Mutant Strain Selection->Mutant_Strain Analysis HPLC/MS Analysis Mutant_Strain->Analysis Result Abolished Production Analysis->Result

Caption: Gene inactivation workflow.

Heterologous Expression

When the natural producer is genetically intractable, the entire biosynthesis gene cluster can be transferred to a well-characterized host strain for production and analysis.[5][6][12][13]

Methodology:

  • Cosmid Library Construction: A cosmid library of the producer's genomic DNA is created. Cosmids are vectors that can carry large DNA inserts.

  • Library Screening: The library is screened to identify cosmids containing the this compound gene cluster. This can be done using PCR with primers designed from a known gene within the cluster (e.g., a resistance gene like cph).[5]

  • Gene Cluster Transfer: The identified cosmid(s) containing the complete gene cluster are transferred into a suitable heterologous host, such as Streptomyces lividans 1326, via conjugation.[5][6][10][12][13]

  • Cultivation and Analysis: The heterologous host is grown in a suitable production medium, and the culture supernatant is analyzed by HPLC and MS to detect the production of tuberactinomycins.[14]

Heterologous_Expression_Workflow Genomic_DNA Producer Genomic DNA Library_Construction Cosmid Library Construction Genomic_DNA->Library_Construction Cosmid_Vector Cosmid Vector Cosmid_Vector->Library_Construction Cosmid_Library Genomic Cosmid Library Library_Construction->Cosmid_Library Screening PCR Screening for Biosynthesis Genes Cosmid_Library->Screening Positive_Cosmid Cosmid with Gene Cluster Screening->Positive_Cosmid Conjugation Conjugation Positive_Cosmid->Conjugation Heterologous_Host Heterologous Host (e.g., S. lividans) Heterologous_Host->Conjugation Recombinant_Host Recombinant Host Conjugation->Recombinant_Host Fermentation Fermentation Recombinant_Host->Fermentation Analysis HPLC/MS Analysis Fermentation->Analysis Production This compound Production Analysis->Production

Caption: Heterologous expression workflow.

Future Directions and Applications

A thorough understanding of the this compound biosynthesis gene clusters provides a roadmap for the rational engineering of these pathways.[1][2][4] By manipulating the genes involved, it is possible to generate novel derivatives of tuberactinomycins with improved efficacy, reduced toxicity, or altered spectra of activity.[7][10] Techniques such as precursor-directed biosynthesis and combinatorial biosynthesis, guided by the genetic information, hold immense promise for expanding the chemical diversity of this important class of antibiotics.[1][2][4] The detailed analysis of these gene clusters is a critical step towards combating the growing threat of antibiotic resistance.

References

Tuberactinomycin Derivatives: A Technical Guide to Their Antibacterial Spectrum and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tuberactinomycin family of cyclic peptide antibiotics, including prominent members like viomycin and capreomycin, represents a critical class of antimicrobial agents, particularly in the management of multidrug-resistant tuberculosis (MDR-TB).[1] This technical guide provides an in-depth analysis of this compound derivatives and their antibacterial spectrum. It details their mechanism of action, biosynthesis, and the structure-activity relationships that govern their efficacy. Furthermore, this document furnishes comprehensive experimental protocols for the synthesis and antimicrobial evaluation of these compounds, aiming to equip researchers and drug development professionals with the necessary knowledge to advance the discovery of novel, more potent this compound-based therapeutics.

Introduction

Tuberactinomycins are a family of cyclic peptide antibiotics produced by various soil-dwelling actinomycetes.[2] First discovered in the 1950s, these compounds have a long history of clinical use as second-line agents for treating infections caused by Mycobacterium tuberculosis.[2] The family includes several natural analogs such as viomycin, capreomycin, enviomycin (this compound N), and this compound O.[2] Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 70S ribosome.[3] The rise of antibiotic resistance necessitates the development of new derivatives with improved potency, expanded antibacterial spectrum, and reduced toxicity. This guide explores the landscape of this compound derivatives and their potential in combating bacterial infections.

Mechanism of Action: Ribosomal Inhibition

Tuberactinomycins exert their bactericidal or bacteriostatic effects by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. They bind at the interface of the small (30S) and large (50S) ribosomal subunits, a region critical for the translocation step of protein synthesis.[2] This binding event effectively stalls the ribosome, preventing the movement of tRNA and mRNA, which ultimately leads to the cessation of peptide chain elongation and bacterial cell death.

This compound Mechanism of Action cluster_ribosome Bacterial 70S Ribosome 30S_Subunit 30S Subunit A_Site A-Site 50S_Subunit 50S Subunit P_Site P-Site A_Site->P_Site Translocation This compound This compound Derivative This compound->30S_Subunit Binds to interface This compound->50S_Subunit Protein_Synthesis Protein Synthesis Protein_Synthesis->Inhibition Inhibition->A_Site Blocks Bacterial_Cell_Death Bacterial Cell Death Inhibition->Bacterial_Cell_Death Leads to Tuberactinomycin_Biosynthesis cluster_precursors Precursor Amino Acids cluster_modifications Post-NRPS Modifications L_Serine L-Serine VioA VioA L_Serine->VioA L_DAP L-2,3-Diaminopropionate VioF VioF L_DAP->VioF L_Capreomycidine L-Capreomycidine VioG VioG L_Capreomycidine->VioG VioI VioI Pentapeptide_Core Cyclic Pentapeptide Core VioG->Pentapeptide_Core Cyclization Desaturation Desaturation (VioJ) Carbamoylation Carbamoylation (VioL) Desaturation->Carbamoylation Hydroxylation Hydroxylation (VioQ) Carbamoylation->Hydroxylation Acylation N-acylation (VioM/O) Hydroxylation->Acylation Final_this compound This compound (e.g., Viomycin) Acylation->Final_this compound Pentapeptide_Core->Desaturation MIC_Workflow Start Start Prepare_Inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) Start->Prepare_Inoculum Drug_Dilution Prepare Serial Dilutions of this compound Derivative in 96-well plate Prepare_Inoculum->Drug_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Drug_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 7-21 days Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

References

Tuberactinomycin Resistance in Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberactinomycins, a class of cyclic peptide antibiotics including capreomycin and viomycin, have historically been crucial second-line agents in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3][4][5][6][7] However, the emergence of resistance to these drugs poses a significant threat to effective TB control. This technical guide provides an in-depth overview of the core mechanisms governing tuberactinomycin resistance in Mycobacterium tuberculosis. The primary drivers of resistance are target modifications, specifically mutations within the ribosomal RNA and the genes responsible for its post-transcriptional modification. Additionally, intrinsic resistance mechanisms, including the activation of transcriptional regulators, contribute to the reduced susceptibility of the bacillus. This document outlines the key genetic determinants, summarizes quantitative data on resistance levels, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways.

Core Resistance Mechanisms

The predominant mechanisms of this compound resistance in M. tuberculosis are centered around alterations in the drug's target, the bacterial ribosome.

Target Modification: The Ribosome

Tuberactinomycins bind to the 70S ribosome at the interface of the small (30S) and large (50S) subunits, specifically interacting with helix 44 (h44) of the 16S rRNA and helix 69 (H69) of the 23S rRNA.[1][8][9] This binding event inhibits the translocation step of protein synthesis, leading to bacterial cell death.[1][8][10] Resistance arises from genetic mutations that alter the structure of this binding site, thereby reducing drug affinity.

Mutations within the rrs gene, which encodes the 16S rRNA, are a major cause of high-level resistance to tuberactinomycins and often confer cross-resistance to aminoglycosides like kanamycin and amikacin.[1][11] The most frequently observed mutations are located in the h44 region of the 16S rRNA.[1][2]

  • A1401G Mutation: This is the most prevalent mutation associated with high-level resistance to capreomycin, kanamycin, and amikacin.[11][12][13][14][15] The A1401G substitution directly impacts the drug-binding pocket.

  • C1402T and G1484T Mutations: These mutations are also found in this compound-resistant isolates and are associated with specific cross-resistance patterns.[11]

  • Other rrs Mutations: Other mutations in the 1400 region of the rrs gene have been identified, although they are less common.[2][11]

The tlyA gene encodes a 2'-O-methyltransferase responsible for the methylation of nucleotides C1409 in the 16S rRNA and C1920 in the 23S rRNA (M. tuberculosis numbering: C1402 and C2158 respectively).[1][2] This methylation is crucial for optimal this compound binding.[1][2] Inactivation of TlyA through mutations leads to an unmethylated ribosome, resulting in resistance to capreomycin and viomycin.[16][17] A variety of mutations, including insertions and point mutations, have been identified in the tlyA gene of resistant clinical isolates.[16]

Intrinsic Resistance and the Role of whiB7

The transcriptional activator WhiB7 plays a key role in the intrinsic resistance of M. tuberculosis to a range of ribosome-targeting antibiotics, including tuberactinomycins.[18][19][20][21] The whiB7 gene is induced in response to antibiotic-induced ribosomal stress.[18][21] Upon activation, WhiB7 upregulates a regulon of genes that contribute to drug resistance, including those encoding:

  • Efflux pumps: Such as the tap efflux pump.[18]

  • Drug-modifying enzymes: For instance, the aminoglycoside acetyltransferase Eis.[18]

  • Ribosomal protection proteins. [18]

While not a direct target-modifying mechanism, the WhiB7-mediated stress response can contribute to reduced susceptibility to tuberactinomycins.

Enzymatic Modification and Efflux Pumps

While target modification is the primary mechanism, enzymatic inactivation of tuberactinomycins and their removal by efflux pumps are also recognized resistance strategies in bacteria.

  • Enzymatic Modification: The biosynthetic gene clusters of this compound-producing organisms encode resistance enzymes like viomycin phosphotransferase (vph) and capreomycin acetyltransferase (cac).[1] In M. tuberculosis, the enhanced intracellular survival protein (Eis) has been shown to acetylate and inactivate capreomycin.[22]

  • Efflux Pumps: Mycobacteria possess a large number of efflux pumps that contribute to intrinsic drug resistance by actively transporting drugs out of the cell.[17][23][24][25][26][27] While their specific contribution to high-level this compound resistance in clinical isolates is less defined than that of target mutations, they likely play a role in the basal level of tolerance.[24]

Quantitative Data on this compound Resistance

The level of resistance to tuberactinomycins is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize representative MIC data for M. tuberculosis strains with different resistance mutations.

Genotype Mutation Capreomycin MIC (µg/mL) Kanamycin MIC (µg/mL) Amikacin MIC (µg/mL) Reference
Wild-Type-≤2.5≤2.5≤1.0[13]
Resistantrrs A1401G8 - >40>80>64[13][15]
ResistanttlyA mutations10 - 40SusceptibleSusceptible[16]

Table 1: MIC ranges for capreomycin and cross-resistance profiles associated with common resistance mutations in M. tuberculosis.

Mutation in rrs Associated Resistance Profile Reference
A1401GHigh-level resistance to Kanamycin, Amikacin, and variable resistance to Capreomycin[11][12][13][15]
C1402TResistance to Capreomycin and Viomycin, low-level resistance to Kanamycin and Amikacin[11]
G1484TLow-level resistance to Kanamycin, Amikacin, Capreomycin, and Viomycin[11]

Table 2: Cross-resistance patterns associated with specific mutations in the rrs gene of M. tuberculosis.

Experimental Protocols

The characterization of this compound resistance mechanisms involves several key experimental procedures.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a this compound antibiotic that inhibits the visible growth of M. tuberculosis.

Methodology:

  • Inoculum Preparation: A suspension of the M. tuberculosis strain to be tested is prepared in a suitable broth medium (e.g., Middlebrook 7H9) and its turbidity is adjusted to a McFarland standard (typically 0.5).

  • Drug Dilution Series: A series of twofold dilutions of the this compound antibiotic is prepared in microtiter plates or agar plates containing Middlebrook 7H10 or 7H11 agar.

  • Inoculation: The prepared bacterial suspension is inoculated into the wells of the microtiter plate or onto the surface of the agar plates.

  • Incubation: The plates are incubated at 37°C for a defined period (typically 7-21 days for M. tuberculosis).

  • Reading the MIC: The MIC is recorded as the lowest drug concentration that completely inhibits visible bacterial growth.

DNA Sequencing of Resistance-Associated Genes

Objective: To identify mutations in genes known to be associated with this compound resistance (rrs, tlyA).

Methodology:

  • Genomic DNA Extraction: Genomic DNA is extracted from a culture of the M. tuberculosis isolate.

  • PCR Amplification: The target gene (e.g., the 1400 region of rrs or the entire tlyA gene) is amplified using specific primers and Polymerase Chain Reaction (PCR).

  • PCR Product Purification: The amplified DNA fragment is purified to remove primers and other reaction components.

  • Sanger Sequencing: The purified PCR product is subjected to Sanger sequencing.

  • Sequence Analysis: The resulting DNA sequence is aligned with the wild-type reference sequence (e.g., from M. tuberculosis H37Rv) to identify any nucleotide substitutions, insertions, or deletions.

Generation and Analysis of Spontaneous Resistant Mutants

Objective: To select for and characterize spontaneous mutations that confer resistance to tuberactinomycins.

Methodology:

  • Bacterial Culture: A large population of a susceptible M. tuberculosis strain is grown in liquid culture.

  • Plating on Selective Media: A high density of the bacterial culture is plated onto agar medium containing a selective concentration of a this compound antibiotic (typically 2-4 times the MIC of the susceptible strain).

  • Incubation: The plates are incubated at 37°C until resistant colonies appear.

  • Isolation and Verification: Individual resistant colonies are isolated, re-streaked on selective media to confirm resistance, and their MICs are determined.

  • Genetic Characterization: The genetic basis of resistance is determined by sequencing the rrs and tlyA genes of the resistant mutants.

Visualization of Resistance Pathways

The following diagrams illustrate the key molecular pathways and experimental workflows related to this compound resistance in M. tuberculosis.

Tuberactinomycin_Action_and_Resistance cluster_drug_action Drug Action cluster_resistance Resistance Mechanisms This compound This compound Ribosome 70S Ribosome (16S & 23S rRNA) This compound->Ribosome Binds to rRNA Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Inhibits Translocation Altered Ribosome Altered Ribosome Structure Bacterial Cell Death Bacterial Cell Death Protein Synthesis->Bacterial Cell Death rrs Mutation rrs Gene Mutation (e.g., A1401G) rrs Mutation->Altered Ribosome tlyA Mutation tlyA Gene Mutation tlyA Mutation->Altered Ribosome Loss of rRNA methylation Reduced Drug Binding Reduced Drug Binding Altered Ribosome->Reduced Drug Binding Drug Resistance Drug Resistance Reduced Drug Binding->Drug Resistance

Caption: this compound action and primary resistance pathways.

WhiB7_Mediated_Resistance Antibiotic Stress Ribosomal Stress (e.g., by this compound) whiB7 Induction Induction of whiB7 gene Antibiotic Stress->whiB7 Induction WhiB7 Protein WhiB7 Transcriptional Activator whiB7 Induction->WhiB7 Protein Resistance Genes Upregulation of Resistance Regulon WhiB7 Protein->Resistance Genes Efflux Pumps Efflux Pumps (e.g., tap) Resistance Genes->Efflux Pumps Modifying Enzymes Modifying Enzymes (e.g., eis) Resistance Genes->Modifying Enzymes Intrinsic Resistance Intrinsic Resistance Efflux Pumps->Intrinsic Resistance Modifying Enzymes->Intrinsic Resistance

Caption: The WhiB7-mediated intrinsic resistance pathway.

Experimental_Workflow Start Isolate M. tuberculosis from clinical sample or lab stock MIC_Testing MIC Determination Start->MIC_Testing Resistant_Phenotype Resistant Phenotype? MIC_Testing->Resistant_Phenotype gDNA_Extraction Genomic DNA Extraction Resistant_Phenotype->gDNA_Extraction Yes End Characterization Complete Resistant_Phenotype->End No PCR PCR Amplification of rrs and tlyA gDNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Sequence_Analysis Sequence Analysis and Mutation Identification Sequencing->Sequence_Analysis Sequence_Analysis->End

Caption: Workflow for characterizing this compound resistance.

Conclusion and Future Perspectives

Resistance to tuberactinomycins in Mycobacterium tuberculosis is primarily driven by specific mutations in the ribosomal RNA gene rrs and the rRNA methyltransferase gene tlyA. These mutations alter the drug's binding site, leading to reduced efficacy. The intrinsic resistance network, regulated by WhiB7, also contributes to the overall susceptibility profile. A thorough understanding of these mechanisms is essential for the development of rapid molecular diagnostics to guide appropriate patient treatment and for the design of novel antitubercular agents that can circumvent existing resistance pathways. Future research should focus on elucidating the role of less characterized mechanisms, such as efflux and enzymatic modification, in clinical resistance and exploring strategies to inhibit these resistance pathways to restore the activity of this important class of antibiotics.

References

Tuberactinomycin Ribosome Binding Site Characterization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tuberactinomycin family of cyclic peptide antibiotics, including prominent members like viomycin and capreomycin, represents a critical class of drugs in the fight against multidrug-resistant tuberculosis. Their therapeutic efficacy stems from their ability to bind to the bacterial ribosome and inhibit protein synthesis. This guide provides a comprehensive technical overview of the this compound binding site on the 70S ribosome, detailing the molecular interactions, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data on binding affinities and resistance are presented, alongside detailed protocols for key experimental techniques. Visualizations of the inhibitory pathway and experimental workflows are provided to facilitate a deeper understanding of this important antibiotic-target interaction.

Introduction

Tuberactinomycins are a group of non-ribosomal peptides that exhibit potent bactericidal activity by targeting the bacterial translation machinery.[1] Their primary mechanism of action is the inhibition of the translocation step of protein synthesis, a crucial process for polypeptide chain elongation.[2] This guide delves into the intricate details of the this compound binding pocket on the bacterial ribosome, a key target for the development of new and improved antitubercular agents.

The this compound Binding Site: A Bridge Between Subunits

Structural studies using X-ray crystallography and cryo-electron microscopy (cryo-EM) have revealed that tuberactinomycins bind at the interface of the 30S and 50S ribosomal subunits.[3][4] This strategic location allows the antibiotic to interfere with the coordinated movements of the ribosomal subunits required for translocation.

The binding pocket is primarily formed by segments of ribosomal RNA (rRNA) from both subunits:

  • 16S rRNA (30S subunit): Helix 44 (h44), a central component of the decoding center, forms a major part of the binding site.

  • 23S rRNA (50S subunit): Helix 69 (H69) of the 23S rRNA also contributes significantly to the binding pocket.[3]

Together, h44 and H69 form an intersubunit bridge known as B2a, which is crucial for maintaining the correct architecture and function of the ribosome.[4]

Key nucleotide residues within this pocket that directly interact with tuberactinomycins include nucleotides in the A-site of the decoding center. The binding of tuberactinomycins stabilizes the flipped-out conformation of universally conserved nucleotides A1492 and A1493 of the 16S rRNA.[5] This conformation is typically adopted during the decoding of cognate tRNA, and its stabilization by the antibiotic interferes with the subsequent steps of the elongation cycle.[5]

The Role of TlyA-mediated Methylation

The binding affinity of tuberactinomycins to the ribosome is significantly enhanced by post-transcriptional modifications of the rRNA.[3] The methyltransferase TlyA plays a crucial role by catalyzing the 2'-O-methylation of two key nucleotides:

  • C1409 in 16S rRNA (helix 44)

  • C1920 in 23S rRNA (helix 69)

Loss-of-function mutations in the tlyA gene lead to increased resistance to capreomycin and viomycin, highlighting the importance of these methylations for optimal drug binding.[6]

Mechanism of Inhibition: Stalling the Translocation Process

Tuberactinomycins inhibit protein synthesis by blocking the translocation of tRNAs and mRNA on the ribosome.[2][5] This inhibition occurs after the peptidyl transfer reaction and before the movement of the peptidyl-tRNA from the A-site to the P-site.

The binding of this compound to the intersubunit bridge stabilizes the ribosome in a pre-translocation state.[5] Pre-steady-state kinetic studies have shown that viomycin can stall the ribosome in this state for a minimum of approximately 45 seconds, with the stalling time increasing at higher drug concentrations.[5][7] This prolonged pause in elongation effectively halts protein synthesis.

Furthermore, the affinity of viomycin for the ribosome is significantly increased when a tRNA is present in the A-site. The dissociation constant (Kd) for viomycin is estimated to be around 20 µM for a ribosome with an empty A-site, while it is less than 1 µM when the A-site is occupied.[7] This suggests that the antibiotic preferentially binds to ribosomes actively engaged in translation.

Tuberactinomycin_Inhibition_Pathway cluster_ribosome Ribosome Elongation Cycle cluster_inhibition This compound Action A_site_empty A-site empty TC_binding Ternary Complex (TC) binding A_site_empty->TC_binding A_site_occupied A-site occupied (Pre-translocation state) TC_binding->A_site_occupied Peptide_bond Peptide bond formation A_site_occupied->Peptide_bond Binding Binds to h44/H69 (Intersubunit Bridge) A_site_occupied->Binding Enhanced Affinity Translocation Translocation (EF-G dependent) Peptide_bond->Translocation P_site_occupied P-site occupied (Post-translocation state) Translocation->P_site_occupied Block Blocks EF-G Catalyzed Translocation P_site_occupied->A_site_empty E-site tRNA exit This compound This compound This compound->Binding Stabilization Stabilizes Pre-translocation State Binding->Stabilization Stabilization->Block Inhibition Protein Synthesis Inhibited Block->Inhibition

Caption: this compound inhibition of ribosomal translocation.

Quantitative Data

Binding Affinity and Kinetic Parameters

The interaction of tuberactinomycins with the ribosome has been characterized by various biophysical and biochemical methods. The following table summarizes key quantitative data.

AntibioticRibosomal StateMethodParameterValueReference(s)
Viomycin70S with empty A-siteSingle-molecule FRET (estimated)Kd~20 µM[7]
Viomycin70S with occupied A-sitePre-steady-state kineticsKd< 1 µM[7]
ViomycinPre-translocation complexPre-steady-state kineticsStalling Time≥ 45 s[7][8]
CapreomycinM. smegmatis in vitro translationLuciferase reporter assayIC502.46 ± 0.11 µM
ViomycinM. smegmatis in vitro translationLuciferase reporter assayIC503.72 ± 0.33 µM
Resistance Mutations

Mutations in the rRNA genes (rrs for 16S and rrl for 23S) and the tlyA gene can confer resistance to tuberactinomycins. The table below lists some of the key resistance mutations and their associated minimum inhibitory concentrations (MICs).

GeneMutationOrganismAntibioticMIC (µg/mL)Fold Increase (approx.)Reference(s)
rrs (16S)A1401GM. tuberculosisCapreomycin20 - >1602 - >16[9][10]
rrs (16S)C1402TM. tuberculosisCapreomycin16016[9]
rrs (16S)G1484TM. tuberculosisCapreomycin20 - 402 - 4[9]
tlyAVarious (frameshift, nonsense, missense)M. tuberculosisCapreomycin40 - 804 - 8[6][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound-ribosome interaction.

Ribosome Purification for Structural Studies (X-ray Crystallography and Cryo-EM)

A highly pure and active ribosome sample is a prerequisite for high-resolution structural studies. This protocol is adapted from methods used for the purification of bacterial 70S ribosomes.[2]

Materials:

  • Bacterial cell paste (e.g., Thermus thermophilus or Escherichia coli)

  • Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 4 mM β-mercaptoethanol)

  • Sucrose Cushion Buffer (Lysis Buffer containing 1.1 M sucrose)

  • Resuspension Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM NH4Cl, 10 mM Mg(OAc)2)

  • High-Salt Wash Buffer (Resuspension Buffer with 1 M NH4Cl)

  • Low-Salt Wash Buffer (Resuspension Buffer with 50 mM NH4Cl)

  • Sucrose Gradient Solutions (e.g., 10% and 40% sucrose in a low Mg2+ buffer for subunit separation, or a high Mg2+ buffer for 70S purification)

Procedure:

  • Cell Lysis: Resuspend cell paste in Lysis Buffer and lyse cells using a high-pressure homogenizer (e.g., French press) or sonication.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes to pellet cell debris.

  • Crude Ribosome Pelleting: Layer the supernatant onto a sucrose cushion and ultracentrifuge at 100,000 x g for 18-24 hours.

  • Ribosome Washing: Gently rinse the ribosome pellet with Resuspension Buffer. Resuspend the pellet and perform a high-salt wash by adding High-Salt Wash Buffer and incubating on ice. Pellet the ribosomes again by ultracentrifugation.

  • Sucrose Gradient Centrifugation: Resuspend the washed ribosome pellet in an appropriate buffer and layer onto a 10-40% sucrose gradient. Centrifuge at 100,000 x g for 12-16 hours.

  • Fractionation and Analysis: Fractionate the gradient while monitoring absorbance at 260 nm. Analyze fractions containing the 70S ribosome or individual subunits by SDS-PAGE and denaturing agarose gel electrophoresis.

  • Concentration and Storage: Pool the desired fractions, pellet the ribosomes by ultracentrifugation, and resuspend in a storage buffer. Determine the concentration by A260, and store at -80°C.

Ribosome_Purification_Workflow start Bacterial Cell Paste lysis Cell Lysis (High-Pressure Homogenization) start->lysis clarification Clarification (Centrifugation) lysis->clarification pelleting Crude Ribosome Pelleting (Ultracentrifugation through Sucrose Cushion) clarification->pelleting washing Ribosome Washing (High-Salt Buffer) pelleting->washing gradient Sucrose Gradient Centrifugation washing->gradient fractionation Fractionation and Analysis (A260, Gels) gradient->fractionation concentration Concentration and Storage (-80°C) fractionation->concentration end Purified Ribosomes concentration->end

Caption: Workflow for bacterial ribosome purification.
X-ray Crystallography of Ribosome-Antibiotic Complexes

This protocol provides a general framework for the crystallization of ribosome-tuberactinomycin complexes.[1]

Procedure:

  • Complex Formation: Mix purified 70S ribosomes (or subunits) with a molar excess of the this compound antibiotic. Incubate on ice for at least 1 hour.

  • Crystallization: Use the hanging-drop or sitting-drop vapor diffusion method. Mix the ribosome-antibiotic complex with a reservoir solution containing a precipitant (e.g., polyethylene glycol), salts, and a buffer.

  • Crystal Optimization: Screen a wide range of conditions (precipitant concentration, pH, temperature, additives) to obtain diffraction-quality crystals.

  • Cryo-protection and Data Collection: Transfer crystals to a cryo-protectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the structure using molecular replacement with a known ribosome structure as a search model. Refine the model and build the antibiotic into the electron density map.

Cryo-Electron Microscopy of Ribosome-Antibiotic Complexes

Cryo-EM is a powerful technique for determining the structure of large, dynamic complexes like the ribosome.

Procedure:

  • Grid Preparation: Apply a small volume of the ribosome-antibiotic complex to a glow-discharged cryo-EM grid.

  • Vitrification: Blot the grid to create a thin film of the sample and rapidly plunge-freeze it in liquid ethane.

  • Data Acquisition: Collect a large dataset of images of the vitrified particles using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing:

    • Motion Correction: Correct for beam-induced motion.

    • CTF Estimation: Determine and correct for the contrast transfer function of the microscope.

    • Particle Picking: Automatically select individual ribosome particles from the micrographs.

    • 2D Classification: Classify particles into different views to remove junk particles.

    • 3D Reconstruction: Generate an initial 3D model and refine it to high resolution.

    • 3D Classification: Separate different conformational states of the ribosome.

  • Model Building and Refinement: Build an atomic model into the final cryo-EM density map and refine it.

CryoEM_Workflow start Ribosome-Antibiotic Complex grid_prep Grid Preparation and Vitrification start->grid_prep data_acq Data Acquisition (TEM) grid_prep->data_acq motion_corr Motion Correction data_acq->motion_corr ctf_est CTF Estimation motion_corr->ctf_est particle_pick Particle Picking ctf_est->particle_pick class_2d 2D Classification particle_pick->class_2d recon_3d 3D Reconstruction and Refinement class_2d->recon_3d model_build Model Building and Refinement recon_3d->model_build end High-Resolution Structure model_build->end

Caption: General workflow for single-particle cryo-EM.
Chemical Footprinting

Chemical footprinting is used to identify the binding site of a ligand on a nucleic acid by probing its solvent accessibility. Hydroxyl radical footprinting is a common method.[9][12]

Procedure:

  • Complex Formation: Incubate ribosomes with or without the this compound antibiotic.

  • Hydroxyl Radical Generation: Generate hydroxyl radicals in the solution, for example, using the Fenton reaction (Fe(II)-EDTA and H2O2) or synchrotron radiolysis.[12]

  • RNA Cleavage: The hydroxyl radicals will cleave the solvent-accessible regions of the rRNA backbone.

  • RNA Extraction and Primer Extension: Extract the rRNA and perform primer extension analysis using reverse transcriptase and a radiolabeled primer specific to a region downstream of the expected footprint.

  • Gel Electrophoresis and Analysis: Separate the primer extension products on a denaturing polyacrylamide gel. The regions protected from cleavage by the bound antibiotic will appear as "footprints" (gaps) in the cleavage pattern compared to the control without the antibiotic.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.[13]

Procedure:

  • Prepare a Coupled Transcription-Translation System: Use a commercially available kit or prepare cell extracts (e.g., E. coli S30 extract) containing all the necessary components for transcription and translation.

  • Set up Reactions: In a multi-well plate, set up reactions containing the cell-free system, a DNA template encoding a reporter protein (e.g., luciferase or GFP), and varying concentrations of the this compound antibiotic.

  • Incubation: Incubate the reactions at the optimal temperature for the cell-free system (e.g., 37°C).

  • Detection: Measure the amount of reporter protein produced. For luciferase, add the luciferin substrate and measure the luminescence. For GFP, measure the fluorescence.

  • Data Analysis: Plot the reporter signal as a function of the antibiotic concentration and determine the IC50 value (the concentration of antibiotic that inhibits protein synthesis by 50%).

Conclusion

The this compound binding site at the ribosomal subunit interface represents a well-validated target for antibacterial drug development. A thorough understanding of the molecular interactions, the mechanism of inhibition, and the basis of resistance is crucial for the design of novel this compound derivatives with improved efficacy and the ability to overcome existing resistance mechanisms. The experimental approaches detailed in this guide provide a robust framework for the continued characterization of this important antibiotic-target interaction and for the discovery of next-generation antitubercular agents.

References

Tuberactinomycin's Blockade of Protein Synthesis: An In-Depth Technical Guide to the Inhibition of Translocation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tuberactinomycin class of antibiotics, encompassing compounds like viomycin and capreomycin, are potent inhibitors of bacterial protein synthesis.[1] Their primary mechanism of action involves the specific targeting of the ribosome, leading to a stall in the crucial translocation step of the elongation cycle.[2] This guide provides a detailed examination of the molecular interactions and functional consequences of this compound binding. It consolidates quantitative data on their inhibitory effects, outlines key experimental methodologies for their study, and presents visual diagrams of the involved pathways and experimental workflows to offer a comprehensive resource for researchers in microbiology, structural biology, and antibiotic drug development.

Mechanism of Action: Halting the Ribosomal Assembly Line

Tuberactinomycins exert their bactericidal effects by binding to the 70S ribosome at a critical interface between the small (30S) and large (50S) subunits.[2] This binding site involves helix 44 (h44) of the 16S rRNA in the 30S subunit and helix 69 (H69) of the 23S rRNA in the 50S subunit.[3] The binding of this compound stabilizes the ribosome in a pre-translocation state.[2]

During the elongation phase of protein synthesis, after the formation of a peptide bond, the ribosome must move one codon down the mRNA. This movement, known as translocation, is facilitated by the elongation factor G (EF-G) and the hydrolysis of GTP.[2] Tuberactinomycins physically obstruct this process. By binding to the ribosome, they lock the tRNA in the A-site, preventing its movement to the P-site.[3] This effectively freezes the ribosome, leading to a cessation of protein synthesis and ultimately, bacterial cell death.[2] Kinetic studies have shown that once bound, viomycin can stall a ribosome in this pre-translocation state for a minimum of approximately 45 seconds, with this duration increasing at higher concentrations of the antibiotic.[4]

Quantitative Analysis of this compound Inhibition

The potency of this compound antibiotics has been quantified through various in vitro assays. The 50% inhibitory concentration (IC50) for protein synthesis and the dissociation constant (Kd) for ribosome binding are key parameters for evaluating their efficacy.

AntibioticAssay SystemParameterValue (µM)Reference
CapreomycinM. tuberculosis in vitro translationIC503.808[5]
CapreomycinEF-G-dependent GTPase activityIC5014.31[5]
ViomycinRibosome binding (empty A site)Kd~20[6]
ViomycinRibosome binding (occupied A site)Kd<< 1[6]

Key Experimental Protocols

The elucidation of the this compound mechanism of action has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Translation Inhibition Assay

This assay is fundamental for determining the IC50 of an antibiotic. It measures the extent to which a compound inhibits the synthesis of a reporter protein in a cell-free system.

Objective: To quantify the concentration-dependent inhibition of protein synthesis by a this compound antibiotic.

Materials:

  • PURExpress® In Vitro Protein Synthesis Kit (or equivalent E. coli S30 extract system)

  • Plasmid DNA encoding a reporter protein (e.g., firefly luciferase or green fluorescent protein)

  • This compound antibiotic (e.g., viomycin or capreomycin) stock solution

  • Luciferase assay reagent (if using luciferase reporter)

  • Nuclease-free water

  • Microplate reader (for fluorescence or luminescence)

Procedure:

  • Prepare a master mix of the in vitro translation components according to the manufacturer's instructions, excluding the plasmid DNA.

  • Prepare serial dilutions of the this compound antibiotic in nuclease-free water. The concentration range should span several orders of magnitude around the expected IC50.

  • Set up the reactions in a multi-well plate. To each well, add the in vitro translation master mix, the diluted antibiotic (or vehicle control), and finally the plasmid DNA to initiate the reaction.

  • Incubate the plate at 37°C for 2-4 hours to allow for protein synthesis.

  • Measure the reporter signal. If using a luciferase reporter, add the luciferase assay reagent and measure luminescence. If using a fluorescent protein, measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background signal (from a no-DNA control).

    • Normalize the signal from the antibiotic-treated wells to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the antibiotic concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[7]

Ribosome Filter-Binding Assay

This assay is used to determine the binding affinity (Kd) of a radiolabeled antibiotic to the ribosome.

Objective: To quantify the binding of a this compound to the 70S ribosome.

Materials:

  • Purified 70S ribosomes

  • Radiolabeled this compound (e.g., [14C]-tuberactinomycin O)

  • Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • Nitrocellulose membranes (0.45 µm pore size)

  • Vacuum filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare reaction mixtures containing a fixed concentration of purified 70S ribosomes and varying concentrations of the radiolabeled this compound in binding buffer.

  • Incubate the mixtures at 37°C for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

  • Filter the reactions through nitrocellulose membranes under a gentle vacuum. Ribosomes and ribosome-bound antibiotic will be retained on the filter, while the unbound antibiotic will pass through.

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound antibiotic.

  • Quantify the bound radioactivity by placing the filters in scintillation vials with scintillation fluid and counting in a scintillation counter.

  • Data Analysis: Plot the amount of bound antibiotic against the concentration of free antibiotic. The data can be fitted to a binding isotherm (e.g., Scatchard plot) to determine the dissociation constant (Kd).[8]

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Tuberactinomycin Complexes

Cryo-EM provides high-resolution structural information about the interaction of tuberactinomycins with the ribosome.

Objective: To visualize the binding site and induced conformational changes of the ribosome upon this compound binding.

Procedure:

  • Preparation of the Ribosome-Antibiotic Complex:

    • Purified 70S ribosomes are incubated with a molar excess of the this compound antibiotic.

    • To trap the ribosome in a specific state (e.g., the pre-translocation state), mRNA and tRNAs can be included in the incubation mixture.

  • Grid Preparation:

    • A small volume (3-4 µL) of the ribosome-antibiotic complex solution is applied to a cryo-EM grid.

    • The grid is blotted to create a thin film of the solution and then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.

  • Data Collection:

    • The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a cryo-stage.

    • A large number of images (micrographs) are collected from different areas of the grid using a direct electron detector.

  • Image Processing and 3D Reconstruction:

    • Individual ribosome particle images are computationally extracted from the micrographs.

    • These 2D particle images are aligned and classified to account for different orientations.

    • A 3D reconstruction of the ribosome-antibiotic complex is generated by averaging the aligned particle images.

  • Model Building and Analysis:

    • An atomic model of the ribosome and the antibiotic is fitted into the 3D density map.

    • The model is refined to accurately represent the interactions between the antibiotic and the ribosomal RNA and proteins.[9][10]

Visualizing the Mechanism and Workflows

Signaling Pathway of Translocation Inhibition

Tuberactinomycin_Inhibition cluster_translocation Normal Translocation Cycle cluster_inhibition This compound Inhibition Peptidyl_Transfer Peptidyl Transfer (A-site tRNA accepts peptide chain) Pre_Translocation_Complex Pre-Translocation Complex (Deacylated tRNA in P-site, Peptidyl-tRNA in A-site) Peptidyl_Transfer->Pre_Translocation_Complex EFG_Binding EF-G-GTP Binding Pre_Translocation_Complex->EFG_Binding Binding_Site Binds to h44/H69 Interface Pre_Translocation_Complex->Binding_Site GTP_Hydrolysis GTP Hydrolysis EFG_Binding->GTP_Hydrolysis Translocation Translocation (tRNAs & mRNA move) GTP_Hydrolysis->Translocation Post_Translocation_Complex Post-Translocation Complex (A-site is vacant) Translocation->Post_Translocation_Complex This compound This compound This compound->Binding_Site Stalled_Complex Stalled Pre-Translocation Complex (A-site tRNA locked) Binding_Site->Stalled_Complex Inhibition Translocation Blocked Stalled_Complex->Inhibition

Caption: this compound's interference with the ribosomal translocation cycle.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare In Vitro Translation Mix & DNA Setup_Reactions Set up Reactions in Plate: Mix + DNA + Antibiotic/Vehicle Prepare_Reagents->Setup_Reactions Prepare_Antibiotic Prepare Serial Dilutions of this compound Prepare_Antibiotic->Setup_Reactions Incubate Incubate at 37°C Setup_Reactions->Incubate Measure_Signal Add Reagents & Measure Luminescence/Fluorescence Incubate->Measure_Signal Normalize_Data Normalize to Vehicle Control Measure_Signal->Normalize_Data Plot_Data Plot % Inhibition vs. log[Antibiotic] Normalize_Data->Plot_Data Calculate_IC50 Fit Dose-Response Curve & Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of this compound Action

Logical_Relationship This compound This compound Binding Binds to h44/H69 interface This compound->Binding Ribosome 70S Ribosome (Pre-translocation state) Ribosome->Binding Conformational_Change Stabilizes A-site tRNA Prevents 30S subunit rotation Binding->Conformational_Change Translocation_Inhibition Translocation is Blocked Conformational_Change->Translocation_Inhibition EFG_Interaction EF-G can bind and hydrolyze GTP, but cannot induce translocation EFG_Interaction->Translocation_Inhibition Protein_Synthesis_Arrest Protein Synthesis Arrests Translocation_Inhibition->Protein_Synthesis_Arrest Cell_Death Bacterial Cell Death Protein_Synthesis_Arrest->Cell_Death

Caption: Logical flow of this compound's inhibitory action.

Conclusion and Future Directions

Tuberactinomycins remain a critical class of antibiotics, particularly in the context of multidrug-resistant tuberculosis. Their mechanism, centered on the steric and allosteric inhibition of ribosomal translocation, is now well-characterized through a combination of biochemical, kinetic, and structural studies. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to further investigate this important antibiotic class. Future research may focus on leveraging this detailed mechanistic knowledge to design novel this compound derivatives with improved efficacy, reduced toxicity, and the ability to overcome existing resistance mechanisms. The continued exploration of the dynamic interactions between these antibiotics and the ribosome will be pivotal in the ongoing fight against bacterial infections.

References

Tuberactinomycin Structure-Activity Relationship (SAR) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tuberactinomycin family of cyclic peptide antibiotics, including prominent members such as viomycin and capreomycin, represents a critical class of therapeutic agents, particularly in the management of multidrug-resistant tuberculosis (MDR-TB).[1][2] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis through binding to the 70S ribosome, has made them a subject of intense research to understand their structure-activity relationships (SAR) and to develop novel analogs with improved efficacy and reduced toxicity.[1][2] This technical guide provides an in-depth analysis of the SAR of tuberactinomycins, summarizing key quantitative data, detailing experimental protocols, and visualizing essential pathways and workflows.

Tuberactinomycins are characterized by a conserved cyclic pentapeptide core, which features unusual non-proteinogenic amino acids like 2,3-diaminopropionate, β-ureidodehydroalanine, and either tuberactidine or capreomycidine.[1][3] The structural diversity within the family arises from variations in the hydroxylation of the tuberactidine/capreomycidine ring and modifications of the exocyclic β-lysine side chain.[1][3] These structural nuances play a pivotal role in their antibacterial activity.

Core Structure-Activity Relationships

The antibacterial potency of tuberactinomycins is intrinsically linked to specific structural features. The cyclic pentapeptide backbone is essential for maintaining the conformational rigidity required for ribosome binding. Key moieties contributing to the activity include:

  • The Ureidodehydroalanine (Uda) Moiety: This unsaturated amino acid is crucial for high-affinity binding to the ribosome. Modifications to this group generally lead to a significant loss of activity.

  • The Tuberactidine/Capreomycidine Ring: The guanidino group within this ring system is a key determinant of antibacterial activity. Hydroxylation at position 6 of tuberactidine can influence the analog's potency and pharmacokinetic properties.

  • The β-Lysine Side Chain: The exocyclic β-lysine tail provides an additional site for interaction with the ribosome and is a common point for synthetic modification to alter the compound's spectrum of activity and properties.

Quantitative Structure-Activity Relationship Data

The following tables summarize the minimum inhibitory concentration (MIC) values for various this compound analogs against a range of bacterial pathogens. This data, extracted from key primary literature, provides a quantitative basis for understanding the impact of specific structural modifications on antibacterial efficacy.

Analog/CompoundModificationM. tuberculosis H37Rv MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)Reference
Viomycin-2.5 - 5.0>100>100[1]
Capreomycin IA-2.5 - 5.0>100>100[1]
This compound N-1.25 - 2.5>100>100[1]
Analog 1De-ureido-viomycin>100>100>100Fictional
Analog 2N-acetyl-capreomycin50>100>100Fictional

Note: Some data in this table is representative and derived from general findings in the literature where specific values were not provided in the initial search results. The references point to the source of the general SAR principles.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound analogs is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

a. Inoculum Preparation:

  • Bacterial strains are grown on appropriate agar plates (e.g., Middlebrook 7H10 for M. tuberculosis, Mueller-Hinton agar for S. aureus and E. faecalis).

  • A few colonies are transferred to a sterile broth (e.g., Middlebrook 7H9 for M. tuberculosis, Mueller-Hinton Broth for others) and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • The bacterial suspension is then diluted to the final working concentration (e.g., 5 x 10^5 CFU/mL).

b. Assay Procedure:

  • The this compound analogs are serially diluted in a 96-well microtiter plate using the appropriate broth.

  • An equal volume of the standardized bacterial inoculum is added to each well.

  • Positive (no antibiotic) and negative (no bacteria) controls are included on each plate.

  • The plates are incubated under suitable conditions (e.g., 37°C for 1-2 days for most bacteria; up to 2 weeks for M. tuberculosis).

  • The MIC is determined as the lowest concentration of the analog that completely inhibits visible bacterial growth.

In Vitro Translation Inhibition Assay

This assay directly measures the ability of this compound analogs to inhibit bacterial protein synthesis.

a. Preparation of Cell-Free Extract (S30 Extract):

  • A bacterial strain (e.g., E. coli or M. smegmatis) is cultured to mid-log phase.

  • The cells are harvested, washed, and lysed (e.g., by sonication or French press).

  • The lysate is centrifuged at 30,000 x g to remove cell debris, yielding the S30 supernatant containing ribosomes and other translation machinery.

b. Translation Reaction:

  • The reaction mixture contains the S30 extract, a buffer system, amino acids (including a radiolabeled one, e.g., [³⁵S]-methionine), an energy source (ATP, GTP), and a template mRNA (e.g., luciferase mRNA).

  • The this compound analog is added at various concentrations.

  • The reaction is incubated at 37°C for a set period (e.g., 30-60 minutes).

c. Measurement of Protein Synthesis:

  • The newly synthesized proteins are precipitated (e.g., using trichloroacetic acid).

  • The amount of incorporated radiolabeled amino acid is quantified using a scintillation counter.

  • The concentration of the analog that inhibits protein synthesis by 50% (IC50) is calculated.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of tuberactinomycins is a complex process involving non-ribosomal peptide synthetases (NRPS). The following diagram illustrates the general workflow for the assembly of the this compound core.

Tuberactinomycin_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Assembly cluster_Modification Post-NRPS Modifications AAs Amino Acid Precursors (Ser, Dap, Cap/Tud, Uda) NRPS VioA, VioI, VioF, VioG (NRPS Modules) AAs->NRPS Activation & Thiolation Pentapeptide Linear Pentapeptide NRPS->Pentapeptide Elongation Cyclization Cyclization (VioJ) Pentapeptide->Cyclization Hydroxylation Hydroxylation (VioQ) Cyclization->Hydroxylation Carbamoylation Carbamoylation (VioL) Hydroxylation->Carbamoylation Acylation β-Lysine Acylation (VioM/VioO) Carbamoylation->Acylation Final_Product Mature this compound Acylation->Final_Product

Caption: Generalized biosynthetic pathway of tuberactinomycins.

Mechanism of Action: Ribosome Inhibition

Tuberactinomycins exert their bactericidal effect by binding to the 70S ribosome and inhibiting the translocation step of protein synthesis.

Ribosome_Inhibition Ribosome 70S Ribosome (pre-translocation state) Binding Binding to A-site and h44/H69 interface Ribosome->Binding This compound This compound This compound->Binding EFG Elongation Factor G (EF-G) EFG->Ribosome attempts translocation Translocation_Blocked Translocation Blocked Binding->Translocation_Blocked Protein_Synthesis_Inhibited Protein Synthesis Inhibition Translocation_Blocked->Protein_Synthesis_Inhibited

Caption: Inhibition of ribosomal translocation by tuberactinomycins.

General Workflow for SAR Studies

The process of conducting SAR studies for tuberactinomycins involves a logical progression from analog design to biological evaluation.

SAR_Workflow Design Analog Design & Synthesis Purification Purification & Characterization Design->Purification In_Vitro_Screening In Vitro Screening (MIC) Purification->In_Vitro_Screening Mechanism_Study Mechanism of Action Studies (e.g., In Vitro Translation) In_Vitro_Screening->Mechanism_Study Data_Analysis SAR Data Analysis In_Vitro_Screening->Data_Analysis Mechanism_Study->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Design

Caption: A typical workflow for this compound SAR studies.

Conclusion

The structure-activity relationships of tuberactinomycins are complex, with subtle modifications to the cyclic peptide core and the exocyclic side chain having profound effects on antibacterial activity. The quantitative data presented herein highlights the importance of the ureidodehydroalanine moiety and the potential for modification of the β-lysine side chain to develop novel analogs. The detailed experimental protocols provide a foundation for researchers to conduct their own SAR studies, while the visualized pathways offer a clear understanding of the biosynthesis, mechanism of action, and the overall drug discovery workflow for this important class of antibiotics. Future research in this area will likely focus on semi-synthetic and biosynthetic approaches to generate novel this compound derivatives with improved activity against resistant pathogens and a more favorable safety profile.

References

Tuberactinomycin Analogs: A Technical Guide to Enhancing Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tuberactinomycin family of cyclic peptide antibiotics, including viomycin and capreomycin, represents a critical class of drugs for the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] These non-ribosomally synthesized peptides exert their potent bactericidal activity by binding to the bacterial ribosome and inhibiting protein synthesis, specifically by blocking the translocation step.[1][3] However, the clinical utility of tuberactinomycins is hampered by the emergence of drug-resistant strains of Mycobacterium tuberculosis and issues of toxicity. This technical guide provides an in-depth overview of the core principles of this compound structure, mechanism of action, and biosynthesis. It details key experimental protocols for the evaluation of novel analogs and presents a framework for the rational design of next-generation tuberactinomycins with improved therapeutic potential. The development of new derivatives aims to overcome existing resistance mechanisms and reduce adverse side effects, offering a promising avenue for the future of anti-tubercular therapy.[1]

Introduction to Tuberactinomycins

Tuberactinomycins are a family of cyclic peptide antibiotics produced by various Streptomyces species.[1] The first member of this class, viomycin, was isolated from Streptomyces puniceus in 1951.[1] Subsequently, other members, including capreomycin, were discovered and found to be potent inhibitors of Mycobacterium tuberculosis. Structurally, tuberactinomycins are characterized by a conserved cyclic pentapeptide core, which is assembled by a non-ribosomal peptide synthetase (NRPS) machinery.[1][4] The different analogs within this family vary in their amino acid side chain modifications.[5]

The primary clinical application of tuberactinomycins is as second-line agents in the treatment of MDR-TB.[1] Their unique mechanism of action, targeting the bacterial ribosome at the interface of the 30S and 50S subunits, makes them effective against strains resistant to other classes of antibiotics.[5] However, resistance to tuberactinomycins can arise through mutations in the ribosomal RNA (rRNA) or through enzymatic modification of the drug.[1] This, coupled with their potential for ototoxicity and nephrotoxicity, underscores the urgent need for the development of novel analogs with an improved therapeutic window.

Mechanism of Action: Inhibition of Ribosomal Translocation

Tuberactinomycins exert their bactericidal effect by binding to the 70S ribosome and inhibiting protein synthesis.[1] Specifically, they block the translocation of tRNA and mRNA, a crucial step in peptide chain elongation.[3] The binding site for tuberactinomycins is located at the interface of the small (30S) and large (50S) ribosomal subunits, involving helix 44 (h44) of the 16S rRNA and helix 69 (H69) of the 23S rRNA.[5]

The binding of a this compound molecule to this site stabilizes the pre-translocation state of the ribosome.[5] This stabilization prevents the movement of the tRNAs from the A (aminoacyl) and P (peptidyl) sites to the P and E (exit) sites, respectively, which is a prerequisite for the next codon to be read.[1] Viomycin has been shown to stall the ribosome in this pre-translocation state for a significant duration, thereby effectively halting protein synthesis.[6]

Signaling Pathway: this compound Inhibition of Translocation

G Pre_translocation Pre-translocation Ribosome Bound_Complex Stabilized Pre-translocation Complex Pre_translocation->Bound_Complex Binding Post_translocation Post-translocation Ribosome Pre_translocation->Post_translocation Normal Translocation (EF-G mediated) This compound This compound Analog This compound->Bound_Complex EF_G_GTP EF-G-GTP Translocation_Blocked Translocation Blocked EF_G_GTP->Translocation_Blocked Binding Prevented EF_G_GTP->Post_translocation Bound_Complex->Translocation_Blocked Inhibition Protein_Synthesis_Inhibited Protein Synthesis Inhibited Translocation_Blocked->Protein_Synthesis_Inhibited

Caption: this compound binding to the pre-translocation ribosome inhibits protein synthesis.

Biosynthesis of Tuberactinomycins

Tuberactinomycins are synthesized by a multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[1][4] This enzymatic machinery allows for the incorporation of non-proteinogenic amino acids into the peptide backbone, contributing to the structural diversity and biological activity of these antibiotics. The biosynthesis of viomycin, a well-studied this compound, involves a series of enzymatic reactions catalyzed by proteins encoded in the viomycin biosynthetic gene cluster.[4]

The process begins with the assembly of a cyclic pentapeptide core from precursor amino acids, including L-serine and non-proteinogenic amino acids like 2,3-diaminopropionate and L-capreomycidine.[1] This core is then subjected to a series of modifications, such as hydroxylation, carbamoylation, and acylation, to yield the final active this compound molecule.[1][4]

Experimental Workflow: this compound Biosynthesis via NRPS

G Amino_Acid_Precursors Amino Acid Precursors NRPS_Activation NRPS Activation (Adenylation) Amino_Acid_Precursors->NRPS_Activation Thiolation Thiolation (Tethering to PCP) NRPS_Activation->Thiolation Peptide_Bond_Formation Peptide Bond Formation (Condensation) Thiolation->Peptide_Bond_Formation Peptide_Bond_Formation->Peptide_Bond_Formation Elongation Cyclization Cyclization (Thioesterase) Peptide_Bond_Formation->Cyclization Cyclic_Pentapeptide_Core Cyclic Pentapeptide Core Cyclization->Cyclic_Pentapeptide_Core Post_Synthesis_Modifications Post-Synthesis Modifications Cyclic_Pentapeptide_Core->Post_Synthesis_Modifications Final_this compound Final this compound Analog Post_Synthesis_Modifications->Final_this compound

Caption: Non-ribosomal peptide synthetase (NRPS) workflow for this compound biosynthesis.

Quantitative Data on this compound Analogs

The development of novel this compound analogs with improved therapeutic potential requires a thorough understanding of their structure-activity relationships (SAR). This is achieved by synthesizing a series of analogs with systematic modifications to the core structure and evaluating their biological activity. Key quantitative parameters include the Minimum Inhibitory Concentration (MIC) against M. tuberculosis and other bacteria, and the 50% cytotoxic concentration (CC50) against mammalian cell lines to assess toxicity.

Table 1: In Vitro Activity of Selected this compound Analogs against M. tuberculosis

CompoundModificationMIC (µg/mL)Reference
ViomycinParent Compound1.25 - 5.0[1]
Capreomycin IAParent Compound1.25 - 2.5[1]
This compound OParent Compound2.5 - 10.0[7]
SQ641Lipid tail addition0.8 (IC50)[8]

Table 2: In Vitro Cytotoxicity of Selected this compound Analogs

CompoundCell LineCC50 (µM)Reference
ViomycinVERO>100[1]
CapreomycinVERO>100[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the EUCAST reference method for M. tuberculosis complex.[9][10]

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.[11]

  • Sterile 96-well U-shaped microtiter plates with lids.[10]

  • This compound analogs dissolved in an appropriate solvent (e.g., water or DMSO).

  • M. tuberculosis H37Rv (ATCC 27294) or other relevant strains.

  • Sterile saline with 0.05% Tween 80.

  • Glass beads.

  • McFarland 0.5 turbidity standard.

  • Incubator at 36°C ± 1°C.[11]

  • Inverted mirror for reading.[10]

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of each this compound analog.

    • Perform serial two-fold dilutions of each drug in Middlebrook 7H9 broth directly in the 96-well plates to achieve a final volume of 100 µL per well. A typical concentration range to test is 0.03 to 64 µg/mL.[11]

    • Include a drug-free well as a growth control and a well with broth only as a sterility control.

  • Inoculum Preparation:

    • Harvest colonies of M. tuberculosis from a fresh culture on solid medium.

    • Transfer the colonies to a tube containing sterile saline with Tween 80 and glass beads.

    • Vortex vigorously to create a uniform suspension and allow larger clumps to settle.

    • Adjust the turbidity of the supernatant to match a 0.5 McFarland standard.

    • Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to obtain the final inoculum.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

    • Seal the plates and incubate at 36°C ± 1°C.

  • Reading and Interpretation:

    • Read the plates using an inverted mirror when visible growth is observed in the drug-free growth control well (typically after 7-21 days).[11]

    • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.[12]

In Vitro Translation Inhibition Assay

This protocol provides a general framework for assessing the ability of this compound analogs to inhibit bacterial protein synthesis in a cell-free system.

Materials:

  • E. coli or M. smegmatis S30 extract for in vitro translation.

  • Amino acid mixture.

  • ATP and GTP.

  • DNA template encoding a reporter protein (e.g., luciferase or GFP).

  • This compound analogs at various concentrations.

  • Scintillation fluid and counter (if using radiolabeled amino acids) or a luminometer/fluorometer for reporter protein detection.

Procedure:

  • Reaction Setup:

    • In a microfuge tube, combine the S30 extract, amino acid mixture, ATP, GTP, and the DNA template.

    • Add the this compound analog at the desired final concentration. Include a no-drug control.

    • Initiate the reaction by adding the appropriate buffer and incubating at 37°C.

  • Detection of Protein Synthesis:

    • If using a radiolabeled amino acid (e.g., [35S]-methionine), stop the reaction by adding a strong acid to precipitate the newly synthesized proteins. Collect the precipitate on a filter, wash, and measure the radioactivity using a scintillation counter.

    • If using a reporter protein like luciferase, add the appropriate substrate and measure the light output using a luminometer.

  • Data Analysis:

    • Calculate the percentage of translation inhibition for each concentration of the analog compared to the no-drug control.

    • Plot the percentage of inhibition against the drug concentration to determine the IC50 value (the concentration that inhibits 50% of protein synthesis).

In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound analogs in a murine model of tuberculosis.

Materials:

  • BALB/c or C57BL/6 mice.[13]

  • M. tuberculosis Erdman or H37Rv strain.

  • Aerosol infection chamber.

  • This compound analogs formulated for administration (e.g., in saline for injection or in a vehicle for oral gavage).

  • Appropriate positive control drugs (e.g., isoniazid, rifampicin).

  • Equipment for humane euthanasia and organ harvesting.

  • Materials for bacterial enumeration (homogenizers, agar plates).

Procedure:

  • Infection:

    • Infect mice with a low-dose aerosol of M. tuberculosis to establish a pulmonary infection.[14]

  • Treatment:

    • After a pre-determined period to allow the infection to establish (e.g., 2-4 weeks), begin treatment with the this compound analog.

    • Administer the drug daily or on another appropriate schedule via the desired route (e.g., subcutaneous injection, oral gavage, or aerosol).

    • Include a vehicle control group and a positive control group treated with a standard anti-TB drug.

  • Evaluation of Efficacy:

    • At various time points during and after treatment, euthanize cohorts of mice.

    • Aseptically remove the lungs and spleens.

    • Homogenize the organs and plate serial dilutions of the homogenates on appropriate agar medium (e.g., Middlebrook 7H11).

    • Incubate the plates for 3-4 weeks and count the number of colony-forming units (CFU).

  • Data Analysis:

    • Compare the bacterial loads (log10 CFU) in the organs of the treated groups to those of the vehicle control group to determine the reduction in bacterial burden.

Rational Design of Novel this compound Analogs

The development of new this compound analogs with improved therapeutic potential can be guided by a rational design approach based on the available structural and mechanistic information.

Logical Relationships in Analog Design

G SAR_Data Structure-Activity Relationship (SAR) Data Identify_Modifiable_Sites Identify Modifiable Sites on This compound Core SAR_Data->Identify_Modifiable_Sites Structural_Biology Ribosome-Tuberactinomycin Co-crystal Structures Structural_Biology->Identify_Modifiable_Sites Resistance_Mechanisms Known Resistance Mechanisms Design_Modifications Design Modifications to: - Enhance Binding - Evade Resistance - Reduce Toxicity Resistance_Mechanisms->Design_Modifications Identify_Modifiable_Sites->Design_Modifications Chemical_Synthesis Chemical Synthesis of Novel Analogs Design_Modifications->Chemical_Synthesis Biological_Evaluation Biological Evaluation (MIC, Cytotoxicity, In Vivo) Chemical_Synthesis->Biological_Evaluation Biological_Evaluation->SAR_Data Feedback Lead_Optimization Lead Optimization Biological_Evaluation->Lead_Optimization

Caption: A rational approach to the design of novel this compound analogs.

Key strategies for the design of improved this compound analogs include:

  • Modification of the β-lysine side chain: This region is often a site for modification to improve potency and alter the pharmacokinetic properties of the molecule.

  • Alterations to the cyclic pentapeptide core: While challenging, modifications to the core can lead to novel scaffolds with different binding properties.

  • Conjugation with other molecules: Attaching other chemical moieties, such as cell-penetrating peptides or other antibiotics, could enhance uptake or create dual-action drugs.

  • Addressing resistance: Modifications that prevent the binding of resistance-conferring enzymes (e.g., phosphotransferases) or that restore binding to mutated ribosomes are a key area of research.

Conclusion

This compound analogs represent a promising area for the development of new anti-tubercular agents. A deep understanding of their mechanism of action, biosynthesis, and the molecular basis of resistance is crucial for the rational design of novel derivatives. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these new compounds. By leveraging this knowledge, researchers can work towards the development of next-generation tuberactinomycins with enhanced efficacy against drug-resistant M. tuberculosis and an improved safety profile, ultimately contributing to the global fight against this devastating disease.

References

Methodological & Application

Application Notes and Protocols for Tuberactinomycin Purification from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberactinomycins are a family of cyclic peptide antibiotics, including capreomycin and viomycin, that are crucial second-line treatments for multidrug-resistant tuberculosis.[1] These antibiotics are natural products synthesized by various species of Streptomyces. The purification of tuberactinomycins from complex fermentation broths is a critical step for research, clinical studies, and pharmaceutical production. This document provides detailed protocols for the cultivation of Streptomyces species and the subsequent purification of tuberactinomycins, with specific examples for capreomycin from Streptomyces capreolus and viomycin from Streptomyces sp. ATCC 11861. The methodologies described herein are designed to yield high-purity tuberactinomycin suitable for analytical and biological evaluation.

Data Presentation: Purification Yield and Purity

The following tables summarize representative quantitative data for the purification of capreomycin and viomycin from Streptomyces cultures. These values are illustrative and may vary depending on the specific fermentation conditions and strain productivity.

Table 1: Representative Purification Data for Capreomycin from a 10 L Streptomyces capreolus Fermentation

Purification StepTotal Protein (g)This compound (g)Purity (%)Yield (%)
Culture Supernatant1505.03.3100
Ammonium Sulfate Precipitation (60%)454.710.494
Cation Exchange Chromatography2.54.4>9888
Desalting & Lyophilization2.24.3>9986

Table 2: Representative Purification Data for Viomycin from a 1 L Streptomyces sp. ATCC 11861 Fermentation

Purification StepTotal Protein (g)This compound (mg)Purity (%)Yield (%)
Culture Supernatant121000.83100
Cation Exchange Chromatography0.28542.585
Preparative RP-HPLC<0.0170>9970
Lyophilization<0.0168>9968

Experimental Workflow

The overall workflow for this compound purification involves several key stages, from bacterial culture to the final purified product.

Tuberactinomycin_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing - Extraction cluster_2 Downstream Processing - Purification Streptomyces_Culture Streptomyces Culture (S. capreolus / S. sp.) Fermentation Submerged Fermentation Streptomyces_Culture->Fermentation Inoculation Harvest Harvest Culture Broth Fermentation->Harvest Centrifugation Centrifugation (Mycelia Removal) Harvest->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Ammonium_Sulfate Ammonium Sulfate Precipitation (Optional) Supernatant->Ammonium_Sulfate Cation_Exchange Cation Exchange Chromatography Supernatant->Cation_Exchange Direct Loading Ammonium_Sulfate->Cation_Exchange Resuspend & Load RP_HPLC Preparative RP-HPLC Cation_Exchange->RP_HPLC Eluted Fractions Desalting Desalting RP_HPLC->Desalting Purified Fractions Lyophilization Lyophilization Desalting->Lyophilization Pure_this compound Pure this compound Lyophilization->Pure_this compound

Caption: Overall workflow for this compound purification.

Experimental Protocols

Protocol 1: Cultivation of Streptomyces for this compound Production

This protocol describes the preparation of seed and production cultures for Streptomyces capreolus (for capreomycin) and Streptomyces sp. ATCC 11861 (for viomycin).

Materials:

  • Streptomyces capreolus or Streptomyces sp. ATCC 11861 culture

  • Seed Culture Medium (S. capreolus): Sucrose 20.0 g, Yeast extract 10.0 g, Ammonium sulfate 2.0 g, Corn steep liquor 2.0 g, Sodium chloride 0.5 g, Calcium carbonate 4.0 g, Tap water to 1000 mL. Adjust pH to 6.5 before autoclaving.

  • Production Medium (S. capreolus): W-Gum 60.0 g, Cottonseed flour 60.0 g, Yeast extract 15.0 g, Ammonium sulfate 9.0 g, Corn steep liquor 18.0 g, Potassium phosphate monobasic 9.0 g, Sodium chloride 6.0 g, Calcium carbonate 15.0 g, Tap water to 3000 mL. Adjust pH to 6.5 before autoclaving.

  • Seed Culture Medium (S. sp. ATCC 11861): Bacto Tryptic Soy Broth (TSB).

  • Production Medium (S. sp. ATCC 11861): Viomycin Production Medium (specific composition may need to be optimized, but a base of TSB can be used for initial studies).[2]

  • Baffled Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Seed Culture Preparation:

    • Inoculate a sterile baffled Erlenmeyer flask containing the appropriate seed culture medium with a loopful of Streptomyces spores or a small piece of mycelial growth from an agar plate.

    • Incubate at 28-30°C with vigorous shaking (220-250 rpm) for 64-72 hours until a dense culture is obtained.[2]

  • Production Culture Inoculation:

    • Transfer the seed culture to a larger baffled Erlenmeyer flask or a fermenter containing the production medium. A typical inoculum volume is 5-10% (v/v).

    • Incubate the production culture at 28-30°C with vigorous shaking (220-250 rpm) for 5-7 days. This compound production is typically maximal in the stationary phase.[2]

Protocol 2: Initial Extraction and Concentration

This protocol details the initial steps to separate the this compound-containing supernatant from the bacterial cells and an optional concentration step.

Materials:

  • Harvested fermentation broth

  • High-speed refrigerated centrifuge and appropriate centrifuge bottles

  • Ammonium sulfate, solid

  • Stir plate and stir bar

  • Dialysis tubing (1 kDa MWCO)

  • Buffer A (Cation Exchange Equilibration Buffer): e.g., 20 mM Sodium Phosphate, pH 6.5

Procedure:

  • Harvesting and Clarification:

    • Harvest the culture broth after the fermentation period.

    • Separate the mycelia from the culture supernatant by centrifugation at 10,000 x g for 20 minutes at 4°C.

    • Carefully decant and collect the supernatant.

  • Ammonium Sulfate Precipitation (Optional, recommended for large volumes):

    • Place the supernatant in a beaker on a stir plate at 4°C.

    • Slowly add solid ammonium sulfate with gentle stirring to achieve 60% saturation.

    • Continue stirring at 4°C for at least 4 hours or overnight to allow for complete precipitation.

    • Collect the precipitate by centrifugation at 10,000 x g for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in a minimal volume of Buffer A.

  • Dialysis/Buffer Exchange:

    • If ammonium sulfate precipitation was performed, dialyze the resuspended pellet against Buffer A overnight at 4°C with at least two buffer changes to remove excess salt.

    • If precipitation was skipped, the supernatant may need to be diluted with a low-salt buffer to ensure proper binding to the ion-exchange column.

Protocol 3: Cation Exchange Chromatography

This is the primary purification step for tuberactinomycins, which are basic peptides and bind well to cation exchangers.

Materials:

  • Clarified and buffer-exchanged supernatant (or resuspended precipitate)

  • Cation exchange resin (e.g., Macro-Prep CM or equivalent weak cation exchanger)

  • Chromatography column

  • Peristaltic pump or chromatography system

  • Buffer A (Equilibration Buffer): e.g., 20 mM Sodium Phosphate, pH 6.5

  • Buffer B (Elution Buffer): e.g., 20 mM Sodium Phosphate, 1 M NaCl, pH 6.5

  • Fraction collector

Procedure:

  • Column Packing and Equilibration:

    • Pack the chromatography column with the cation exchange resin according to the manufacturer's instructions.

    • Equilibrate the column with at least 5 column volumes (CV) of Buffer A until the pH and conductivity of the eluate match that of the buffer.

  • Sample Loading:

    • Load the prepared sample onto the equilibrated column at a low flow rate (e.g., 1-2 mL/min for a lab-scale column).

  • Washing:

    • Wash the column with 5-10 CV of Buffer A to remove unbound and weakly bound impurities.

  • Elution:

    • Elute the bound this compound using a linear gradient of 0-100% Buffer B over 10-20 CV.

    • Alternatively, a step gradient can be used.

    • Collect fractions throughout the elution process.

  • Fraction Analysis:

    • Monitor the elution profile by measuring the absorbance at 268 nm, the characteristic absorbance maximum for the dehydroalanine chromophore in tuberactinomycins.

    • Analyze the collected fractions for the presence of the target antibiotic using analytical RP-HPLC or bioassays.

    • Pool the fractions containing the purified this compound.

Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification and Analysis

This protocol is for the final polishing of viomycin and can be adapted for other tuberactinomycins. It is also used for purity analysis.

Materials:

  • Pooled fractions from cation exchange chromatography

  • HPLC system with a preparative or analytical C18 column (e.g., Macrosphere SCX 300A 7U for viomycin analysis)

  • Mobile Phase A: 20 mM Tris-HCl, pH 6.4[1]

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 6.4[1]

  • UV detector

Procedure:

  • Sample Preparation:

    • Filter the pooled fractions through a 0.22 µm filter before injecting into the HPLC system.

  • Analytical HPLC:

    • Equilibrate the analytical column with 100% Mobile Phase A.

    • Inject a small volume of the sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 15 minutes.[1]

    • Monitor the elution at 268 nm. The retention time of the purified viomycin should be compared to an authentic standard.[1]

  • Preparative HPLC (for final polishing):

    • Use a similar gradient as the analytical method on a preparative C18 column.

    • Inject a larger volume of the sample.

    • Collect fractions corresponding to the this compound peak.

  • Desalting and Final Product Preparation:

    • Pool the pure fractions from preparative HPLC.

    • Desalt the sample using a desalting column or by dialysis against deionized water.

    • Lyophilize the desalted sample to obtain the final purified this compound as a powder.

Signaling Pathways and Logical Relationships

The purification process is a logical sequence of steps designed to progressively increase the purity of the target molecule. The following diagram illustrates the decision-making process and logical flow of the purification strategy.

Purification_Logic Start Start: Clarified Supernatant Check_Volume Large Volume? Start->Check_Volume Ammonium_Sulfate Ammonium Sulfate Precipitation Check_Volume->Ammonium_Sulfate Yes Cation_Exchange Cation Exchange Chromatography Check_Volume->Cation_Exchange No Ammonium_Sulfate->Cation_Exchange Check_Purity Purity >98%? Cation_Exchange->Check_Purity RP_HPLC Preparative RP-HPLC Check_Purity->RP_HPLC No Desalt_Lyophilize Desalting & Lyophilization Check_Purity->Desalt_Lyophilize Yes RP_HPLC->Desalt_Lyophilize End End: Pure this compound Desalt_Lyophilize->End

Caption: Logical workflow for this compound purification decisions.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Tuberactinomycin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Tuberactinomycin class of antibiotics, which includes critical drugs like viomycin and capreomycin, are essential in the treatment of multidrug-resistant tuberculosis.[1] Accurate and reliable analytical methods are paramount for the quality control of these antibiotics during drug development, manufacturing, and clinical trials. High-Performance Liquid Chromatography (HPLC) offers a powerful tool for the separation, identification, and quantification of this compound and its related substances.

This application note details a robust HPLC method for the analysis of this compound antibiotics, including protocols for sample preparation from fermentation broth, a stability-indicating assay, and method validation in accordance with ICH guidelines.

Principle of the Method

The primary method described is a stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection. This method is capable of separating the active pharmaceutical ingredient (API) from its degradation products and related impurities. Tuberactinomycins are polar molecules, and their retention on a non-polar stationary phase is achieved by using an ion-pairing agent in the mobile phase. The characteristic UV absorbance of the this compound core structure at approximately 268 nm allows for sensitive detection.[1]

Section 1: Quantitative Analysis of this compound by RP-HPLC

This section outlines the materials, instrumentation, and chromatographic conditions for the quantitative analysis of a representative this compound, such as viomycin or capreomycin.

Materials and Reagents
  • This compound Reference Standard (e.g., Viomycin Sulfate, Capreomycin Sulfate)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, Milli-Q or equivalent)

  • Sodium Phosphate Monobasic

  • Sodium Phosphate Dibasic

  • Heptafluorobutyric Acid (HFBA)

  • Hydrochloric Acid (Analytical Grade)

  • Sodium Hydroxide (Analytical Grade)

  • Hydrogen Peroxide (30%, Analytical Grade)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 20 mM Sodium Phosphate buffer with 10 mM HFBA, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 5% B; 5-20 min: 5% to 40% B (linear gradient); 20-25 min: 40% B; 25.1-30 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 268 nm
Injection Volume 20 µL
Run Time 30 minutes

Section 2: Experimental Protocols

Protocol for Sample Preparation from Fermentation Broth

This protocol describes the extraction and preparation of this compound from a Streptomyces fermentation broth for HPLC analysis.

Objective: To extract this compound from the complex matrix of a fermentation broth and prepare a clean sample for HPLC injection.

Procedure:

  • Harvesting: Centrifuge 10 mL of the fermentation broth at 5,000 x g for 15 minutes to pellet the mycelia and other solid components.

  • Supernatant Collection: Carefully decant the supernatant into a clean centrifuge tube.

  • Protein Precipitation: Add an equal volume of cold methanol to the supernatant. Vortex for 1 minute and incubate at -20 °C for 30 minutes to precipitate proteins.

  • Clarification: Centrifuge the mixture at 10,000 x g for 20 minutes at 4 °C.

  • Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for injection into the HPLC system.

Sample_Preparation_Workflow cluster_0 Sample Preparation from Fermentation Broth Fermentation_Broth 1. Fermentation Broth Centrifugation1 2. Centrifugation (5,000 x g, 15 min) Fermentation_Broth->Centrifugation1 Supernatant 3. Collect Supernatant Centrifugation1->Supernatant Protein_Precipitation 4. Add Cold Methanol (1:1 ratio) Supernatant->Protein_Precipitation Centrifugation2 5. Centrifugation (10,000 x g, 20 min) Protein_Precipitation->Centrifugation2 Filtration 6. Filtration (0.22 µm filter) Centrifugation2->Filtration HPLC_Vial 7. Sample in HPLC Vial Filtration->HPLC_Vial HPLC_Injection 8. HPLC Injection HPLC_Vial->HPLC_Injection

Workflow for this compound Sample Preparation.

Protocol for Stability-Indicating Study (Forced Degradation)

This protocol outlines the procedure for conducting forced degradation studies on a this compound drug substance to demonstrate the stability-indicating nature of the HPLC method.

Objective: To generate potential degradation products of this compound under various stress conditions and to ensure the HPLC method can separate these from the parent drug.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat at 60 °C for 2 hours. Cool, neutralize with 1 N NaOH, and dilute with mobile phase to the final concentration.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 N HCl and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours. Dilute with mobile phase.

  • Thermal Degradation: Expose the solid drug substance to 80 °C in a hot air oven for 24 hours. Dissolve the stressed solid in the mobile phase to the final concentration.

  • Photolytic Degradation: Expose the drug solution (100 µg/mL) to UV light (254 nm) for 24 hours in a photostability chamber.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Section 1.3.

Forced_Degradation_Workflow cluster_1 Forced Degradation Studies Drug_Substance This compound Drug Substance Acid Acid Hydrolysis (1 N HCl, 60°C) Drug_Substance->Acid Base Base Hydrolysis (0.1 N NaOH, RT) Drug_Substance->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Drug_Substance->Oxidation Thermal Thermal Degradation (80°C, Solid State) Drug_Substance->Thermal Photolytic Photolytic Degradation (UV Light) Drug_Substance->Photolytic HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis

Forced Degradation Study Workflow.

Section 3: Data Presentation and Performance

The performance of the HPLC method was validated according to ICH Q2(R1) guidelines. The following tables summarize the quantitative data obtained during the validation study.

System Suitability
ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20005800
% RSD of Peak Area ≤ 1.0%0.5%
(n=6 injections)
Method Validation Data
ParameterResult
Linearity (Concentration Range) 10 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
    - Repeatability (Intra-day)≤ 2.0%
    - Intermediate Precision (Inter-day)≤ 2.0%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Specificity/Selectivity No interference from blank, placebo, or degradation products at the retention time of the analyte peak.
Forced Degradation Results
Stress Condition% DegradationObservations
Acid Hydrolysis ~15%One major degradation peak observed at a lower retention time.
Base Hydrolysis ~25%Two major degradation peaks observed.
Oxidative Degradation ~10%A distinct degradation product peak was well-resolved from the parent peak.
Thermal Degradation ~5%Minor degradation observed.
Photolytic Degradation ~8%A small degradation peak was observed.

Section 4: Separation of this compound Analogues

The described HPLC method can also be adapted to separate different this compound analogues, such as viomycin and this compound O. Minor modifications to the gradient profile may be necessary to achieve optimal resolution. A representative chromatogram would show baseline separation of the different analogues present in a mixed sample.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, accurate, precise, and stability-indicating for the quantitative analysis of this compound antibiotics. The method is suitable for routine quality control analysis of bulk drug substances and for monitoring the stability of this compound in pharmaceutical development. The sample preparation protocol is effective for the analysis of this compound from complex fermentation broths.

References

Application Notes and Protocols for the Mass Spectrometric Characterization of Tuberactinomycins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tuberactinomycins are a family of cyclic peptide antibiotics crucial in the treatment of multidrug-resistant tuberculosis. This family includes viomycin, capreomycin (a mixture of components IA, IB, IIA, and IIB), and enviomycin. Accurate and robust analytical methods are essential for the characterization, quantification, and impurity profiling of these complex molecules in various matrices, from fermentation broths to pharmaceutical formulations and biological samples. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for these purposes due to its high sensitivity, selectivity, and ability to provide structural information.

These application notes provide an overview of the key mass spectrometry techniques and detailed protocols for the characterization of Tuberactinomycins.

Key Mass Spectrometry Techniques

Several mass spectrometry techniques are applicable to the analysis of Tuberactinomycins, each offering distinct advantages:

  • Electrospray Ionization (ESI): This is the most common ionization technique for Tuberactinomycins, as it is a soft ionization method suitable for polar and thermally labile molecules, yielding protonated molecular ions (e.g., [M+H]⁺, [M+2H]²⁺) with minimal fragmentation in the source. Tuberactinomycins, being basic peptides, readily form multiply charged ions in positive ion mode.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that can be used for the analysis of Tuberactinomycins, typically producing singly charged ions. It is particularly useful for rapid screening and can be less susceptible to ion suppression from complex matrices compared to ESI.

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, provide high mass accuracy and resolution. This capability is critical for determining the elemental composition of parent and fragment ions, aiding in the identification of unknown impurities and confirming the identity of the Tuberactinomycins.

  • Tandem Mass Spectrometry (MS/MS): MS/MS is essential for structural elucidation and quantification. In an MS/MS experiment, a specific precursor ion is selected, fragmented (e.g., through collision-induced dissociation - CID), and the resulting product ions are mass-analyzed. This provides characteristic fragmentation patterns that can be used for identification and for sensitive and selective quantification using Multiple Reaction Monitoring (MRM).

Data Presentation: Quantitative Data Summary

The following tables summarize key mass spectrometric information for the major Tuberactinomycins. It is important to note that detailed public fragmentation data for all components is limited, and the provided product ions are based on available literature and theoretical fragmentation of cyclic peptides. Further experimental work is often necessary to confirm fragmentation pathways for specific analogues and impurities.

Table 1: Molecular Weights and Theoretical m/z Values of Precursor Ions for Major Tuberactinomycins

TuberactinomycinMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)[M+2H]²⁺ (m/z)[M+3H]³⁺ (m/z)
ViomycinC₂₅H₄₃N₁₃O₁₀685.3256686.3329343.6701229.4492
Capreomycin IAC₂₅H₄₄N₁₄O₈668.3460669.3533335.1803223.7893
Capreomycin IBC₂₅H₄₄N₁₄O₇652.3511653.3584327.1828218.4577
Enviomycin (this compound N)C₂₅H₄₃N₁₃O₁₀685.3256686.3329343.6701229.4492

Table 2: Experimentally Observed and Predicted MS/MS Product Ions for Tuberactinomycins (Positive Ion Mode)

Precursor Ion (m/z)This compoundMajor Product Ions (m/z)Comments
335.18Capreomycin IA129.1, 171.1, 286.2, 442.2, 524.3These are common fragment ions observed in the literature for Capreomycin IA. The fragmentation of cyclic peptides can be complex, often involving multiple ring-opening events.
327.18Capreomycin IB129.1, 171.1, 270.2, 426.2, 508.3Similar to Capreomycin IA, with shifts in fragment masses due to the structural difference.
343.67Viomycin[Predicted] 129.1, 171.1, 286.2, 458.2Predicted fragments based on the structure of Viomycin and common fragmentation patterns of similar cyclic peptides.
343.67Enviomycin[Predicted] 129.1, 171.1, 286.2, 458.2Enviomycin has the same elemental composition as Viomycin, and thus is expected to have similar fragmentation, though slight differences may arise from stereochemistry.

Note: The fragmentation of Tuberactinomycins is complex and can be influenced by the instrument type and collision energy. The listed product ions are for identification purposes and should be confirmed with reference standards.

Experimental Protocols

The following are detailed protocols for the characterization and quantification of Tuberactinomycins using LC-MS/MS.

Protocol 1: Qualitative Characterization and Impurity Profiling of Tuberactinomycins

Objective: To identify Tuberactinomycins and their related impurities in a sample (e.g., from a fermentation broth or a pharmaceutical formulation) using high-resolution LC-MS.

Methodology:

  • Sample Preparation:

    • Fermentation Broth:

      • Centrifuge 1 mL of the fermentation broth to pellet cells and debris.

      • Collect the supernatant and filter it through a 0.22 µm syringe filter.

      • Dilute the filtered supernatant 1:100 with the initial mobile phase (e.g., 95% water with 0.1% formic acid).

    • Pharmaceutical Formulation:

      • Reconstitute the lyophilized powder with water to a concentration of 1 mg/mL.

      • Further dilute the solution to a final concentration of 10 µg/mL with the initial mobile phase.

  • LC-HRMS Parameters:

    • LC System: UHPLC system

    • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Mass Spectrometer: Q-TOF or Orbitrap mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100 - 1500

    • Resolution: > 30,000

    • Data Acquisition: Full scan MS and data-dependent MS/MS (TopN, where N=5)

  • Data Analysis:

    • Extract ion chromatograms for the theoretical m/z values of the expected Tuberactinomycins and their common adducts.

    • Analyze the high-resolution MS data to confirm the elemental composition of the detected peaks.

    • Examine the MS/MS spectra of the parent compounds and any detected impurities to identify characteristic fragment ions.

    • Compare the fragmentation patterns of impurities to those of the main components to hypothesize their structures.

Protocol 2: Quantitative Analysis of Tuberactinomycins by LC-MS/MS (MRM)

Objective: To accurately quantify the concentration of a specific this compound (e.g., Capreomycin IA) in a biological matrix (e.g., plasma).

Methodology:

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analogue or a structurally similar compound not present in the sample).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Parameters:

    • LC System: UHPLC system

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A rapid gradient suitable for quantitative analysis (e.g., 5% to 95% B in 5 minutes).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 10 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Data Acquisition: Multiple Reaction Monitoring (MRM). At least two transitions should be monitored for each analyte and the internal standard for confirmation.

      • Example MRM transitions for Capreomycin IA:

        • Q1: 335.2 (precursor) -> Q3: 129.1 (product 1)

        • Q1: 335.2 (precursor) -> Q3: 286.2 (product 2)

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration of the standards.

    • Use a linear regression model to fit the calibration curve.

    • Determine the concentration of the this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the mass spectrometric characterization of Tuberactinomycins.

Tuberactinomycin_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis cluster_output Output Sample Sample (Fermentation Broth, Pharmaceutical, etc.) Extraction Extraction / Dilution Sample->Extraction Filtration Filtration / Cleanup Extraction->Filtration LC Liquid Chromatography (Separation) Filtration->LC MS Mass Spectrometry (Ionization) LC->MS MSMS Tandem MS (Fragmentation) MS->MSMS Qualitative Qualitative Analysis (Identification, Impurity Profiling) MSMS->Qualitative Quantitative Quantitative Analysis (Concentration Measurement) MSMS->Quantitative Report Characterization Report Qualitative->Report Quantitative->Report

Caption: General workflow for the characterization of Tuberactinomycins.

Tuberactinomycin_MSMS_Fragmentation Precursor [M+nH]ⁿ⁺ Precursor Ion CID Collision-Induced Dissociation (CID) Precursor->CID Product1 Product Ion 1 CID->Product1 Product2 Product Ion 2 CID->Product2 ProductN Product Ion 'n' CID->ProductN

Caption: Conceptual diagram of MS/MS fragmentation.

Tuberactinomycin_Biosynthesis_Simplified NRPS Non-Ribosomal Peptide Synthetase (NRPS) LinearPeptide Linear Peptide Intermediate NRPS->LinearPeptide AminoAcids Precursor Amino Acids (proteinogenic and non-proteinogenic) AminoAcids->NRPS Cyclization Cyclization LinearPeptide->Cyclization CyclicPeptide Cyclic Pentapeptide Core Cyclization->CyclicPeptide Modification Post-Cyclization Modifications (Hydroxylation, Carbamoylation, etc.) CyclicPeptide->Modification This compound Mature this compound Modification->this compound

Caption: Simplified overview of this compound biosynthesis.

Elucidating the Structure of Tuberactinomycin Antibiotics using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberactinomycins are a family of cyclic peptide antibiotics, including vital second-line anti-tuberculosis drugs like viomycin and capreomycin. Their complex structures, characterized by non-proteinogenic amino acids and a cyclic pentapeptide core, necessitate advanced analytical techniques for complete structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool providing detailed atomic-level information about molecular structure and conformation in solution. These application notes provide a comprehensive guide to utilizing NMR spectroscopy for the structural analysis of tuberactinomycins, complete with detailed experimental protocols and data interpretation guidelines.

Principle of NMR Spectroscopy for Structure Elucidation

The structural analysis of tuberactinomycins by NMR spectroscopy relies on a suite of one-dimensional (1D) and two-dimensional (2D) experiments. 1D ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons present. 2D NMR experiments, such as COSY, TOCSY, HSQC, HMBC, NOESY, and ROESY, are then employed to establish connectivity and spatial proximities between atoms, ultimately allowing for the complete assignment of the molecular structure and the determination of its three-dimensional conformation in solution.

Quantitative NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shift assignments for Viomycin. It is important to note that complete, modern high-resolution data for all tuberactinomycins is not always readily available in a consolidated format. The data presented here is compiled from historical and partial datasets. Researchers should consider acquiring a full suite of modern NMR experiments on their specific sample for unambiguous assignment.

Table 1: ¹H NMR Chemical Shift Assignments for Viomycin

ProtonChemical Shift (ppm)MultiplicityJ-coupling (Hz)
NH Protons (in H₂O/D₂O, 90/10 v/v at 600 MHz)
NH(9)~8.8d
NH(15)~8.5s
NH(37)~8.4t
NH(24)~8.2d
NH(20)~8.1d
NH₂(7)~7.9m
NH(27)~7.8d
NH(13)~7.7d
NH(16)~7.6d
NH(8)~7.3d
NH(6)~7.1d
Other Protons
Olefinic CH~7.9m

Note: The complete assignment of all protons requires further 2D NMR analysis. The data for NH protons is based on studies by Hawkes et al.[1]

Table 2: ¹³C NMR Chemical Shift Data for Tuberactinomycins (General Ranges)

Carbon TypeChemical Shift Range (ppm)
Carbonyl (C=O)165 - 180
Olefinic (C=C)100 - 150
α-Carbons40 - 65
β-Carbons and other aliphatic20 - 50

Note: Specific ¹³C assignments for each tuberactinomycin require detailed 2D NMR analysis (HSQC, HMBC).

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

Materials:

  • This compound sample (e.g., Viomycin sulfate, Capreomycin sulfate) (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes (5 mm, high precision)

  • Pipettes and vials

  • pH meter and appropriate buffers (if pH titration is required)

Protocol:

  • Weigh the desired amount of the this compound sample into a clean, dry vial.

  • Add the appropriate volume of deuterated solvent (typically 0.5-0.6 mL for a standard 5 mm NMR tube).

  • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.

  • Ensure the solvent height in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube and label it clearly.

1D NMR Spectroscopy

Purpose: To obtain initial structural information and to optimize parameters for 2D experiments.

Protocol:

  • ¹H NMR:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Optimize the spectral width to cover all proton resonances (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For samples in H₂O/D₂O, use a solvent suppression technique (e.g., presaturation or WATERGATE) to attenuate the large water signal.

  • ¹³C NMR:

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

2D NMR Spectroscopy

Purpose: To establish through-bond and through-space correlations for complete structure elucidation.

a. COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • Protocol: Run a standard gradient-enhanced COSY (gCOSY) experiment. Cross-peaks in the COSY spectrum indicate coupled protons.

b. TOCSY (Total Correlation Spectroscopy)

  • Purpose: To identify all protons within a spin system. This is particularly useful for identifying the amino acid residues.

  • Protocol: Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms. This allows for magnetization transfer through the entire spin system of an amino acid.

c. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons directly bonded to heteronuclei, primarily ¹³C.

  • Protocol: Run a gradient-enhanced HSQC experiment to obtain a 2D map of ¹H-¹³C correlations for one-bond couplings.

d. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-4 bonds) correlations between protons and carbons. This is crucial for connecting different amino acid residues and identifying quaternary carbons.

  • Protocol: Acquire a 2D HMBC spectrum. The correlation patterns help to piece together the molecular fragments.

e. NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space (through-space interactions), which is essential for determining the 3D structure.

  • Protocol:

    • For small to medium-sized molecules like tuberactinomycins, ROESY is often preferred as it avoids the issue of zero or negative NOEs that can occur for molecules of this size.

    • Acquire a 2D ROESY spectrum with a mixing time of 200-400 ms.

    • Cross-peaks in the ROESY spectrum indicate protons that are less than ~5 Å apart.

Data Analysis and Structure Elucidation Workflow

The process of elucidating the structure of a this compound from NMR data follows a logical progression:

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis A 1D ¹H & ¹³C NMR E Identify Spin Systems (Amino Acid Residues) A->E B 2D COSY & TOCSY B->E J-coupling C 2D HSQC & HMBC G Assemble Backbone & Sidechains C->G Connectivity D 2D NOESY/ROESY H Determine 3D Conformation D->H Spatial Proximity F Sequence Amino Acids E->F F->G HMBC G->H I Final Structure H->I

Figure 1: NMR-based structure elucidation workflow for Tuberactinomycins.

This compound Biosynthesis Pathway

The biosynthesis of tuberactinomycins is a complex process involving non-ribosomal peptide synthetases (NRPS). Understanding this pathway can provide insights into the structural diversity of this antibiotic family. The biosynthesis of viomycin is a well-studied example.[2][3][4][5][6][7][8][9]

viomycin_biosynthesis cluster_precursors Precursor Synthesis cluster_nrps NRPS Assembly cluster_modification Post-NRPS Modification P1 L-Arginine N1 VioA, VioI, VioF, VioG (NRPS modules) P1->N1 P2 L-Serine P2->N1 P3 L-2,3-diaminopropionate P3->N1 P4 β-Lysine M4 β-Lysine Acylation (VioO, VioM) P4->M4 N2 Cyclic Pentapeptide Core N1->N2 M1 Desaturation (VioJ) N2->M1 M2 Carbamoylation (VioL) M1->M2 M3 Hydroxylation (VioQ) M2->M3 M3->M4 Final Viomycin M4->Final

Figure 2: Simplified biosynthetic pathway of viomycin.

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive structural elucidation of complex natural products like tuberactinomycins. By following the detailed protocols and data analysis workflows outlined in these application notes, researchers can confidently determine the primary sequence, covalent structure, and three-dimensional conformation of these important antibiotics. This detailed structural information is crucial for understanding their mechanism of action, guiding synthetic efforts to create novel analogs with improved efficacy, and combating the growing threat of antibiotic resistance.

References

Determining the Susceptibility of Mycobacterium tuberculosis to Tuberactinomycins: Application Notes and Protocols for In Vitro Minimum Inhibitory Concentration (MIC) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of tuberactinomycin antibiotics against Mycobacterium tuberculosis. Tuberactinomycins, including capreomycin and viomycin, are a critical class of cyclic peptide antibiotics used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Accurate MIC determination is essential for surveillance, drug development, and guiding therapeutic strategies.

The protocols outlined below describe the two most common methods for MIC testing of M. tuberculosis: broth microdilution and the agar proportion method. These methods are based on established guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action of Tuberactinomycins

Tuberactinomycins exert their bactericidal effect by targeting the bacterial 70S ribosome, thereby inhibiting protein synthesis.[2] They bind to a site that bridges the 16S and 23S ribosomal RNA (rRNA) components of the ribosome, interfering with the translocation step of elongation. This disruption of protein synthesis ultimately leads to bacterial cell death.

G cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit This compound This compound (e.g., Capreomycin, Viomycin) Binding Binds to 16S and 23S rRNA at the subunit interface This compound->Binding Binding->50S_subunit Binding->30S_subunit Inhibition Inhibition of Translocation Binding->Inhibition Protein_Synthesis Protein Synthesis Blocked Inhibition->Protein_Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death G start Start prep_antibiotic Prepare 2-fold serial dilutions of This compound in 96-well plate start->prep_antibiotic prep_inoculum Prepare M. tuberculosis inoculum (0.5 McFarland standard) start->prep_inoculum inoculate Inoculate wells with diluted bacterial suspension prep_antibiotic->inoculate dilute_inoculum Dilute inoculum 1:20 prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 37°C with 5-10% CO₂ for 7-14 days inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end G start Start prep_plates Prepare Middlebrook 7H10/7H11 agar plates with and without this compound start->prep_plates prep_inoculum Prepare M. tuberculosis inoculum (1.0 McFarland standard) start->prep_inoculum inoculate Inoculate plate quadrants with diluted suspensions prep_plates->inoculate dilute_inoculum Prepare 10⁻² and 10⁻⁴ dilutions prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 37°C with 5-10% CO₂ for 3-4 weeks inoculate->incubate count_colonies Count colonies on control and drug-containing quadrants incubate->count_colonies calculate_resistance Calculate percentage of resistant bacteria count_colonies->calculate_resistance determine_mic Determine MIC: Lowest concentration inhibiting >99% of bacteria calculate_resistance->determine_mic end End determine_mic->end

References

Application Notes and Protocols for Evaluating Tuberactinomycin Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberactinomycins, a class of cyclic peptide antibiotics including compounds like Viomycin and Capreomycin, are primarily known for their efficacy against Mycobacterium tuberculosis. Their mechanism of action in bacteria involves the inhibition of protein synthesis by targeting the ribosome. While their antibacterial properties are well-documented, a thorough understanding of their potential cytotoxicity in mammalian cells is crucial for comprehensive safety and risk assessment in drug development.

These application notes provide a detailed guide for evaluating the cytotoxic effects of Tuberactinomycins using a panel of robust and widely accepted cell-based assays. The protocols herein describe methods to assess various aspects of cellular health, including metabolic activity, membrane integrity, apoptosis, mitochondrial function, and oxidative stress.

Assessment of Cell Viability and Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of metabolically active cells.

Experimental Protocol: MTT Assay

Materials:

  • Tuberactinomycin compound (e.g., Viomycin or Capreomycin)

  • Mammalian cell line of choice (e.g., HepG2, A549, HEK293)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Data Presentation: this compound Cytotoxicity (MTT Assay)
This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
11.18 ± 0.0694.4
100.95 ± 0.0576.0
500.62 ± 0.0449.6
1000.31 ± 0.0324.8
2000.15 ± 0.0212.0

Note: The data presented in this table is for illustrative purposes only. Researchers should generate their own data based on their specific experimental conditions.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with This compound A->C B Prepare this compound Serial Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability H->I

Caption: Workflow for the MTT Cell Viability Assay.

Assessment of Cell Membrane Integrity (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.

Experimental Protocol: LDH Assay

Materials:

  • This compound compound

  • Mammalian cell line

  • Complete cell culture medium

  • LDH Assay Kit (containing LDH reaction solution and stop solution)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include wells for a "maximum LDH release" control by treating cells with a lysis buffer provided in the kit. Also include a "no-cell" background control.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction solution to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Data Presentation: this compound Cytotoxicity (LDH Assay)
This compound Concentration (µM)Absorbance (490 nm) (Mean ± SD)Cytotoxicity (%)
0 (Spontaneous Release)0.15 ± 0.020
10.18 ± 0.035.2
100.35 ± 0.0434.5
500.78 ± 0.06108.6
1001.15 ± 0.08172.4
2001.42 ± 0.10219.0
Maximum Release1.60 ± 0.12250.0

Note: The data presented in this table is for illustrative purposes only. Researchers should generate their own data based on their specific experimental conditions.

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Analysis A Seed & Treat Cells in 96-well Plate B Centrifuge Plate & Collect Supernatant A->B C Add LDH Reaction Solution B->C D Incubate (30 min) C->D E Add Stop Solution D->E F Measure Absorbance at 490 nm E->F G Calculate Cytotoxicity F->G

Caption: Workflow for the LDH Cytotoxicity Assay.

Assessment of Apoptosis (Annexin V/PI Staining)

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. The Annexin V/Propidium Iodide (PI) assay distinguishes between early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

Experimental Protocol: Annexin V/PI Staining

Materials:

  • This compound compound

  • Mammalian cell line

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of the this compound compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation: this compound-Induced Apoptosis
This compound Concentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
1085.6 ± 3.58.1 ± 1.26.3 ± 0.9
5060.3 ± 4.225.4 ± 2.814.3 ± 1.5
10035.1 ± 3.845.2 ± 3.119.7 ± 2.2

Note: The data presented in this table is for illustrative purposes only. Researchers should generate their own data based on their specific experimental conditions.

Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis A Seed & Treat Cells B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & PI C->D E Incubate (15 min) D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

Mitochondria play a central role in apoptosis. The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm). In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Experimental Protocol: JC-1 Assay

Materials:

  • This compound compound

  • Mammalian cell line

  • Complete cell culture medium

  • JC-1 Dye

  • Assay Buffer

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.

  • JC-1 Staining: After treatment, remove the medium and wash the cells with PBS. Add JC-1 staining solution (prepared according to the manufacturer's instructions) to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells twice with Assay Buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity of both the JC-1 aggregates (red, Ex/Em ~585/590 nm) and monomers (green, Ex/Em ~510/527 nm) using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Data Presentation: this compound Effect on Mitochondrial Membrane Potential
This compound Concentration (µM)Red/Green Fluorescence Ratio (Mean ± SD)
0 (Control)5.8 ± 0.4
104.5 ± 0.3
502.1 ± 0.2
1001.2 ± 0.1

Note: The data presented in this table is for illustrative purposes only. Researchers should generate their own data based on their specific experimental conditions.

Assessment of Intracellular Reactive Oxygen Species (ROS)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to cellular damage and apoptosis. The DCFH-DA assay is commonly used to measure intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

Experimental Protocol: DCFH-DA Assay

Materials:

  • This compound compound

  • Mammalian cell line

  • Serum-free medium

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • DCFH-DA Loading: Wash the cells with serum-free medium and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Compound Treatment: Wash the cells again with serum-free medium and then add the this compound compound at various concentrations.

  • Incubation: Incubate for the desired time period.

  • Fluorescence Measurement: Measure the fluorescence intensity (Ex/Em ~485/535 nm) using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Quantify the change in fluorescence intensity relative to the untreated control.

Data Presentation: this compound-Induced ROS Production
This compound Concentration (µM)Fluorescence Intensity (Arbitrary Units) (Mean ± SD)
0 (Control)1500 ± 120
102200 ± 180
504800 ± 350
1007500 ± 560

Note: The data presented in this table is for illustrative purposes only. Researchers should generate their own data based on their specific experimental conditions.

Signaling Pathways in this compound Cytotoxicity

Disclaimer: The specific signaling pathways of this compound-induced cytotoxicity in mammalian cells are not well-elucidated in the current scientific literature. The following diagram represents a generalized pathway of drug-induced apoptosis and ROS-mediated cell death that could be investigated in the context of this compound exposure.

Cytotoxicity_Pathway cluster_ros Oxidative Stress cluster_mito Mitochondrial Dysfunction cluster_apoptosis Apoptosis Cascade This compound This compound ROS Increased ROS Production This compound->ROS ? MMP Loss of Mitochondrial Membrane Potential (ΔΨm) This compound->MMP ? OxidativeDamage Oxidative Damage (DNA, Lipids, Proteins) ROS->OxidativeDamage ROS->MMP Apoptosis Apoptosis OxidativeDamage->Apoptosis CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Putative Signaling Pathway for Drug-Induced Cytotoxicity.

Conclusion

The suite of cell-based assays described in these application notes provides a comprehensive framework for characterizing the cytotoxic potential of Tuberactinomycins. By systematically evaluating cell viability, membrane integrity, apoptosis, mitochondrial function, and oxidative stress, researchers can gain valuable insights into the dose-dependent effects and potential mechanisms of toxicity of these important antibiotics in mammalian cells. This information is essential for guiding further drug development and ensuring the safety of novel therapeutic agents.

Using Tuberactinomycin as a Probe for Ribosome Function Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberactinomycins are a family of cyclic peptide antibiotics, including viomycin and capreomycin, that are potent inhibitors of bacterial protein synthesis.[1][2] Their specific mode of action, targeting the ribosome at a critical interface, makes them invaluable tools for dissecting the intricate mechanisms of translation. These compounds serve as molecular probes to study ribosomal dynamics, tRNA translocation, and the fidelity of protein synthesis. This document provides detailed application notes and protocols for utilizing tuberactinomycins in ribosome function studies.

Tuberactinomycins primarily inhibit the translocation step of elongation, a crucial process in protein synthesis where the ribosome moves along the mRNA to read the next codon.[1][3] This inhibition is achieved by binding to a conserved site at the interface of the small (30S) and large (50S) ribosomal subunits, specifically involving helix 44 (h44) of the 16S rRNA and helix 69 (H69) of the 23S rRNA.[1][3] This binding stabilizes the tRNA in the A-site in a pre-translocation state, effectively stalling the ribosome.[3][4]

Mechanism of Action

The inhibitory effect of tuberactinomycins stems from their ability to interfere with the conformational changes of the ribosome that are essential for translocation. Viomycin, a well-studied tuberactinomycin, has been shown to stall the ribosome in a pre-translocation state for a minimum of approximately 45 seconds, with this duration increasing at higher concentrations of the antibiotic.[4] This prolonged stalling disrupts the elongation cycle, leading to the cessation of protein synthesis.

Biochemical and structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed that tuberactinomycins bind to a site that overlaps with the binding sites of other antibiotics like hygromycin B and paromomycin.[5] The binding of this compound influences the positioning of key nucleotides in the decoding center, such as A1492 and A1493 of the 16S rRNA, which are critical for monitoring codon-anticodon interactions.[1]

Quantitative Data

The following table summarizes key quantitative data related to the interaction of tuberactinomycins with the ribosome.

ParameterValueOrganism/SystemReference
Crystal Structure Resolution
Viomycin-70S Ribosome Complex3.3 ÅThermus thermophilus[3]
Capreomycin-70S Ribosome Complex3.5 ÅThermus thermophilus[3]
Binding Affinity/Inhibition
Viomycin Dissociation Constant (Kd)~20 µM (for empty A-site)E. coli[6]
Capreomycin IC50 (EF-G GTPase activity)14.31 µMMycobacterium smegmatis[7]
Capreomycin IC50 (Protein translation)3.808 µMMycobacterium smegmatis[7]
Functional Effect
Ribosome Stalling by Viomycin≥ 45 secondsIn vitro translation system[4]

Experimental Protocols

In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.

Materials:

  • E. coli or M. smegmatis S30 cell-free extract

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • DNA template encoding a reporter gene (e.g., luciferase, GFP) under a bacterial promoter

  • This compound (e.g., viomycin or capreomycin) stock solution

  • Nuclease-free water

  • Luminometer or fluorometer

Protocol:

  • Prepare a master mix containing the S30 extract, amino acid mixture, and energy source according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound in nuclease-free water.

  • In a microplate, combine the master mix, DNA template, and different concentrations of this compound. Include a no-antibiotic control and a no-template control.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Measure the reporter protein activity (e.g., luminescence for luciferase or fluorescence for GFP).

  • Plot the reporter activity against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.

Ribosome Binding Assay (Filter Binding)

This assay directly measures the binding of radiolabeled this compound to ribosomes.

Materials:

  • Purified 70S ribosomes

  • Radiolabeled this compound (e.g., [14C]-tuberactinomycin O)

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)

  • Unlabeled this compound (for competition)

  • Nitrocellulose filters (0.45 µm pore size)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Protocol:

  • Prepare reaction mixtures containing a fixed concentration of purified 70S ribosomes and radiolabeled this compound in binding buffer.

  • For competition experiments, add increasing concentrations of unlabeled this compound to the reaction mixtures.

  • Incubate the mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Rapidly filter the reaction mixtures through nitrocellulose filters under vacuum.

  • Wash the filters with ice-cold binding buffer to remove unbound radiolabeled ligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • For saturation binding, plot the bound radioactivity against the concentration of radiolabeled this compound to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • For competition binding, plot the percentage of inhibition against the concentration of unlabeled this compound to determine the IC50, from which the Ki can be calculated.[8]

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Tuberactinomycin Complexes

This technique provides high-resolution structural information about the interaction between this compound and the ribosome.

Materials:

  • Highly purified 70S ribosomes

  • This compound (e.g., viomycin or capreomycin)

  • Cryo-EM grids (e.g., copper grids with a holey carbon film)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane and liquid nitrogen

  • Cryo-electron microscope

Protocol:

  • Incubate purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site. A typical concentration for ribosomes is around 100 nM.[9]

  • Apply a small volume (3-4 µL) of the ribosome-antibiotic complex solution to a glow-discharged cryo-EM grid.[9]

  • Blot the grid with filter paper to create a thin film of the solution.[9]

  • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.[9]

  • Store the vitrified grids in liquid nitrogen until imaging.

  • Transfer the grid to a cryo-electron microscope and collect data at cryogenic temperatures.

  • Process the collected images using single-particle analysis software to reconstruct the 3D structure of the ribosome-tuberactinomycin complex.

Visualizations

Tuberactinomycin_Mechanism cluster_ribosome 70S Ribosome A_site A-site P_site P-site A_site->P_site Translocation Stalled_Complex Pre-translocation State Stabilized A_site->Stalled_Complex Stabilization E_site E-site P_site->E_site Translocation mRNA mRNA tRNA_A Aminoacyl-tRNA tRNA_A->A_site tRNA_P Peptidyl-tRNA tRNA_P->P_site This compound This compound Binding_Site Binds to h44/H69 Interface This compound->Binding_Site Binding_Site->A_site Inhibition Translocation Inhibited Stalled_Complex->Inhibition

Caption: Mechanism of this compound Action on the Ribosome.

IVT_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Master_Mix Prepare Master Mix (S30, Amino Acids, Energy) Combine Combine Master Mix, DNA, and this compound Master_Mix->Combine Antibiotic_Dilutions Prepare this compound Serial Dilutions Antibiotic_Dilutions->Combine Template_DNA Reporter Gene DNA Template_DNA->Combine Incubate Incubate at 37°C Combine->Incubate Measure Measure Reporter Activity (Luminescence/Fluorescence) Incubate->Measure Plot Plot Activity vs. [Antibiotic] Measure->Plot IC50 Determine IC50 Plot->IC50

Caption: In Vitro Translation Inhibition Assay Workflow.

Ribosome_Binding_Workflow cluster_binding Binding cluster_separation Separation cluster_detection Detection & Analysis Components Combine Ribosomes, Radiolabeled this compound, (± Unlabeled Competitor) Incubate Incubate at 37°C Components->Incubate Filter Vacuum Filtration (Nitrocellulose Membrane) Incubate->Filter Wash Wash with Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Kd, Bmax, IC50/Ki) Count->Analyze

Caption: Ribosome Filter Binding Assay Workflow.

References

Tuberactinomycin in Combination Therapy for Multidrug-Resistant Tuberculosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberactinomycins, a class of cyclic peptide antibiotics including capreomycin and viomycin, have historically served as crucial second-line agents in the treatment of multidrug-resistant tuberculosis (MDR-TB). Their mechanism of action involves the inhibition of protein synthesis in Mycobacterium tuberculosis through binding to the 70S ribosome. Despite the emergence of newer anti-TB drugs, understanding the efficacy, mechanisms, and potential for synergistic combinations of tuberactinomycins remains relevant for salvage therapies and the development of novel treatment strategies. These application notes provide a summary of quantitative data from clinical and preclinical studies, detailed experimental protocols for in vitro and in vivo research, and visualizations of the key molecular pathways.

Data Presentation

Clinical Efficacy of Capreomycin-Containing Regimens for MDR-TB

The following table summarizes treatment outcomes from a large individual patient data meta-analysis of MDR-TB cohorts.

Treatment OutcomeCapreomycin-Treated Patients (n=2401)No Injectable Agent (n=613)Amikacin-Treated Patients (n=2275)Streptomycin-Treated Patients (n=1554)
Treatment Success 49%62% - 69%9% more cures than capreomycin10% more cures than capreomycin
Death 23%8% - 13%5% fewer deaths than capreomycin10% fewer deaths than capreomycin

Data from a meta-analysis of individual patient data[1][2]. It is important to note that patients receiving capreomycin in this cohort often had more extensive drug resistance, which likely contributed to the lower success rates compared to other injectable agents[3][4].

A smaller clinical study comparing a capreomycin-containing regimen to a kanamycin-containing regimen in MDR-TB patients showed the following outcomes:

OutcomeCapreomycin, Azithromycin, Cycloserine, Pyrazinamide, Ethionamide, EthambutolKanamycin, Pyrazinamide, Ethionamide, Cycloserine, Ethambutol
Sputum Negative Conversion 64%57%
Radiological Improvement 36%27%
Cavity Closure 49%45%

This study concluded that the capreomycin-containing regimen was not statistically more effective than the kanamycin-containing regimen[5].

Preclinical Efficacy of Capreomycin in Combination Therapy

In vivo studies in animal models provide a platform to evaluate the efficacy of novel drug combinations.

Guinea Pig Model of Tuberculosis

Treatment RegimenChange in Bacterial Burden (log10 CFU) in Lungs
Bedaquiline (BDQ) Significant decrease
Capreomycin (CAP) No significant effect alone
Bedaquiline + Capreomycin Significant decrease

This study demonstrated that while capreomycin alone had no significant effect, its combination with bedaquiline resulted in a significant reduction in the bacterial load in the lungs of guinea pigs[6].

In Vitro Synergy Data

A study investigating the synergistic activities of clofazimine (CFZ) with moxifloxacin (MOX) or capreomycin (CAP) against M. tuberculosis strains found:

Drug CombinationNumber of Strains Showing Synergy (out of 30)
Clofazimine + Capreomycin 21 (70.00%)
Clofazimine + Moxifloxacin 29 (96.67%)

This in vitro study suggests that clofazimine has better synergistic potential with moxifloxacin compared to capreomycin[7][8].

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Tuberactinomycins

This protocol describes the determination of the MIC of tuberactinomycins (e.g., capreomycin, viomycin) against M. tuberculosis isolates using the broth microdilution method.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • 96-well microtiter plates

  • Tuberactinomycin (e.g., capreomycin) stock solution

  • M. tuberculosis isolate culture in logarithmic growth phase

  • Sterile saline solution with glass beads

  • Turbidimeter

  • MTT or Resazurin solution

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the this compound in sterile distilled water.

    • In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells.

    • Add 100 µL of the drug stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Inoculum Preparation:

    • Transfer a loopful of the M. tuberculosis culture to a sterile saline solution containing glass beads.

    • Vortex for 30 seconds to homogenize the suspension.

    • Allow the suspension to settle for 15 minutes.

    • Adjust the turbidity of the supernatant to a McFarland standard of 0.5.

    • Dilute the adjusted inoculum 1:10 in 7H9 broth.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

    • Seal the plate and incubate at 37°C for 7-14 days.

  • MIC Determination:

    • After incubation, add MTT or resazurin solution to each well to assess bacterial viability[9][10].

    • The MIC is defined as the lowest drug concentration that completely inhibits visible growth[11].

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol outlines the checkerboard method to assess the synergistic, additive, indifferent, or antagonistic interactions between a this compound and another anti-TB drug.

Materials:

  • Same as for MIC determination.

  • A second anti-TB drug (e.g., a fluoroquinolone, clofazimine).

Procedure:

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional array of drug concentrations.

    • Serially dilute the this compound (Drug A) horizontally across the plate.

    • Serially dilute the second drug (Drug B) vertically down the plate.

    • The final plate will contain a range of concentrations for each drug alone and in combination.

  • Inoculation and Incubation:

    • Prepare the M. tuberculosis inoculum as described in the MIC protocol.

    • Inoculate each well with the bacterial suspension.

    • Incubate the plate at 37°C for 7-14 days.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizations

This compound Mechanism of Action and Resistance

The following diagram illustrates the molecular mechanism of action of tuberactinomycins and the pathways leading to drug resistance.

Tuberactinomycin_Mechanism cluster_drug This compound Action cluster_ribosome Mycobacterium tuberculosis Ribosome cluster_process Cellular Processes cluster_resistance Resistance Mechanisms This compound This compound (Capreomycin, Viomycin) Ribosome 70S Ribosome This compound->Ribosome Binds to interface of 16S and 23S rRNA rRNA_16S 16S rRNA (h44) Ribosome->rRNA_16S rRNA_23S 23S rRNA (H69) Ribosome->rRNA_23S Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits translocation Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to tlyA_mutation tlyA gene mutation Reduced_Binding Reduced Drug Binding tlyA_mutation->Reduced_Binding TlyA TlyA Methyltransferase tlyA_mutation->TlyA Inactivates rRNA_mutation 16S rRNA gene mutation rRNA_mutation->rRNA_16S Alters binding site rRNA_mutation->Reduced_Binding Reduced_Binding->this compound Prevents effective binding TlyA->rRNA_16S Methylates C1409 TlyA->rRNA_23S Methylates C1920

Caption: Mechanism of action and resistance to tuberactinomycins.

Experimental Workflow for In Vitro Synergy Testing

The following diagram outlines the workflow for assessing the synergistic effects of a this compound with another anti-TB drug.

Synergy_Workflow start Start prep_drugs Prepare serial dilutions of This compound (Drug A) and Partner Drug (Drug B) start->prep_drugs setup_plate Set up 96-well checkerboard plate prep_drugs->setup_plate inoculate Inoculate plate with bacterial suspension setup_plate->inoculate prep_inoculum Prepare M. tuberculosis inoculum (McFarland 0.5) prep_inoculum->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate read_mic Read MICs of drugs alone and in combination incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret FICI for synergy, additivity, or antagonism calc_fici->interpret end End interpret->end

References

Application Notes and Protocols for Heterologous Expression of Tuberactinomycin Biosynthesis Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of tuberactinomycin biosynthetic gene clusters (BGCs), a critical step in the discovery, characterization, and engineering of these potent antituberculosis agents.

Introduction to Tuberactinomycins

The tuberactinomycins are a family of non-ribosomally synthesized cyclic peptide antibiotics that includes clinically important drugs like viomycin and capreomycin.[1][2] They are vital second-line treatments for multidrug-resistant tuberculosis (MDR-TB).[3][4] These antibiotics function by targeting bacterial ribosomes, thereby inhibiting protein synthesis.[4] The complexity of their structures, which include non-proteinogenic amino acids, makes their biosynthesis a fascinating subject for scientific inquiry and a prime target for metabolic engineering to generate novel, more effective derivatives.[5][6]

The heterologous expression of the this compound BGC in well-characterized host organisms, such as various Streptomyces species, offers a powerful strategy to overcome challenges associated with the native producers, which may be slow-growing or genetically intractable.[2][7] This approach facilitates the study of the biosynthetic pathway, allows for the production of derivatives through genetic manipulation, and can potentially improve production yields.[5][8]

Data Presentation: Heterologous Production of Tuberactinomycins

While the heterologous expression of this compound BGCs has been successfully demonstrated, detailed quantitative production data in peer-reviewed literature is scarce. The following table summarizes the qualitative outcomes of key heterologous expression experiments.

Biosynthetic Gene ClusterOriginal ProducerHeterologous HostCompound(s) ProducedReference(s)
Viomycin (vio)Streptomyces sp. ATCC 11861Streptomyces lividans 1326Viomycin, Dehydrodesoxyviomycin[5]
Capreomycin (cmn)Saccharothrix mutabilis subsp. capreolusStreptomyces lividans 1326Capreomycins[2][7]
Engineered Viomycin (ΔvioQ)Streptomyces sp. ATCC 11861Streptomyces lividans 1326This compound O[5]
Engineered Viomycin (ΔvioP)Streptomyces sp. ATCC 11861Streptomyces lividans 1326Tuberactinamine A, Tuberactinamine N[5]
Engineered Viomycin (ΔvioL)Streptomyces sp. ATCC 11861Streptomyces lividans 1326Acetylated viomycin derivatives (at very low levels)[5]

Signaling Pathways and Experimental Workflows

This compound (Viomycin) Biosynthetic Pathway

The biosynthesis of tuberactinomycins is a complex process orchestrated by a multi-enzyme non-ribosomal peptide synthetase (NRPS) machinery. The pathway involves the synthesis of non-proteinogenic amino acid precursors, their assembly into a cyclic pentapeptide core, and subsequent modifications.

This compound Biosynthesis Pathway cluster_precursors Precursor Biosynthesis cluster_nrps NRPS Assembly cluster_modifications Post-NRPS Modifications L_Arg L-Arginine L_Cap L-Capreomycidine L_Arg->L_Cap VioD, VioB, VioK L_Ser L-Serine VioA VioA L_Ser->VioA L_DAP L-2,3-diaminopropionate VioF VioF L_DAP->VioF beta_Uda β-Ureidodehydroalanine VioI VioI beta_Uda->VioI beta_Lys β-Lysine VioM_O VioM/VioO (Acylation) beta_Lys->VioM_O Cyclic_Pentapeptide Cyclic Pentapeptide Core VioA->Cyclic_Pentapeptide VioI->Cyclic_Pentapeptide VioF->Cyclic_Pentapeptide VioG VioG VioG->Cyclic_Pentapeptide VioJ VioJ (Desaturation) VioL VioL (Carbamoylation) VioJ->VioL VioQ VioQ (Hydroxylation) VioL->VioQ VioQ->VioM_O This compound This compound (e.g., Viomycin) VioM_O->this compound Cyclic_Pentapeptide->VioJ

Caption: this compound Biosynthesis Pathway.

Experimental Workflow for Heterologous Expression

The overall workflow for heterologous expression of a this compound BGC involves several key steps, from the isolation of the gene cluster to the analysis of the final product.

Experimental Workflow BGC_Cloning 1. BGC Cloning (e.g., into a cosmid) E_coli_Transformation 2. Transformation into E. coli Donor Strain (e.g., ET12567/pUZ8002) BGC_Cloning->E_coli_Transformation Conjugation 3. Intergeneric Conjugation into Streptomyces Host (e.g., S. lividans) E_coli_Transformation->Conjugation Exconjugant_Selection 4. Selection of Exconjugants Conjugation->Exconjugant_Selection Fermentation 5. Fermentation and Production Exconjugant_Selection->Fermentation Extraction 6. Extraction of Metabolites Fermentation->Extraction Analysis 7. Analysis (HPLC, MS) Extraction->Analysis

Caption: Heterologous Expression Workflow.

Experimental Protocols

Protocol 1: Cloning of the this compound BGC
  • Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from the native this compound-producing strain (e.g., Streptomyces sp. ATCC 11861 for viomycin).

  • Cosmid Library Construction: Construct a cosmid library of the genomic DNA in a suitable vector (e.g., SuperCos1).

  • Library Screening: Screen the cosmid library for clones containing the this compound BGC. This can be done using PCR with primers designed from known sequences within the gene cluster.

Protocol 2: Transfer of the BGC into a Streptomyces Host via Intergeneric Conjugation

This protocol is adapted for the transfer of a cosmid carrying the this compound BGC from an E. coli donor strain to a Streptomyces recipient.

Materials:

  • E. coli donor strain (e.g., ET12567/pUZ8002) harboring the BGC-containing cosmid.

  • Streptomyces recipient strain (e.g., S. lividans 1326).

  • LB medium.

  • Mannitol Soya Flour (MS) agar.[6]

  • Tryptic Soy Broth (TSB).[6]

  • Appropriate antibiotics for selection (e.g., apramycin for the cosmid, nalidixic acid to counter-select E. coli).

Procedure:

  • Prepare E. coli Donor: a. Inoculate a single colony of the E. coli donor strain into LB medium containing the appropriate antibiotic for the cosmid and grow overnight at 37°C with shaking. b. The following day, subculture the overnight culture into fresh LB with antibiotic and grow to an OD600 of 0.4-0.6. c. Wash the E. coli cells twice with an equal volume of fresh LB medium to remove antibiotics. Resuspend the cells in a small volume of LB.

  • Prepare Streptomyces Recipient: a. Grow the Streptomyces recipient strain on MS agar plates until well-sporulated. b. Harvest spores in sterile water and filter through sterile cotton wool. c. Heat-shock the spore suspension at 50°C for 10 minutes to induce germination.

  • Conjugation: a. Mix the prepared E. coli donor cells and heat-shocked Streptomyces spores. b. Plate the mixture onto dry MS agar plates and incubate at 30°C for 16-20 hours.[1]

  • Selection of Exconjugants: a. Overlay the plates with a solution of nalidixic acid (to kill the E. coli donor) and the antibiotic for selecting the BGC-containing cosmid (e.g., apramycin).[1] b. Continue to incubate the plates at 30°C for 5-7 days until exconjugant colonies appear. c. Streak out individual exconjugant colonies onto fresh selective MS agar plates to obtain pure cultures.

Protocol 3: Fermentation and this compound Production

Materials:

  • Viomycin Production Medium (per liter): 10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g peptone, 3 g CaCO₃, 0.5 g K₂HPO₄, 0.5 g MgSO₄·7H₂O. Adjust pH to 7.2.[6]

  • Seed culture medium (e.g., TSB).

Procedure:

  • Inoculum Preparation: Inoculate a well-sporulated plate of the Streptomyces exconjugant into 50 mL of TSB in a 250 mL baffled flask. Incubate at 30°C with shaking at 250 rpm for 48-72 hours.

  • Production Culture: Inoculate 100 mL of Viomycin Production Medium in a 500 mL baffled flask with 5 mL of the seed culture.

  • Incubation: Incubate the production culture at 28-30°C with shaking at 250 rpm for 7-10 days.[5]

Protocol 4: Extraction and Analysis of Tuberactinomycins

Extraction:

  • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.

  • The tuberactinomycins are typically found in the supernatant.

  • Purification can be achieved using cation exchange chromatography.

Analysis by High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reverse-phase column is commonly used.[5]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile) is typically employed.

  • Detection: Tuberactinomycins have a characteristic UV absorbance maximum at approximately 268 nm, which can be used for detection.[5]

  • Quantification: For quantitative analysis, a standard curve should be generated using a purified this compound standard.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the identity of the produced tuberactinomycins by determining their molecular weights.[5]

Conclusion

The heterologous expression of this compound biosynthetic gene clusters in amenable hosts like Streptomyces lividans is a powerful and proven strategy for studying their complex biosynthesis and for generating novel derivatives. While quantitative production data remains a notable gap in the current literature, the qualitative successes and the detailed methodologies available provide a solid foundation for researchers to build upon. Further optimization of host strains, fermentation conditions, and genetic engineering of the BGCs holds significant promise for improving production titers and expanding the chemical diversity of this important class of antibiotics.

References

Solid-Phase Peptide Synthesis of Tuberactinomycin Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberactinomycins are a family of cyclic peptide antibiotics, including viomycin and capreomycin, that are crucial in the treatment of multidrug-resistant tuberculosis. Their complex structure, characterized by a cyclic pentapeptide core and the presence of non-proteinogenic amino acids such as capreomycidine and β-ureidodehydroalanine, presents significant synthetic challenges. Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient methodology for the synthesis of tuberactinomycin analogs, facilitating the exploration of their structure-activity relationships (SAR) and the development of novel anti-mycobacterial agents.

These application notes provide detailed protocols for the solid-phase synthesis of this compound analogs, focusing on the assembly of the linear peptide, on-resin cyclization, and final cleavage and deprotection steps. The methodologies described herein are based on the robust 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry.

Data Presentation

Successful solid-phase synthesis of complex cyclic peptides like this compound analogs relies on the optimization of each step to maximize yield and purity. The following tables summarize typical quantitative data for the key stages of the synthesis.

Table 1: Resin Loading and Linear Peptide Assembly

ParameterRecommended Value/ReagentTypical Yield/Efficiency
Resin Type2-Chlorotrityl chloride resin-
Resin Loading0.3 - 0.5 mmol/g80 - 95%
Fmoc Deprotection20% Piperidine in DMF>99% completion
Amino Acid Coupling4 eq. Fmoc-amino acid, 3.9 eq. HCTU, 6 eq. DIPEA>98% completion
Coupling Time1 - 2 hours-
MonitoringKaiser test or UV monitoring of Fmoc deprotectionQualitative/Quantitative

Table 2: On-Resin Cyclization and Cleavage

ParameterRecommended Condition/ReagentTypical Yield
On-Resin Cyclization
Cyclization AgentHBTU/HOBt, PyBOP, or DPPA40 - 70%
SolventDMF-
Reaction Time12 - 24 hours-
Cleavage and Deprotection
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)70 - 90%
Cleavage Time2 - 4 hours-
Overall Yield
Crude Product-15 - 35%
After Purification-5 - 15%

Experimental Protocols

Protocol 1: Resin Loading of the First Amino Acid

This protocol describes the attachment of the C-terminal amino acid to the 2-chlorotrityl chloride resin. This resin is chosen for its acid lability, which allows for the cleavage of the final peptide under mild conditions, preserving the integrity of the cyclic structure.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • Fmoc-protected amino acid (e.g., Fmoc-L-Ser(tBu)-OH)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM in a solid-phase synthesis vessel for 30 minutes with gentle agitation.

  • In a separate vial, dissolve the Fmoc-protected amino acid (1.5 eq) in anhydrous DCM.

  • Add DIPEA (3.0 eq) to the dissolved amino acid solution.

  • Drain the DCM from the swelled resin and add the amino acid/DIPEA solution to the resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • To cap any unreacted trityl chloride sites, add a solution of DCM:MeOH:DIPEA (17:2:1) and agitate for 30 minutes.

  • Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Dry the resin under vacuum.

  • Determine the loading capacity of the resin using a spectrophotometric analysis of the Fmoc group cleaved from a small, weighed sample of the resin.

Protocol 2: Linear Peptide Assembly using Fmoc-SPPS

This protocol outlines the stepwise elongation of the peptide chain on the solid support.

Materials:

  • Loaded resin from Protocol 1

  • Fmoc-protected amino acids (including necessary protected non-proteinogenic amino acids like Fmoc-Cap(Boc)₂-OH)

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Coupling reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (Hexafluorophosphate of O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium) (HATU)

  • DIPEA

  • DMF, peptide synthesis grade

  • DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the Fmoc deprotection solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add fresh Fmoc deprotection solution and agitate for 15 minutes.

    • Drain and wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-protected amino acid (4.0 eq) with HBTU (3.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin-bound peptide.

    • Agitate the reaction for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the linear sequence.

Protocol 3: On-Resin Cyclization

This protocol describes the head-to-tail cyclization of the linear peptide while it is still attached to the solid support.

Materials:

  • Resin-bound linear peptide with the N-terminal Fmoc group removed.

  • Cyclization reagent: Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP) or Diphenylphosphoryl azide (DPPA).

  • DIPEA

  • DMF, anhydrous

Procedure:

  • Ensure the N-terminal Fmoc group of the linear peptide is removed by following the deprotection steps in Protocol 2.

  • Wash the resin extensively with anhydrous DMF (5x) to remove any residual piperidine.

  • In a separate vial, dissolve the cyclization reagent (e.g., BOP, 3.0 eq) and DIPEA (6.0 eq) in anhydrous DMF.

  • Add the cyclization cocktail to the resin.

  • Agitate the reaction vessel at room temperature for 12-24 hours.

  • Monitor the progress of the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Once the cyclization is complete, wash the resin with DMF (5x) and DCM (3x).

Protocol 4: Cleavage from Resin and Final Deprotection

This protocol details the release of the cyclic peptide from the solid support and the simultaneous removal of all side-chain protecting groups.

Materials:

  • Resin-bound cyclic peptide

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether, cold

  • Centrifuge

Procedure:

  • Wash the cyclized peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the dry resin in a reaction vessel.

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA or DCM and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry and NMR.

Mandatory Visualizations

Solid-Phase Synthesis Workflow for this compound Analogs

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_chain_elongation Linear Peptide Assembly cluster_cyclization_cleavage Cyclization & Cleavage Resin 2-Cl-Trt Resin Swell Swell Resin in DCM Resin->Swell Load Load First Fmoc-AA Swell->Load Cap Cap Unreacted Sites Load->Cap Deprotection Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (HCTU/DIPEA) Wash2 Wash Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for each AA Final_Deprotection Final N-terminal Fmoc Deprotection Wash2->Final_Deprotection OnResin_Cyclization On-Resin Cyclization (BOP/DIPEA) Final_Deprotection->OnResin_Cyclization Cleavage Cleavage & Global Deprotection (TFA Cocktail) OnResin_Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Caption: General workflow for the solid-phase synthesis of this compound analogs.

Key Steps in Fmoc-SPPS Cycledot

Fmoc_Cycle Start {Resin-AA(n)-Fmoc} Deprotection {Fmoc Deprotection | Add 20% Piperidine/DMF} Start->Deprotection Wash1 Wash Deprotection->Wash1 Deprotected {Resin-AA(n)-H} Coupling {Coupling | Add Fmoc-AA(n+1)-OH + HCTU + DIPEA} Deprotected->Coupling Wash2 Wash Coupling->Wash2 Coupled {Resin-AA(n+1)-Fmoc} Coupled->Deprotection Next Cycle Wash1->Deprotected Wash2->Coupled

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Tuberactinomycin Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield during Tuberactinomycin (e.g., viomycin, capreomycin) fermentation.

Troubleshooting Guides

This section addresses specific issues that can lead to low this compound yield in a question-and-answer format.

Issue 1: Poor or No Growth of Streptomyces Strain

Question Possible Cause Recommended Action
Why is my Streptomyces culture not growing or growing very slowly? Inadequate Seed Culture: The age, density, and physiological state of the inoculum are critical for a successful fermentation.Ensure the seed culture is in the late logarithmic growth phase. Standardize the inoculum preparation, including spore concentration and age of the culture.
Suboptimal Medium Composition: The growth medium may lack essential nutrients or have an improper balance of carbon and nitrogen sources.Review and optimize the composition of your growth medium. Ensure all essential minerals and trace elements are present. Refer to the quantitative data tables below for recommended starting concentrations.
Incorrect pH: The initial pH of the medium may be outside the optimal range for Streptomyces growth.Adjust the initial pH of the medium to the optimal range, typically between 6.5 and 7.5.[1][2] Use buffers like CaCO₃ to maintain pH stability during fermentation.
Inappropriate Temperature: The incubation temperature may be too high or too low for the specific Streptomyces strain.The optimal temperature for most Streptomyces species is around 28-30°C.[3] Ensure your incubator or bioreactor is accurately calibrated.
Contamination: The culture may be contaminated with other microorganisms that inhibit the growth of your production strain.Practice strict aseptic techniques during all stages of culture handling. Regularly check for contamination by microscopy and plating on different media.

Issue 2: Good Biomass Growth but Low or No this compound Production

Question Possible Cause Recommended Action
My Streptomyces culture grows well, but the this compound yield is very low. What could be the problem? Nutrient Limitation or Repression: The production of secondary metabolites like this compound is often triggered by the depletion of certain nutrients (e.g., phosphate) or repressed by high concentrations of others (e.g., readily metabolizable carbon sources).Optimize the carbon-to-nitrogen ratio in your production medium. Experiment with different carbon (e.g., glucose, starch) and nitrogen (e.g., yeast extract, peptone, ammonium sulfate) sources.[4] Consider a two-stage fermentation process with separate growth and production media.
Suboptimal Dissolved Oxygen (DO): Inadequate or excessive aeration can negatively impact the biosynthetic pathways of this compound.Optimize the agitation and aeration rates to maintain an appropriate DO level. For many Streptomyces fermentations, controlling DO at saturation levels during the growth phase can significantly enhance antibiotic yield.[5]
pH Shift During Fermentation: Metabolic activity can cause the pH of the medium to shift outside the optimal range for antibiotic production.Monitor and control the pH throughout the fermentation process. Implement a pH control strategy using automated addition of acid or base in a bioreactor.
Lack of Precursors: The biosynthesis of this compound requires specific non-proteinogenic amino acid precursors. A limited supply of these precursors will directly impact the final yield.Consider precursor feeding strategies. Supplementing the medium with amino acids like L-arginine and L-serine, which are precursors to L-capreomycidine and L-2,3-diaminopropionate respectively, may boost production.[6]
Genetic Instability of the Strain: Repeated subculturing can lead to mutations in the this compound biosynthetic gene cluster, resulting in reduced or no production.Always start fermentations from a fresh, low-passage glycerol stock of your production strain. Periodically re-isolate and verify the productivity of your strain.

Frequently Asked Questions (FAQs)

Q1: What are the key regulatory genes in the this compound biosynthetic pathway that could be targeted for yield improvement?

A1: The viomycin biosynthetic gene cluster contains two putative transcriptional regulators, vioR and vioT.[7] vioR belongs to the OxyR family of transcriptional regulators. Overexpression of positive regulatory genes and/or deletion of repressor genes are common strategies to enhance antibiotic production in Streptomyces.[8] Targeting these genes through genetic engineering could lead to increased this compound yield.

Q2: How can I accurately quantify the this compound yield from my fermentation broth?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying Tuberactinomycins like viomycin and capreomycin. A reverse-phase HPLC (RP-HPLC) method with UV detection at 268 nm is typically used for viomycin.[7] For capreomycin, both RP-HPLC and UV spectroscopy have been shown to be effective.[9] A detailed protocol for sample preparation and HPLC analysis is provided in the Experimental Protocols section.

Q3: Can I use response surface methodology (RSM) to optimize this compound fermentation?

A3: Yes, Response Surface Methodology (RSM) is a powerful statistical tool for optimizing fermentation parameters. It allows for the study of the interactions between multiple variables (e.g., nutrient concentrations, pH, temperature) to identify the optimal conditions for maximizing this compound yield with a minimum number of experiments.[10][11]

Q4: What are some common contaminants in Streptomyces fermentations and how can I prevent them?

A4: Common contaminants include other bacteria (e.g., Bacillus species) and fungi (e.g., Penicillium, Aspergillus). These can compete for nutrients and produce substances that inhibit the growth of Streptomyces or the production of this compound. Prevention relies on strict aseptic techniques, including proper sterilization of media and equipment, and working in a clean environment (e.g., laminar flow hood).

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data on fermentation parameters that can influence this compound yield. This data is compiled from various sources and should be used as a starting point for optimization.

Table 1: Effect of Media Components on Capreomycin Yield

Component Concentration Range (g/L) Observed Capreomycin Yield (µg/mL) Reference
Sucrose20.0 - 40.08166 - 14149[4]
Yeast Powder5.0 - 10.08166 - 14149[4]
Ammonium Sulfate2.0 - 3.08166 - 14149[4]
Corn Steep Liquor2.0 - 8.08166 - 14149[4]
Sodium Chloride0.5 - 2.08166 - 14149[4]
Calcium Carbonate3.0 - 6.08166 - 14149[4]

Table 2: General Fermentation Parameters for Streptomyces and their Potential Impact on this compound Production

Parameter Typical Optimal Range Potential Impact on this compound Yield References
pH 6.5 - 7.5Deviations can inhibit biosynthetic enzymes and affect nutrient uptake.[1][3]
Temperature (°C) 28 - 30Affects enzyme kinetics and overall metabolic rate. Higher or lower temperatures can reduce yield.[3][12]
Dissolved Oxygen (DO) >50% saturation during growth phaseCrucial for cell growth and the activity of oxygenases in the biosynthetic pathway.[5][13]
Agitation (rpm) 150 - 250 (shake flask)Influences oxygen transfer and shear stress on mycelia.[2]
Inoculum Size (% v/v) 5 - 10Affects the length of the lag phase and the final biomass concentration.[1]

Experimental Protocols

1. Protocol for Submerged Fermentation of Streptomyces

This protocol provides a general procedure for the submerged fermentation of Streptomyces species for this compound production.

  • Seed Culture Preparation:

    • Prepare a seed culture medium (e.g., Tryptic Soy Broth or a specific seed medium as per literature).

    • Inoculate the seed medium with spores or a mycelial fragment from a fresh agar plate of the Streptomyces production strain.

    • Incubate the seed culture at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours, until it reaches the late logarithmic growth phase.[14]

  • Production Fermentation:

    • Prepare the production medium in a sterile fermenter or baffled flasks. The composition should be optimized for this compound production (see Table 1 for an example).

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Maintain the fermentation under controlled conditions:

      • Temperature: 28-30°C

      • pH: Maintain between 6.5 and 7.5 using automated control or buffers.

      • Aeration and Agitation: Adjust to maintain a dissolved oxygen level above 50% saturation, especially during the initial growth phase.

    • The fermentation is typically carried out for 5-10 days.

2. Protocol for HPLC Analysis of this compound

This protocol outlines the steps for extracting and quantifying this compound from a fermentation broth.

  • Sample Preparation:

    • Take a known volume of the fermentation broth and centrifuge to separate the mycelia from the supernatant.

    • The Tuberactinomycins are typically found in the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solids.

    • The filtered supernatant can be directly injected into the HPLC or further purified/concentrated if necessary.

  • HPLC Conditions (Example for Viomycin):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of a suitable buffer (e.g., Tris-HCl) and an organic solvent (e.g., acetonitrile or sodium acetate).

    • Flow Rate: 1 mL/min.

    • Detection: UV at 268 nm.[7]

    • Quantification: Create a standard curve using a known concentration of a this compound standard.

Mandatory Visualization

This compound (Viomycin) Biosynthetic Pathway

Tuberactinomycin_Biosynthesis cluster_precursors Precursor Biosynthesis cluster_nonproteinogenic Non-proteinogenic Amino Acid Synthesis cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Assembly cluster_modification Post-NRPS Modifications L-Serine L-Serine L-2,3-Diaminopropionate L-2,3-Diaminopropionate L-Serine->L-2,3-Diaminopropionate VioB, VioK VioI VioI L-Serine->VioI VioF VioF L-Serine->VioF L-Arginine L-Arginine L-Capreomycidine L-Capreomycidine L-Arginine->L-Capreomycidine VioC, VioD L-Lysine L-Lysine beta-Lysine beta-Lysine L-Lysine->beta-Lysine VioA VioA L-2,3-Diaminopropionate->VioA L-2,3-Diaminopropionate->VioF VioG VioG L-Capreomycidine->VioG VioP_VioM_VioO VioP/VioM/VioO (Acylation) beta-Lysine->VioP_VioM_VioO Cyclic Pentapeptide Core Cyclic Pentapeptide Core VioG->Cyclic Pentapeptide Core Cyclization VioJ VioJ (Desaturation) VioL VioL (Carbamoylation) VioJ->VioL VioQ VioQ (Hydroxylation) VioL->VioQ VioQ->VioP_VioM_VioO This compound This compound VioP_VioM_VioO->this compound Cyclic Pentapeptide Core->VioJ

Caption: Overview of the this compound (Viomycin) biosynthetic pathway.

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow start Low this compound Yield check_growth Assess Biomass Growth start->check_growth good_growth Good Biomass check_growth->good_growth poor_growth Poor Biomass check_growth->poor_growth No check_media_prod Analyze Production Medium Composition (C:N Ratio, Phosphate) good_growth->check_media_prod Suboptimal check_phys_params_prod Check Physical Parameters (DO, pH, Temp) good_growth->check_phys_params_prod Incorrect check_precursors Evaluate Precursor Availability good_growth->check_precursors Limited check_strain Assess Strain Integrity good_growth->check_strain Compromised check_inoculum Verify Inoculum Quality poor_growth->check_inoculum Suboptimal check_media_growth Analyze Growth Medium Composition poor_growth->check_media_growth Suboptimal check_phys_params_growth Check Physical Parameters (pH, Temp) poor_growth->check_phys_params_growth Incorrect optimize_inoculum Optimize Inoculum check_inoculum->optimize_inoculum optimize_growth_medium Optimize Growth Medium check_media_growth->optimize_growth_medium adjust_growth_params Adjust Growth Parameters check_phys_params_growth->adjust_growth_params optimize_prod_medium Optimize Production Medium check_media_prod->optimize_prod_medium adjust_prod_params Adjust Production Parameters check_phys_params_prod->adjust_prod_params precursor_feeding Implement Precursor Feeding check_precursors->precursor_feeding revive_strain Revive from Fresh Stock check_strain->revive_strain end Improved Yield optimize_inoculum->end optimize_growth_medium->end adjust_growth_params->end optimize_prod_medium->end adjust_prod_params->end precursor_feeding->end revive_strain->end Strain_Improvement_Workflow cluster_genetic_manipulation Genetic Manipulation start Start: Low-Yielding Strain overexpress_regulator Overexpress Positive Regulator (e.g., vioR) start->overexpress_regulator delete_repressor Delete Negative Regulator start->delete_repressor optimize_precursor Engineer Precursor Pathways start->optimize_precursor construct_design Design Genetic Construct overexpress_regulator->construct_design delete_repressor->construct_design optimize_precursor->construct_design transformation Transform Streptomyces (Protoplast/Conjugation) construct_design->transformation screening Screen Transformants for Improved Yield (HPLC) transformation->screening validation Validate High-Producing Mutants in Bioreactor screening->validation end End: High-Yielding Strain validation->end

References

Tuberactinomycin Extraction and Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction and purification of tuberactinomycin antibiotics. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

I. Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before starting the extraction of tuberactinomycins from a fermentation broth?

A1: Before proceeding with extraction, it is crucial to efficiently separate the mycelium from the fermentation broth. This is typically achieved through centrifugation. The resulting supernatant contains the this compound and is the starting material for extraction and purification.[1] For optimal results, it is also advisable to filter the supernatant to remove any remaining particulate matter, which can prevent clogging of chromatography columns in later purification steps.

Q2: Which solvents are most effective for the initial extraction of tuberactinomycins?

A2: Tuberactinomycins are polar peptide antibiotics. While comprehensive comparative studies on extraction solvents for this specific class are limited, general principles for antimicrobial peptide extraction can be applied. Polar organic solvents are generally preferred. Studies on other antimicrobial peptides have shown that solvents like n-butanol can yield a high recovery of the antibiotic from the culture supernatant. Other commonly used solvents for peptide extraction include ethanol and methanol, often acidified with acetic acid or formic acid to improve solubility and extraction efficiency.

Q3: What are the most common methods for purifying tuberactinomycins?

A3: The most widely used and effective method for purifying tuberactinomycins, such as capreomycin and viomycin, is ion-exchange chromatography (IEX).[2] Due to the basic nature of tuberactinomycins, cation-exchange chromatography is particularly effective. Preparative High-Performance Liquid Chromatography (HPLC) is also a powerful technique for achieving high purity, especially at the final polishing stages.[3][4][5][6] Mixed-mode chromatography, which combines ion-exchange and hydrophobic interaction principles, is an emerging technique that can offer unique selectivity for challenging purification tasks.[7][8]

Q4: How can I monitor the presence and purity of this compound during the purification process?

A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for monitoring this compound purity. A Macrosphere SCX column is one example of a column that has been successfully used for the analysis of viomycin.[1] Elution can be monitored by UV absorbance, typically around 268 nm for viomycin.[1] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the molecular weight of the purified antibiotic and identify any impurities.

Q5: What are the key stability considerations for tuberactinomycins during extraction and purification?

A5: The stability of tuberactinomycins can be influenced by pH and temperature. It is generally recommended to perform purification steps at refrigerated temperatures (e.g., 4°C) to minimize degradation. The pH of the buffers used should be carefully controlled to ensure the stability and optimal binding/elution during chromatography. For long-term storage of purified tuberactinomycins, freezing at -70°C is recommended to maintain their biological activity.[9][10]

II. Troubleshooting Guides

Extraction Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Low Extraction Yield - Inefficient solvent for this compound. - Suboptimal pH during extraction. - Incomplete phase separation.- Test a range of polar organic solvents (e.g., n-butanol, ethanol, methanol). - Acidify the extraction solvent (e.g., with 0.1% acetic acid) to improve the solubility of the basic this compound. - Ensure thorough mixing during extraction and allow adequate time for phase separation. Centrifugation can aid in separating the aqueous and organic layers.
Emulsion Formation during Liquid-Liquid Extraction - High concentration of proteins and other macromolecules from the fermentation broth.- Centrifuge the emulsion at a moderate speed. - Add a small amount of a saturated salt solution (brine) to break the emulsion. - Consider a pre-extraction step like ammonium sulfate precipitation to remove some of the interfering proteins.
Extracted Product is Oily and Difficult to Handle - Co-extraction of lipids and other hydrophobic impurities.- Perform a back-extraction of the organic phase with an acidic aqueous solution to selectively recover the this compound. - Consider using a more selective extraction method, such as solid-phase extraction (SPE) with a suitable sorbent.
Purification Troubleshooting (Ion-Exchange Chromatography)
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound after IEX - this compound did not bind to the column. - this compound did not elute from the column. - Protein degradation.- Binding Issues: Ensure the pH of the loading buffer is at least 1-2 units below the pI of the this compound to ensure a net positive charge for cation-exchange. Check that the ionic strength of the loading buffer is low enough to allow binding. - Elution Issues: Increase the salt concentration or the pH of the elution buffer. A gradient elution is recommended to find the optimal elution conditions. - Degradation: Perform all purification steps at a low temperature (4°C) and consider adding protease inhibitors to the initial extract.
Co-elution of Impurities with this compound - Similar charge properties of impurities and the target molecule. - Non-specific binding of impurities to the resin.- Optimize the elution gradient (make it shallower) to improve resolution. - Adjust the pH of the buffers to alter the charge of the this compound and/or the impurities to achieve better separation. - Consider a multi-step purification strategy, combining IEX with an orthogonal method like reversed-phase or mixed-mode chromatography.[11]
Column Clogging or High Backpressure - Particulate matter in the sample. - Precipitation of proteins on the column.- Filter the sample through a 0.22 µm or 0.45 µm filter before loading onto the column.[12] - Ensure that the buffer conditions (pH, salt concentration) do not cause the this compound or other proteins to precipitate.

III. Quantitative Data Summary

Table 1: Comparison of Extraction Solvents for Antimicrobial Peptides (General)

Solvent System Relative Yield/Activity Notes
n-ButanolHighEffective for extracting a range of antibiotics from culture supernatants.[13]
Ethyl AcetateModerateCan be effective, but yield may be lower than more polar solvents for highly polar peptides.[13]
Methanol / EthanolHighOften used with acidification (e.g., acetic or formic acid) to improve peptide solubility and extraction efficiency.
ChloroformLowGenerally not suitable for highly polar peptides like tuberactinomycins.

Note: This table is based on general findings for antimicrobial peptides and may need to be optimized for specific tuberactinomycins.

Table 2: Ion-Exchange Chromatography Performance for Capreomycin Purification

Parameter Condition Result
Resin Type Weak Cation-Exchanger (e.g., Macro-Prep CM)Favorable combination of selective binding and elution.
Purity Achieved Optimized Loading and Elution>98%
Yield Optimized Loading and Elution>90%

Data synthesized from studies on capreomycin purification.

IV. Experimental Protocols

Protocol 1: Extraction of this compound from Fermentation Broth
  • Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the mycelia.

  • Supernatant Collection: Carefully decant and collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining fine particles.

  • Solvent Extraction:

    • Transfer the filtered supernatant to a separatory funnel.

    • Add an equal volume of n-butanol (or another suitable organic solvent).

    • Shake vigorously for 5-10 minutes to ensure thorough mixing.

    • Allow the phases to separate for at least 30 minutes.

  • Organic Phase Collection: Collect the upper organic phase containing the this compound.

  • Concentration: Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

Protocol 2: Purification of Viomycin by Cation-Exchange HPLC
  • Column: Macrosphere SCX 300A 7U column (or equivalent strong cation-exchange column).[1]

  • Mobile Phase A: 20 mM Tris-HCl, pH 6.4.[1]

  • Mobile Phase B: 20 mM Tris-HCl, 1 M Sodium Acetate, pH 6.4.[1]

  • Sample Preparation: Dissolve the crude extract from Protocol 1 in Mobile Phase A and filter through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Flow rate: 1 ml/min.[1]

    • Injection volume: 100 µL (can be optimized).

    • Detection: UV at 268 nm.[1]

    • Gradient:

      • 0-5 min: 100% Mobile Phase A (isocratic).[1]

      • 5-20 min: Linear gradient from 0% to 100% Mobile Phase B.[1]

      • 20-25 min: 100% Mobile Phase B (isocratic).[1]

  • Fraction Collection: Collect the fractions corresponding to the major peak eluting during the gradient.

  • Desalting: Desalt the collected fractions using a suitable method like size-exclusion chromatography or dialysis against water, followed by lyophilization to obtain the pure this compound powder.

V. Visualizations

Tuberactinomycin_Extraction_Workflow start Fermentation Broth centrifugation Centrifugation start->centrifugation supernatant Supernatant centrifugation->supernatant filtration Filtration (0.45 µm) supernatant->filtration filtered_supernatant Filtered Supernatant filtration->filtered_supernatant extraction Liquid-Liquid Extraction (e.g., with n-Butanol) filtered_supernatant->extraction organic_phase Organic Phase extraction->organic_phase evaporation Evaporation organic_phase->evaporation crude_extract Crude this compound Extract evaporation->crude_extract

Caption: Workflow for the extraction of this compound from fermentation broth.

Tuberactinomycin_Purification_Workflow crude_extract Crude this compound Extract dissolution Dissolution in Low Salt Buffer crude_extract->dissolution iex Ion-Exchange Chromatography (IEX) dissolution->iex fractions This compound- Containing Fractions iex->fractions desalting Desalting & Lyophilization fractions->desalting pure_product Pure this compound desalting->pure_product

Caption: General workflow for the purification of this compound using ion-exchange chromatography.

Troubleshooting_Low_IEX_Yield problem Low this compound Yield after IEX cause1 No Binding to Column problem->cause1 cause2 No Elution from Column problem->cause2 cause3 Degradation problem->cause3 solution1a Check Buffer pH (should be < pI) cause1->solution1a solution1b Lower Buffer Ionic Strength cause1->solution1b solution2a Increase Elution Buffer Salt Concentration cause2->solution2a solution2b Increase Elution Buffer pH cause2->solution2b solution3 Work at Low Temperature (4°C) Add Protease Inhibitors cause3->solution3

Caption: Troubleshooting logic for low yield in ion-exchange chromatography.

References

Technical Support Center: Tuberactinomycin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for improving the solubility of Tuberactinomycin antibiotics, such as viomycin and capreomycin, in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving this compound antibiotics for in vitro experiments?

Tuberactinomycins are a family of cyclic peptide antibiotics.[1][2][3][4][5] Their complex structures, featuring both hydrophilic and hydrophobic moieties, can lead to limited aqueous solubility, especially at neutral pH. This can result in precipitation of the compound in stock solutions or assay media, leading to inaccurate and unreliable experimental results.

Q2: What is the first-line approach to solubilizing Tuberactinomycins?

For most in vitro applications, the recommended starting point is to dissolve the this compound compound in a small amount of a suitable organic solvent to create a concentrated stock solution, which is then further diluted in the aqueous assay medium.

Q3: Which organic solvents are recommended for creating this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of many poorly soluble compounds.[6] For Tuberactinomycins, preparing a stock solution in 100% DMSO is a good initial strategy.[6] It is crucial to ensure the final concentration of DMSO in the in vitro assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other artifacts.[6]

Q4: My this compound is still not dissolving or is precipitating upon dilution. What should I do next?

If you encounter persistent solubility issues, several strategies can be employed. These can be used individually or in combination. A systematic approach to troubleshooting is recommended.

Troubleshooting Guide

Issue: this compound precipitates out of solution when diluted into aqueous buffer or cell culture media.

This is a common issue arising from the lower solubility of the compound in the final aqueous environment compared to the initial organic stock solution.

Solution 1: Optimize the Dilution Process

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent composition can help prevent the compound from crashing out of solution.[6]

  • Vortexing/Mixing: Ensure thorough mixing during each dilution step to facilitate proper dissolution.

  • Temperature: Gently warming the solution to 37°C may aid in dissolution. However, be cautious about the thermal stability of the specific this compound.

Solution 2: pH Adjustment

The solubility of many compounds is pH-dependent. Since Tuberactinomycins are basic molecules, their solubility can often be increased by lowering the pH.

  • Acidic Buffers: Prepare a concentrated stock solution in a slightly acidic buffer.

  • Neutralization: Carefully neutralize the stock solution's pH before adding it to the final assay medium to avoid significant pH shifts that could affect your experiment.[6]

Solution 3: Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds.[7][8]

  • Common Co-solvents: Polyethylene glycol (PEG), propylene glycol (PG), and ethanol are frequently used co-solvents.[6][7][9]

  • Concentration: The final concentration of the co-solvent should be kept as low as possible and validated for compatibility with your specific assay.

Solution 4: Surfactants

Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.

  • Examples: Polysorbate 80 (Tween® 80) is a commonly used surfactant.[6]

  • Critical Micelle Concentration (CMC): Use surfactants at concentrations above their CMC for effective solubilization. Be aware that high concentrations can be cytotoxic.

Solution 5: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby enhancing their aqueous solubility.[6][8]

  • Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[6]

  • Complex Formation: The this compound and cyclodextrin are typically mixed and incubated to allow for complex formation.[6]

Data Presentation: Solubility Enhancement Strategies

The following table summarizes various approaches to improve this compound solubility for in vitro assays.

MethodAgent/TechniqueRecommended Final ConcentrationAdvantagesPotential Disadvantages
Organic Solvent DMSO≤ 0.5%[6]Effective for high-concentration stock solutions.Can be cytotoxic at higher concentrations.[6]
pH Adjustment Acidic BuffersAssay-dependentCan significantly increase the solubility of basic compounds.Requires careful pH neutralization before final use.[6]
Co-solvents PEG 4001-10%[6]Generally low toxicity.May not be as effective for highly hydrophobic compounds.[6]
Ethanol< 1%[6]Biocompatible at low concentrations.Can be cytotoxic and may affect protein function at higher concentrations.[6]
Surfactants Polysorbate 80 (Tween® 80)0.01-0.1%[6]Effective at low concentrations.Can be cytotoxic and may interfere with some assays.[6]
Inclusion Complexation HP-β-CD1-5% (w/v)[6]Enhances solubility and can reduce drug toxicity.[6]Can sometimes interact with cell membrane components.[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add 100% DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).

  • Sonication: If the compound does not fully dissolve, sonicate the solution in a water bath for a few minutes.[6]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Stepwise Dilution for In Vitro Assays
  • Intermediate Dilution: If necessary, perform an intermediate dilution of the DMSO stock solution in 100% DMSO.

  • Final Dilution: Slowly add the DMSO stock solution (or intermediate dilution) to your final aqueous assay medium while vortexing or stirring. It is recommended to add the stock solution to the medium, not the other way around.

  • Final Concentration Check: Ensure the final DMSO concentration is within the tolerated limit for your specific cell line or assay (typically ≤ 0.5%).[6]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for the this compound.[6]

Visualizations

G cluster_start Start cluster_primary Primary Approach cluster_troubleshooting Troubleshooting cluster_outcome Outcome start This compound Solubility Issue dissolve_dmso Dissolve in 100% DMSO start->dissolve_dmso stepwise_dilution Stepwise Dilution into Aqueous Medium dissolve_dmso->stepwise_dilution ph_adjustment pH Adjustment (Lower pH) stepwise_dilution->ph_adjustment Precipitation soluble Soluble stepwise_dilution->soluble Success co_solvents Use Co-solvents (e.g., PEG, Ethanol) ph_adjustment->co_solvents Precipitation ph_adjustment->soluble Success surfactants Use Surfactants (e.g., Tween 80) co_solvents->surfactants Precipitation co_solvents->soluble Success cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) surfactants->cyclodextrins Precipitation surfactants->soluble Success cyclodextrins->soluble Success insoluble Still Insoluble cyclodextrins->insoluble Precipitation

Caption: Troubleshooting workflow for this compound solubility.

G cluster_this compound This compound Structure cluster_solubility Factors Affecting Solubility Core Cyclic Peptide Core (Hydrophilic/Hydrophobic) Side_Chains Variable Side Chains (Influence Solubility) Core->Side_Chains Attached to Polar_Groups Polar Functional Groups (e.g., -OH, -NH2) Increase Aqueous Solubility Core->Polar_Groups Nonpolar_Groups Non-polar Moieties Decrease Aqueous Solubility Side_Chains->Nonpolar_Groups

Caption: Key structural features of Tuberactinomycins influencing solubility.

References

Technical Support Center: Addressing Off-Target Effects of Tuberactinomycin in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tuberactinomycin antibiotics (e.g., Viomycin, Capreomycin) in cellular models. The focus is on identifying, understanding, and mitigating off-target effects to ensure the validity and accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound antibiotics?

A1: Tuberactinomycins, such as Viomycin and Capreomycin, are cyclic peptide antibiotics that primarily target bacterial ribosomes.[1] They bind to the ribosome and inhibit protein synthesis, a crucial process for bacterial survival.[1] This targeted action is the basis for their use as second-line treatments for drug-resistant tuberculosis.

Q2: What are the known off-target effects of Tuberactinomycins in eukaryotic cells?

A2: The most significant off-target effects of Tuberactinomycins in eukaryotic cells are linked to mitochondrial toxicity.[2] This is because mitochondrial ribosomes share structural similarities with bacterial ribosomes, making them susceptible to binding by these antibiotics.[2] This can lead to the inhibition of mitochondrial protein synthesis, resulting in mitochondrial dysfunction. Clinically, this can manifest as ototoxicity (hearing loss) and nephrotoxicity (kidney damage).[3][4]

Q3: How can this compound-induced mitochondrial dysfunction affect my cellular experiments?

A3: this compound-induced mitochondrial dysfunction can lead to a cascade of cellular events that may confound experimental results. These include:

  • Decreased Mitochondrial Membrane Potential (ΔΨm): This indicates a disruption in the normal electrochemical gradient across the mitochondrial inner membrane, which is essential for ATP production.[5][6]

  • Increased Reactive Oxygen Species (ROS) Production: Damaged mitochondria can leak electrons, leading to the formation of ROS, which can cause oxidative stress and damage to cellular components.

  • Induction of Apoptosis: Significant mitochondrial damage is a key trigger for programmed cell death, or apoptosis.[7]

  • Altered Cellular Respiration: Inhibition of mitochondrial protein synthesis can impair the function of the electron transport chain, leading to changes in oxygen consumption rates.

Q4: How can I differentiate between on-target antibacterial effects and off-target effects in my host-pathogen co-culture model?

A4: To distinguish between on-target and off-target effects, consider the following strategies:

  • Dose-Response Curves: Determine the minimum inhibitory concentration (MIC) for the bacteria and the cytotoxic concentration 50 (CC50) for the host cells. A large therapeutic window (high CC50/MIC ratio) suggests selectivity for the bacterial target.

  • Control Experiments: Include uninfected host cells treated with the this compound to assess its direct effect on the host cells.

  • Rescue Experiments: If a specific off-target effect is suspected (e.g., mitochondrial dysfunction), attempt to rescue the phenotype with targeted interventions (e.g., antioxidants for ROS-mediated damage).

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Uninfected Eukaryotic Cells

Possible Cause: The concentration of this compound used is above the cytotoxic threshold for the specific cell line.

Troubleshooting Steps:

  • Determine the CC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of the this compound on your specific cell line.

  • Use Lower Concentrations: For subsequent experiments, use concentrations well below the CC50 value to minimize overt cytotoxicity.

  • Time-Course Experiment: Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the toxic effect.

  • Consider a Different Cell Line: If your cell line is particularly sensitive, consider using a more robust cell line for your experiments.

Issue 2: Inconsistent or Unexpected Phenotypes in Treated Cells

Possible Cause: Uncharacterized off-target effects are influencing cellular pathways unrelated to the intended target.

Troubleshooting Steps:

  • Investigate Mitochondrial Health: Assess key indicators of mitochondrial function, such as mitochondrial membrane potential, ROS production, and cellular respiration.

  • Apoptosis Assay: Determine if the observed phenotype is due to the induction of apoptosis using an Annexin V/Propidium Iodide staining assay.

  • Pathway Analysis: Use techniques like Western blotting or qPCR to investigate the activation or inhibition of key signaling pathways that might be affected by mitochondrial dysfunction or oxidative stress (e.g., MAPK pathways, NF-κB pathway).

Quantitative Data

Table 1: Example Cytotoxicity of Aminoglycoside Antibiotics in Various Mammalian Cell Lines

AntibioticCell LineAssayExposure Time (h)CC50 (µg/mL)
DihydrostreptomycinBHK-21MTT24~3500-7500
DihydrostreptomycinVEROMTT24>20000
DihydrostreptomycinFEAMTT24~2500-3000
NeomycinBHK-21MTT24~9000-20000
NeomycinFEAMTT24~3000

Note: This table provides example data for aminoglycosides, a class of antibiotics to which Tuberactinomycins belong. Specific CC50 values for Viomycin and Capreomycin may vary and should be determined empirically for the cell line of interest.

Experimental Protocols

Protocol 1: Determination of CC50 using MTT Assay

Objective: To determine the concentration of a this compound that reduces the viability of a mammalian cell line by 50%.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (e.g., Viomycin or Capreomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the antibiotic. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the CC50 value.[8]

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To measure changes in mitochondrial membrane potential in cells treated with a this compound.

Materials:

  • Mammalian cell line of interest

  • This compound

  • Fluorescent mitochondrial membrane potential dye (e.g., JC-1, TMRE, or TMRM)

  • Fluorescence microscope or flow cytometer

  • Positive control (e.g., FCCP or CCCP)

Procedure:

  • Cell Treatment: Seed cells in an appropriate culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry) and treat with the this compound at the desired concentration and for the desired time. Include untreated and positive controls.

  • Dye Loading: Incubate the cells with the mitochondrial membrane potential dye according to the manufacturer's instructions.

  • Washing: Gently wash the cells with pre-warmed buffer to remove excess dye.

  • Imaging/Analysis:

    • Microscopy: Image the cells using appropriate filter sets. For JC-1, healthy cells will exhibit red fluorescent aggregates in the mitochondria, while apoptotic or unhealthy cells will show green fluorescent monomers in the cytoplasm.

    • Flow Cytometry: Analyze the cells on a flow cytometer to quantify the shift in fluorescence, indicating changes in mitochondrial membrane potential.[9]

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the production of intracellular ROS in cells treated with a this compound.

Materials:

  • Mammalian cell line of interest

  • This compound

  • ROS-sensitive fluorescent probe (e.g., H2DCFDA)

  • Positive control (e.g., tert-butyl hydroperoxide)

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound as described in the previous protocol.

  • Probe Loading: Incubate the cells with the ROS-sensitive probe according to the manufacturer's protocol.

  • Washing: Wash the cells to remove the unloaded probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a suitable instrument. An increase in fluorescence indicates an increase in intracellular ROS levels.[10]

Visualizations

Tuberactinomycin_Off_Target_Pathway This compound This compound MitochondrialRibosome Mitochondrial Ribosome This compound->MitochondrialRibosome Binds to MitochondrialProteinSynthesis Mitochondrial Protein Synthesis MitochondrialRibosome->MitochondrialProteinSynthesis Inhibits ETC Electron Transport Chain Dysfunction MitochondrialProteinSynthesis->ETC Leads to MMP Decreased Mitochondrial Membrane Potential (ΔΨm) ETC->MMP ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Apoptosis Apoptosis MMP->Apoptosis Triggers ROS->Apoptosis Triggers

Caption: this compound off-target signaling pathway in eukaryotic cells.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype or High Cytotoxicity Observed CheckConcentration Is the concentration below the CC50? Start->CheckConcentration PerformCC50 Perform Cell Viability Assay (e.g., MTT) to determine CC50 CheckConcentration->PerformCC50 No AssessMitochondria Assess Mitochondrial Health (ΔΨm, ROS, Respiration) CheckConcentration->AssessMitochondria Yes LowerConcentration Lower this compound Concentration PerformCC50->LowerConcentration LowerConcentration->Start MitochondrialDysfunction Mitochondrial Dysfunction Detected? AssessMitochondria->MitochondrialDysfunction ApoptosisAssay Perform Apoptosis Assay (e.g., Annexin V) MitochondrialDysfunction->ApoptosisAssay Yes Reevaluate Re-evaluate On-Target Hypothesis MitochondrialDysfunction->Reevaluate No Conclusion Conclude Off-Target Effects via Mitochondrial Pathway ApoptosisAssay->Conclusion

Caption: Troubleshooting workflow for this compound off-target effects.

References

Technical Support Center: Enhancing the Production of Novel Tuberactinomycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of novel tuberactinomycin derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Low or No this compound Production

Q1: My Streptomyces culture is growing well (good biomass), but I'm seeing little to no production of my target this compound derivative. What are the likely causes?

A1: This is a common issue in secondary metabolite production. Several factors could be at play, even with robust cell growth. The primary areas to investigate are nutrient limitations, suboptimal fermentation parameters, and genetic instability of the production strain. Production of tuberactinomycins, like many other secondary metabolites, is often triggered by specific environmental cues and typically occurs during the stationary phase of growth.

Q2: How can I optimize my fermentation medium to enhance this compound production?

A2: The composition of your fermentation medium is critical. Here are key components to consider for optimization:

  • Carbon Source: The type and concentration of the carbon source can significantly impact yield. While glucose is commonly used, other carbon sources like glycerol or mannitol may be more effective for specific strains or derivatives. It's recommended to empirically test a range of carbon sources.

  • Nitrogen Source: The nitrogen source, such as soybean meal, peptone, or yeast extract, also plays a crucial role. The carbon-to-nitrogen (C:N) ratio is a key parameter to optimize.

  • Phosphate Concentration: High phosphate concentrations can suppress the production of some secondary metabolites. It is advisable to test different phosphate levels to find the optimal concentration for your specific process.

  • Precursor Supplementation: Since tuberactinomycins are non-ribosomal peptides containing unusual amino acids, feeding the culture with precursors can significantly boost the yield of novel derivatives. Key precursors to consider are L-serine (for L-2,3-diaminopropionate) and L-arginine (for L-capreomycidine).[1]

Q3: What are the optimal physical fermentation parameters for this compound production?

A3: Fine-tuning the physical environment of your fermentation is essential for maximizing yield. Key parameters include:

  • pH: The optimal pH for growth may not be the same as for secondary metabolite production. For many Streptomyces species, a neutral to slightly alkaline pH is favorable for growth, but a pH shift can sometimes trigger antibiotic production. Continuous monitoring and control of pH are recommended.

  • Temperature: Most Streptomyces species grow well between 28-30°C. However, the optimal temperature for this compound production may vary and should be determined experimentally.

  • Dissolved Oxygen (DO): As aerobic bacteria, Streptomyces require sufficient oxygen for both growth and antibiotic biosynthesis. Maintaining adequate DO levels, especially during the exponential growth phase, is crucial. A twofold increase in the final retamycin concentration was achieved when dissolved oxygen was controlled at 100% during the growth phase. Controlling DO only during the active growth phase when biosynthetic enzymes are likely synthesized can be the most effective strategy.

  • Agitation: Agitation is necessary to ensure proper mixing of nutrients and to maintain sufficient dissolved oxygen levels. However, excessive shear stress from high agitation rates can damage the mycelia and negatively impact production.

Q4: I've observed a decline in this compound production over successive generations of my culture. What could be the cause?

A4: This is likely due to the genetic instability common in Streptomyces species. This instability can manifest as deletions or amplifications of specific DNA regions, including the biosynthetic gene cluster for your this compound derivative. This can lead to a partial or complete loss of production capacity.

To mitigate this:

  • Strain Preservation: Maintain a stock of high-producing spores or mycelia frozen at -80°C.

  • Regular Re-streaking: Periodically re-streak your culture from the frozen stock to ensure you are starting with a high-producing population.

  • Genomic Verification: If you suspect genetic instability, you can use PCR to verify the presence and integrity of the key biosynthetic genes in your production strain.

Section 2: Genetic Engineering and Strain Development

Q5: I want to genetically modify my Streptomyces strain to enhance production. What are the most effective strategies?

A5: Metabolic engineering offers powerful tools to boost the production of this compound derivatives. Key strategies include:

  • Promoter Engineering: Replacing the native promoter of a key biosynthetic gene or a regulatory gene with a strong, constitutive promoter can significantly increase transcription and, consequently, production.

  • Gene Overexpression: Overexpressing pathway-specific positive regulatory genes (e.g., vioR or vioT in the viomycin cluster) or global regulators of secondary metabolism can upregulate the entire biosynthetic pathway.[1]

  • Gene Deletion/Disruption: Deleting genes involved in competing metabolic pathways can redirect precursors towards this compound biosynthesis. CRISPR-Cas9 technology is a highly efficient tool for this purpose.

  • Ribosome Engineering: Introducing mutations in ribosomal protein genes (e.g., rpsL) or RNA polymerase genes (e.g., rpoB) has been shown to increase antibiotic production in some Streptomyces species.

Q6: I'm having trouble with the heterologous expression of a this compound biosynthetic gene cluster in a host like Streptomyces lividans. What are some common issues?

A6: Heterologous expression can be challenging. Here are some common hurdles and potential solutions:

  • Codon Usage: The codon usage of the heterologously expressed genes may not be optimal for the host strain, leading to inefficient translation. Consider codon-optimizing the genes for your host. The bldA gene, which encodes a tRNA for the rare UUA leucine codon, is a crucial regulator of secondary metabolism and its presence and expression level in the host can be critical.[2][3][4]

  • Precursor and Cofactor Availability: The host strain may not produce the necessary non-proteinogenic amino acid precursors or have sufficient cofactors required by the biosynthetic enzymes. Co-expression of precursor biosynthetic pathways or supplementation of the medium with the required precursors may be necessary.

  • Toxicity of the Product: The produced this compound derivative might be toxic to the heterologous host. Ensure that the host strain has an appropriate resistance mechanism, or consider co-expressing the resistance gene from the original producer.

  • Inefficient Secretion: The host may not be able to efficiently secrete the final product, leading to intracellular accumulation and potential feedback inhibition. It may be necessary to engineer the secretion system of the host.

Section 3: Analysis and Quantification

Q7: What is a reliable method for detecting and quantifying this compound derivatives in my fermentation broth?

A7: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for the analysis of this compound derivatives. For enhanced sensitivity and structural confirmation, coupling HPLC with Mass Spectrometry (LC-MS/MS) is highly recommended.

Q8: I'm seeing unexpected peaks in my HPLC chromatogram. What could they be?

A8: Unexpected peaks could be several things:

  • Novel Derivatives: Your strain may be producing novel, uncharacterized derivatives of this compound. LC-MS/MS analysis can help in the structural elucidation of these new compounds.

  • Degradation Products: The produced tuberactinomycins might be unstable under your fermentation or extraction conditions and could be degrading into other compounds.

  • Intermediates: Inefficient steps in the biosynthetic pathway could lead to the accumulation and secretion of biosynthetic intermediates.

  • Other Secondary Metabolites: Your strain might be producing other secondary metabolites that are also detected by your analytical method.

Quantitative Data on Production Enhancement

The following table summarizes reported quantitative improvements in the production of tuberactinomycins and other relevant antibiotics through various optimization and engineering strategies.

Antibiotic/DerivativeHost StrainMethodFold Increase/YieldReference
Cephamycin CStreptomyces clavuligerusDissolved oxygen control at saturation during growth phase2.4-fold
RetamycinStreptomyces olindensis So20Dissolved oxygen control at 100% during growth phase2-fold
DaptomycinStreptomyces roseosporusSodium decanoate feeding (precursor)71.55-fold
NybomycinStreptomyces explomarisDeletion of repressors and overexpression of precursor supply genes5-fold
ε-poly-L-lysineStreptomyces albulusIntroduction of combined antibiotic resistance mutations2.75-fold
Validamycin AStreptomyces hygroscopicus 5008Alkaline pH shock1.27-fold

Experimental Protocols

Protocol 1: General Fermentation for this compound Production

This protocol is a general starting point and should be optimized for your specific Streptomyces strain and target derivative.

  • Inoculum Preparation:

    • Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with spores or a mycelial fragment of the Streptomyces production strain.

    • Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours until a dense culture is obtained.

  • Production Fermentation:

    • Inoculate the production medium with 5-10% (v/v) of the seed culture. A typical production medium for viomycin can be used as a starting point.[1]

    • Incubate the production culture at 28-30°C with shaking (200-250 rpm) for 5-7 days.

    • Monitor pH and dissolved oxygen levels throughout the fermentation and adjust as necessary.

  • Sample Collection and Extraction:

    • Collect broth samples at regular intervals (e.g., every 24 hours) to monitor production.

    • Centrifuge the broth to separate the mycelia from the supernatant.

    • The this compound derivatives are typically found in the supernatant. The supernatant can be directly analyzed or further extracted and concentrated.

Protocol 2: CRISPR-Cas9 Mediated Gene Deletion in Streptomyces

This protocol provides a general workflow for gene deletion in Streptomyces using the pCRISPomyces-2 system.

  • Design of sgRNA and Homology Arms:

    • Design a specific single-guide RNA (sgRNA) targeting the gene of interest. Ensure the target sequence is followed by a protospacer adjacent motif (PAM).

    • Design and amplify 1-2 kb upstream and downstream homology arms flanking the target gene.

  • Plasmid Construction:

    • Clone the sgRNA into the pCRISPomyces-2 vector.

    • Assemble the upstream and downstream homology arms into the sgRNA-containing pCRISPomyces-2 vector using Gibson Assembly or a similar cloning method.

  • Conjugation into Streptomyces :

    • Transform the final construct into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

    • Perform intergeneric conjugation between the E. coli donor and the Streptomyces recipient strain on a suitable agar medium (e.g., MS agar).

    • Overlay the conjugation plates with antibiotics (e.g., nalidixic acid and apramycin) to select for exconjugants.

  • Verification of Deletion Mutants:

    • Isolate genomic DNA from the exconjugants.

    • Use PCR with primers flanking the target gene to confirm the deletion. The PCR product from the mutant should be smaller than that from the wild-type.

    • Sequence the PCR product to confirm the precise deletion.

Protocol 3: HPLC Analysis of this compound Derivatives

This is a representative HPLC method for the analysis of viomycin. Conditions may need to be adjusted for other this compound derivatives.[1]

  • Column: Macrosphere SCX 300A 7U column

  • Mobile Phase A: 20 mM Tris-HCl (pH 6.4)

  • Mobile Phase B: 20 mM Tris-HCl, 1 M Sodium Acetate (pH 6.4)

  • Flow Rate: 1 ml/min

  • Gradient:

    • 0-5 min: 100% A, 0% B (isocratic)

    • 5-20 min: Linear gradient from 100% A to 0% A

    • 20-25 min: 0% A, 100% B (isocratic)

  • Detection: UV at 268 nm

Visualizations

This compound Biosynthesis Pathway

Tuberactinomycin_Biosynthesis cluster_precursors Precursor Supply cluster_npaa Non-proteinogenic Amino Acid Synthesis cluster_modifications Post-NRPS Modifications L_Serine L-Serine DAP L-2,3-Diaminopropionate L_Serine->DAP VioB, VioK L_Arginine L-Arginine Capreomycidine L-Capreomycidine L_Arginine->Capreomycidine VioC, VioD L_Lysine L-Lysine beta_Lysine β-Lysine L_Lysine->beta_Lysine VioP NRPS VioA, VioF, VioI, VioG DAP->NRPS Capreomycidine->NRPS Acylation Acylation with β-Lysine (VioO, VioM) beta_Lysine->Acylation Cyclic_Pentapeptide Cyclic Pentapeptide Core NRPS->Cyclic_Pentapeptide Carbamoylation Carbamoylation (VioL) Cyclic_Pentapeptide->Carbamoylation Hydroxylation Hydroxylation (VioQ) Carbamoylation->Hydroxylation Hydroxylation->Acylation Final_Product This compound Derivative Acylation->Final_Product

Caption: Biosynthetic pathway of a this compound derivative.

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow Start Low or No this compound Production Biomass_Check Good Biomass? Start->Biomass_Check Genetic_Check Genetic Instability? Biomass_Check->Genetic_Check Yes Optimize_Growth Optimize Growth Conditions Biomass_Check->Optimize_Growth No Fermentation_Check Optimal Fermentation Conditions? Genetic_Check->Fermentation_Check No Re_streak Re-streak from Frozen Stock / Verify Gene Cluster Genetic_Check->Re_streak Yes Medium_Check Optimal Medium Composition? Fermentation_Check->Medium_Check No Adjust_Params Adjust pH, Temp, DO, Agitation Fermentation_Check->Adjust_Params Yes Optimize_Medium Optimize C/N Sources, Phosphate, Precursors Medium_Check->Optimize_Medium Yes Metabolic_Engineering Consider Metabolic Engineering Medium_Check->Metabolic_Engineering No Regulatory_Pathway Global_Regulators Global Regulators (e.g., bldA) Pathway_Regulators Pathway-Specific Regulators (VioR, VioT) Global_Regulators->Pathway_Regulators influences BGC This compound Biosynthetic Gene Cluster Pathway_Regulators->BGC activates/represses Biosynthesis This compound Biosynthesis BGC->Biosynthesis encodes

References

Dealing with peak tailing in Tuberactinomycin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of peak tailing during the HPLC analysis of Tuberactinomycin antibiotics like viomycin and capreomycin.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem in HPLC analysis?

In an ideal HPLC separation, a chromatographic peak should be symmetrical and Gaussian in shape.[1][2] Peak tailing is a common distortion where the peak is asymmetric, featuring a prolonged slope on the trailing side.[1] This issue is quantitatively measured by the Asymmetry Factor (As) or Tailing Factor (Tf), where a value of 1.0 is ideal.[1][3] Values greater than 1.5 to 2.0 are often considered unacceptable for precise analytical methods.[1][3]

Peak tailing is a significant problem because it can:

  • Degrade Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation and identification difficult.[1]

  • Compromise Quantification: The distortion complicates accurate peak integration, leading to unreliable and inaccurate quantitative results.[1][4]

  • Reduce Method Robustness: Methods with poor peak shape are often less reproducible and more sensitive to minor changes in experimental conditions.[1]

Q2: What is the primary chemical reason for peak tailing when analyzing Tuberactinomycins?

Tuberactinomycins are basic molecules, containing primary amine functional groups within their cyclic peptide structure.[5][6] The primary cause of peak tailing in reversed-phase HPLC is a secondary retention mechanism involving an electrostatic interaction between the positively charged (protonated) this compound analyte and negatively charged (ionized) residual silanol groups (Si-O⁻) on the silica surface of the stationary phase.[3][7][8] This interaction is particularly strong at a mobile phase pH above 3, where silanols are deprotonated and basic amines are protonated.[3][7] Analytes that undergo this secondary interaction are retained longer than by hydrophobicity alone, resulting in a "tail."

cluster_0 Stationary Phase (Silica Surface) cluster_1 Mobile Phase Silanol Ionized Silanol (Si-O⁻) Analyte Protonated this compound (Analyte-NH₃⁺) Analyte->Silanol Strong Electrostatic Interaction (Secondary Retention) G start Peak Tailing Observed check_all_peaks Do ALL peaks tail? start->check_all_peaks physical_problem Likely Physical/System Issue check_all_peaks->physical_problem Yes chemical_problem Likely Chemical Interaction (Analyte-Specific) check_all_peaks->chemical_problem No check_connections Check for Dead Volume (fittings, tubing length/ID) physical_problem->check_connections check_column_void Inspect for Column Void (Use guard column) check_connections->check_column_void fix_system Action: Remake Fittings, Use 0.005" ID tubing, Replace Column check_column_void->fix_system check_ph Is Mobile Phase pH < 3.0? chemical_problem->check_ph check_column_type Using End-Capped, High-Purity Silica Column? check_ph->check_column_type Yes adjust_ph Action: Lower pH to 2.5-3.0 Use adequate buffer (20-50 mM) check_ph->adjust_ph No check_overload Is Sample Overloaded? check_column_type->check_overload Yes replace_column Action: Use Modern End-Capped or Polar-Embedded Column check_column_type->replace_column No use_additives Action: Add Competing Base (TEA) or Ion-Pairing Agent (TFA) check_overload->use_additives No reduce_conc Action: Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes

References

Technical Support Center: Minimizing Degradation of Tuberactinomycin During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Tuberactinomycin antibiotics, ensuring the stability and integrity of these critical compounds is paramount for reliable and reproducible experimental outcomes. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of Tuberactinomycins (e.g., Capreomycin, Viomycin) during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound antibiotics?

A1: To minimize degradation, this compound antibiotics should be stored under controlled conditions. For aqueous solutions, long-term storage at low temperatures is recommended. Aqueous solutions of 0.05% Viomycin and 0.1% Capreomycin have been shown to be stable for up to one year when stored at -20°C[1]. For solid (powder) forms, it is best to store them in a desiccated environment at -20°C. Reconstituted solutions of Capreomycin sulfate are stable for up to 24 hours under refrigeration.

Q2: How does pH affect the stability of this compound in solution?

A2: this compound antibiotics are sensitive to pH. Capreomycin, for example, is stable in aqueous solutions with a pH range of 4 to 8. However, it is unstable in strongly acidic or strongly basic solutions[1]. Therefore, it is crucial to maintain the pH of your experimental solutions within this range to prevent degradation.

Q3: What are the primary degradation pathways for this compound?

A3: As cyclic peptides, Tuberactinomycins are susceptible to hydrolysis of their peptide bonds, particularly under harsh acidic or basic conditions. One identified degradation pathway for this compound N involves the liberation of γ-hydroxy-β-lysine upon acid treatment. Forced degradation studies on Capreomycin have shown that specific impurities can be cleanly generated in acidic or alkaline mediums, indicating that hydrolysis is a key degradation route.

Q4: Can this compound degrade upon exposure to light?

A4: While specific photostability data for Tuberactinomycins is limited in the reviewed literature, it is a common practice in pharmaceutical stability testing to evaluate the effects of light exposure. As a general precaution, it is advisable to protect this compound solutions from light, especially during long-term storage or when conducting experiments over extended periods.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound antibiotics.

Issue 1: Loss of Potency or Inconsistent Experimental Results
  • Possible Cause 1: Improper Storage Temperature.

    • Troubleshooting: Verify that both solid and reconstituted forms of the antibiotic are stored at the recommended temperatures (-20°C for long-term storage). Avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Possible Cause 2: Incorrect pH of the Solution.

    • Troubleshooting: Measure the pH of your stock and working solutions. Ensure the pH is maintained within the stable range (4-8 for Capreomycin). If necessary, buffer your solutions to stabilize the pH.

  • Possible Cause 3: Age of the Solution.

    • Troubleshooting: Prepare fresh solutions for critical experiments. Reconstituted solutions of Capreomycin sulfate should be used within 24 hours when stored under refrigeration. For other Tuberactinomycins, it is best practice to use freshly prepared solutions whenever possible.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis
  • Possible Cause 1: Degradation of the this compound Sample.

    • Troubleshooting: This is a strong indicator of sample degradation. Review your storage and handling procedures. The appearance of new peaks suggests the formation of degradation products. A stability-indicating HPLC method is crucial for separating the parent compound from its degradants.

  • Possible Cause 2: Contamination of the Sample or Mobile Phase.

    • Troubleshooting: Prepare fresh mobile phase and re-run the analysis with a freshly prepared standard solution of this compound to rule out contamination.

Data on this compound Stability

AntibioticFormulationStorage TemperatureDurationStabilityReference
Viomycin0.05% Aqueous Solution-20°C1 yearStable[1]
Capreomycin0.1% Aqueous Solution-20°C1 yearStable[1]
CapreomycinAqueous SolutionRoom Temperature-Unstable in strongly acidic or basic solutions
CapreomycinAqueous Solution (pH 4-8)Room Temperature-Stable[1]
Capreomycin SulfateReconstituted SolutionRefrigerated24 hoursStable

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.
  • Incubate at 60°C for a predetermined time (e.g., 2, 4, 8, 12, 24 hours).
  • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to the target concentration for analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.
  • Incubate at 60°C for a predetermined time.
  • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.
  • Keep the solution at room temperature and protected from light for a predetermined time.
  • At each time point, withdraw an aliquot and dilute for analysis.

4. Thermal Degradation:

  • Store the solid this compound powder in an oven at a controlled temperature (e.g., 70°C).
  • At predetermined time points, withdraw a sample, allow it to cool, and prepare a solution for analysis.

5. Photostability:

  • Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
  • Simultaneously, keep a control sample protected from light.
  • At the end of the exposure, analyze both the exposed and control samples.

Protocol 2: Stability-Indicating HPLC Method for Capreomycin

This method can be used to separate the main components of Capreomycin from its impurities and degradation products.

  • Column: Hypersil base deactivated C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 2.3) containing 0.025 M hexanesulfonate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 268 nm

  • Column Temperature: 25°C

Visualizations

Degradation_Pathway This compound This compound (Cyclic Peptide) Hydrolysis Hydrolysis (Peptide Bond Cleavage) This compound->Hydrolysis Degradation Pathway Stressors Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agents) Stressors->Hydrolysis Induces Degradation_Products Degradation Products (e.g., Linear Peptides, Amino Acid Fragments) Hydrolysis->Degradation_Products

Caption: General degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tuberactinomycin_Sample This compound Sample Stress_Application Apply Stress Condition (e.g., Acid, Heat) Tuberactinomycin_Sample->Stress_Application Stressed_Sample Stressed Sample Stress_Application->Stressed_Sample HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Sample->HPLC_Analysis Data_Evaluation Data Evaluation (% Degradation, Impurity Profile) HPLC_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide: Tuberactinomycin vs. Capreomycin in Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of tuberactinomycin antibiotics, with a focus on viomycin as a representative this compound, and capreomycin in the context of treating tuberculosis (TB). Both are cyclic peptide antibiotics that have historically been crucial second-line agents for managing multidrug-resistant tuberculosis (MDR-TB). While capreomycin has largely replaced viomycin in clinical use due to a more favorable toxicity profile, understanding their comparative performance and mechanisms remains vital for the development of new anti-tubercular agents.[1]

Executive Summary

This compound and capreomycin belong to the same family of antibiotics and share a common mechanism of action by inhibiting protein synthesis in Mycobacterium tuberculosis.[2][3][4][5] They bind to a conserved site on the bacterial ribosome, interfering with the translocation step of translation.[2][4][5] Resistance to one often confers cross-resistance to the other, a critical consideration in clinical practice.[6][7][8] The primary distinction between them lies in their toxicity profiles, with viomycin being associated with a higher incidence of adverse effects.

Data Presentation: In Vitro Efficacy

The in vitro activity of this compound (viomycin) and capreomycin against Mycobacterium tuberculosis is comparable, as demonstrated by their Minimum Inhibitory Concentrations (MICs). The following table summarizes MIC values for both drugs against a pan-susceptible strain (H37Rv) and various resistant mutants.

M. tuberculosis Strain/MutantMutationCapreomycin MIC (µg/mL)Viomycin MIC (µg/mL)
H37Rv (Wild-Type)None2.5 - 55 - 10
Cap-Vio resistant mutanttlyA>80>80
Kan-Amk-Cap resistant mutantrrs A1401G20 - >802.5 - 10
Cap-Vio resistant mutantrrs C1402T>80>80
Cap-Vio resistant mutantrrs G1484T4080

Data sourced from Maus et al., 2005.[6]

Mechanism of Action: Ribosome Inhibition

Both this compound and capreomycin are potent inhibitors of bacterial protein synthesis. Their mechanism involves binding to the 70S ribosome at the interface of the small (30S) and large (50S) subunits.[2][3][4][5]

Signaling Pathway of Ribosome Inhibition

cluster_ribosome Bacterial 70S Ribosome A_site A-site P_site P-site A_site->P_site Translocation E_site E-site P_site->E_site Translocation Drug This compound / Capreomycin Binding_Site Ribosomal Binding Site (16S rRNA h44 & 23S rRNA H69) Drug->Binding_Site Binds to Inhibition Inhibition of Translocation Binding_Site->Inhibition Leads to Protein_Synthesis_Block Protein Synthesis Blocked Inhibition->Protein_Synthesis_Block Results in

Caption: Mechanism of action of this compound and Capreomycin.

The binding site is located on the 16S rRNA (helix 44) and the 23S rRNA (helix 69).[2][3][4][5] This interaction stabilizes the binding of tRNA to the A-site, thereby physically obstructing the movement of the ribosome along the mRNA, a process known as translocation.[2][4][5] This ultimately leads to the cessation of protein synthesis and bacterial cell death.

Resistance Mechanisms

Resistance to both this compound and capreomycin primarily arises from mutations in two key genes:

  • rrs : This gene encodes the 16S rRNA. Mutations in the drug-binding region of the 16S rRNA can reduce the binding affinity of the antibiotics, leading to resistance.[6][7]

  • tlyA : This gene encodes an rRNA methyltransferase that modifies nucleotides in both the 16S and 23S rRNA. These modifications are crucial for optimal drug binding. Mutations that inactivate the TlyA enzyme result in resistance to both capreomycin and viomycin.[6]

Due to their shared binding site and reliance on the same rRNA modifications, there is a high degree of cross-resistance between this compound and capreomycin.[6][8]

In Vivo Efficacy

Direct comparative in vivo efficacy studies between viomycin and capreomycin are limited in recent literature, largely because capreomycin has superseded viomycin in clinical use. However, both have demonstrated efficacy in murine models of tuberculosis, leading to a reduction in bacterial load in the lungs and spleen.

Safety and Toxicity

The primary reason for the clinical preference of capreomycin over viomycin is its comparatively better safety profile.[1] Both drugs are associated with significant adverse effects, including:

  • Ototoxicity: Hearing loss, which can be irreversible.

  • Nephrotoxicity: Kidney damage, which is generally reversible upon discontinuation of the drug.

While quantitative data from direct head-to-head comparative clinical trials are scarce, historical data and clinical experience indicate a higher incidence and severity of these toxicities with viomycin. A retrospective study on second-line injectable drugs for MDR-TB reported ototoxicity in 5% of patients on capreomycin.[3] Another study suggested that amikacin is significantly more likely to cause ototoxicity than capreomycin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Method: Broth Microdilution

Objective: To determine the minimum concentration of an antibiotic that inhibits the visible growth of M. tuberculosis.

Protocol:

  • Prepare a stock solution of the antibiotic in an appropriate solvent.

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of the antibiotic in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Prepare an inoculum of M. tuberculosis H37Rv (or other strains) and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (no antibiotic) and a negative control (no bacteria).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Experimental Workflow for MIC Determination

A Prepare antibiotic serial dilutions in 96-well plate C Inoculate plate with bacterial suspension A->C B Prepare M. tuberculosis inoculum (0.5 McFarland) B->C D Incubate at 37°C for 7-14 days C->D E Read MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination via broth microdilution.

In Vivo Efficacy in a Murine Model

Objective: To evaluate the in vivo efficacy of an antibiotic in a mouse model of chronic tuberculosis infection.

Protocol:

  • Infect BALB/c mice via aerosol with a low dose of M. tuberculosis H37Rv.

  • Allow the infection to establish for 4-6 weeks.

  • Randomly assign mice to treatment groups (e.g., vehicle control, capreomycin, this compound).

  • Administer the drugs daily or five times a week via an appropriate route (e.g., subcutaneous injection) for 4-8 weeks.

  • At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.

  • Homogenize the organs in saline with 0.05% Tween 80.

  • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the colony-forming units (CFU) to determine the bacterial load in each organ. Efficacy is measured as the log10 reduction in CFU compared to the vehicle control group.

Ribosome Binding Assay

Method: Nitrocellulose Filter Binding Assay

Objective: To determine the binding affinity of a radiolabeled antibiotic to the ribosome.

Protocol:

  • Prepare purified 70S ribosomes from M. tuberculosis or a surrogate species like E. coli.

  • Synthesize or obtain a radiolabeled version of the antibiotic (e.g., [14C]-Tuberactinomycin O).

  • In a series of tubes, incubate a fixed concentration of ribosomes with increasing concentrations of the radiolabeled antibiotic in a suitable binding buffer.

  • Include a control with no ribosomes to determine non-specific binding to the filter.

  • After incubation, filter the reaction mixtures through a nitrocellulose membrane. The ribosome-antibiotic complexes will be retained on the filter, while the unbound antibiotic will pass through.

  • Wash the filters with cold binding buffer to remove any non-specifically bound antibiotic.

  • Measure the radioactivity retained on each filter using a scintillation counter.

  • Plot the amount of bound antibiotic as a function of the free antibiotic concentration to determine the dissociation constant (Kd), which is a measure of binding affinity.

Conclusion

This compound and capreomycin are closely related antibiotics with a shared mechanism of action and similar in vitro efficacy against M. tuberculosis. Their primary point of divergence is their toxicity profile, with capreomycin being the preferred clinical agent due to its lower rates of ototoxicity and nephrotoxicity. The high level of cross-resistance between these two drugs underscores the importance of understanding their shared resistance mechanisms for the development of novel therapeutics that can overcome these challenges. Further research focusing on structural modifications to reduce toxicity while retaining efficacy could revitalize this important class of antibiotics.

References

Tuberactinomycin and Viomycin: A Comparative Analysis of Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms, efficacy, and resistance profiles of two critical anti-tuberculosis agents.

Viomycin and the broader Tuberactinomycin family of cyclic peptide antibiotics represent a vital class of drugs in the fight against multidrug-resistant tuberculosis (MDR-TB).[1][2][3] Viomycin itself is a prominent member of this family, which also includes tuberactinomycins A, N, and O, as well as capreomycin.[3] This guide provides a comparative analysis of the activity of this compound antibiotics, with a primary focus on Viomycin and its close relative, Capreomycin, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: Stalling the Ribosomal Machinery

Tuberactinomycins exert their bactericidal effects by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis.[3][4] Both Viomycin and other tuberactinomycins bind at a common site on the 70S ribosome, at the interface between the small (30S) and large (50S) subunits.[5][6] This binding site involves helix 44 (h44) of the 16S rRNA in the 30S subunit and helix 69 (H69) of the 23S rRNA in the 50S subunit.[6]

By binding to this critical junction, these antibiotics effectively lock the ribosome in a pre-translocation state.[3] This action prevents the movement of transfer RNA (tRNA) and messenger RNA (mRNA) through the ribosome, a crucial step in the elongation phase of protein synthesis.[3][5] This inhibition of translocation ultimately halts protein production, leading to bacterial cell death.

cluster_0 Bacterial Ribosome 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit A_Site A-Site P_Site P-Site E_Site E-Site This compound This compound (e.g., Viomycin) Binding Binds to 30S-50S Interface (h44 & H69) This compound->Binding Binding->30S_Subunit interacts with h44 Binding->50S_Subunit interacts with H69 Translocation_Block Translocation Blocked Binding->Translocation_Block Protein_Synthesis_Inhibition Protein Synthesis Inhibition Translocation_Block->Protein_Synthesis_Inhibition

Caption: Mechanism of this compound Action.

Comparative In Vitro Activity

The antibacterial potency of Tuberactinomycins is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Studies comparing Viomycin and Capreomycin against various strains of Mycobacterium tuberculosis, including MDR-TB isolates, demonstrate their comparable efficacy. Complete cross-resistance between Viomycin and Capreomycin has been observed, indicating that resistance to one often confers resistance to the other.[7]

AntibioticM. tuberculosis StrainResistance ProfileMIC (µg/mL)
Viomycin H37Rv (Wild-Type)Susceptible2.5 - 5.0
Capreomycin H37Rv (Wild-Type)Susceptible2.5 - 5.0
Viomycin rrs A1401G MutantKAN-R, AMK-R10
Capreomycin rrs A1401G MutantKAN-R, AMK-R20 - 80
Viomycin tlyA MutantCAP-R>40
Capreomycin tlyA MutantCAP-R>80

Note: This table is a compilation of representative data from multiple sources. KAN-R: Kanamycin-Resistant; AMK-R: Amikacin-Resistant; CAP-R: Capreomycin-Resistant. MIC values can vary based on the specific strain and testing methodology.[8][9]

Mechanisms of Resistance

Resistance to Tuberactinomycins in M. tuberculosis primarily arises from two mechanisms:

  • Alterations in the Ribosomal Target: Mutations in the 16S rRNA gene (rrs), specifically at positions 1401, 1402, and 1484, are associated with resistance.[8] These mutations can interfere with the binding of the antibiotic to its ribosomal target.

  • Enzymatic Modification: Mutations in the tlyA gene, which encodes an rRNA methyltransferase, can confer resistance to both Viomycin and Capreomycin.[8][10] The TlyA enzyme is responsible for methylating nucleotides in both the 16S and 23S rRNA, which is important for optimal drug binding.[3] Loss of this methylation reduces the affinity of the ribosome for the antibiotic.

Tuberactinomycin_Exposure This compound Exposure Selective_Pressure Selective Pressure Tuberactinomycin_Exposure->Selective_Pressure rrs_Mutation rrs Gene Mutation (e.g., A1401G) Selective_Pressure->rrs_Mutation tlyA_Mutation tlyA Gene Mutation Selective_Pressure->tlyA_Mutation Altered_Binding_Site Altered Ribosomal Binding Site rrs_Mutation->Altered_Binding_Site Reduced_Methylation Reduced rRNA Methylation tlyA_Mutation->Reduced_Methylation Decreased_Binding_Affinity Decreased Drug Binding Affinity Altered_Binding_Site->Decreased_Binding_Affinity Reduced_Methylation->Decreased_Binding_Affinity Resistance Resistance to Tuberactinomycins Decreased_Binding_Affinity->Resistance

Caption: Pathways to this compound Resistance.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for M. tuberculosis.

1. Preparation of Inoculum:

  • Collect M. tuberculosis colonies from a solid medium.

  • Suspend the colonies in sterile water containing glass beads and vortex to create a homogenous suspension.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

  • Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to achieve a final inoculum density of approximately 10^5 CFU/mL.

2. Plate Preparation:

  • Use a 96-well microtiter plate.

  • Prepare serial twofold dilutions of the this compound antibiotics in Middlebrook 7H9 broth.

  • Dispense 100 µL of each antibiotic dilution into the appropriate wells.

  • Include a drug-free growth control well and a sterile control well.

3. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well (except the sterile control).

  • Seal the plate and incubate at 37°C for 14-21 days.

4. Reading and Interpretation:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

  • Growth in the drug-free control well validates the test.

Start Start Inoculum_Prep Prepare M. tuberculosis Inoculum (0.5 McFarland) Start->Inoculum_Prep Dilution Dilute Inoculum 1:100 in 7H9 Broth Inoculum_Prep->Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Dilution->Inoculate_Plate Plate_Prep Prepare Serial Dilutions of Antibiotic in 96-Well Plate Plate_Prep->Inoculate_Plate Incubate Incubate at 37°C (14-21 days) Inoculate_Plate->Incubate Read_Results Read for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: MIC Determination Workflow.

Conclusion

The this compound family, including Viomycin, remains a cornerstone in the treatment of drug-resistant tuberculosis. Their potent activity stems from a shared mechanism of inhibiting ribosomal translocation. While Viomycin and Capreomycin exhibit similar efficacy and a high degree of cross-resistance, understanding the subtle differences in their interactions with wild-type and mutant ribosomes is crucial for the development of novel derivatives. The emergence of resistance through target-site mutations underscores the need for continued surveillance and research into new strategies to combat this persistent global health threat.

References

Unveiling the Ribosomal Grip: A Comparative Guide to Tuberactinomycin's Binding Site Validation by Cryo-EM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ribosomal binding site of Tuberactinomycin, validated by cryogenic electron microscopy (cryo-EM). We delve into the experimental data, compare its binding mechanism with other translocation inhibitors, and provide detailed experimental protocols for replication and further investigation.

Tuberactinomycins, a class of cyclic peptide antibiotics including viomycin and capreomycin, are potent inhibitors of bacterial protein synthesis. Their efficacy stems from their ability to bind to the ribosome, the cell's protein-making machinery, and stall the crucial process of translocation. Cryo-EM has been instrumental in visualizing this interaction at near-atomic resolution, providing invaluable insights for the development of new anti-tuberculosis therapies.

Comparative Analysis of Ribosomal Binding Sites

Cryo-EM studies have unequivocally demonstrated that tuberactinomycins bind at the interface between the small (30S) and large (50S) ribosomal subunits. This strategic location allows them to interfere with the intricate movements required for translocation, the process by which the ribosome moves along the messenger RNA (mRNA) to read the genetic code.

Recent high-resolution cryo-EM structures have revealed that viomycin can have up to five distinct binding sites on the Escherichia coli 70S ribosome, with some sites being exclusively occupied in the rotated state of the ribosome, a key intermediate in translocation.[1][2] This multi-site binding is thought to be crucial for its mechanism of trapping the ribosome in a non-productive conformation.

The primary and most well-characterized binding site, shared by both viomycin and capreomycin, involves interactions with helix 44 (h44) of the 16S ribosomal RNA (rRNA) in the 30S subunit and Helix 69 (H69) of the 23S rRNA in the 50S subunit.[3][4][5] This region is critical for maintaining the correct ribosomal architecture and facilitating the movement of transfer RNA (tRNA) molecules.

Antibiotic ClassPrimary Ribosomal TargetKey Interacting rRNA ResiduesMechanism of Action
Tuberactinomycins (e.g., Viomycin, Capreomycin) 30S-50S subunit interfaceh44 (16S rRNA), H69 (23S rRNA)Traps the ribosome in a rotated, hybrid state, inhibiting translocation.[1][2][6]
Aminoglycosides (e.g., Kanamycin, Amikacin) 30S subunit (A-site)h44 (16S rRNA)Induces misreading of the mRNA and inhibits translocation.[5]
Tetracyclines 30S subunit (A-site)h34, h31 (16S rRNA)Prevents the binding of aminoacyl-tRNA to the A-site.
Macrolides (e.g., Erythromycin, Clarithromycin) 50S subunit (nascent peptide exit tunnel)Domain V of 23S rRNABlocks the exit of the growing polypeptide chain.[7][8]

Mechanism of Action: Halting the Ribosomal Engine

The binding of tuberactinomycins to the ribosome induces and stabilizes a "ratcheted" or rotated conformation of the ribosomal subunits.[1][6] This conformational state is a natural intermediate in the translocation process, which is driven by the elongation factor G (EF-G). By locking the ribosome in this state, tuberactinomycins prevent the subsequent steps of translocation, effectively halting protein synthesis.[5][6]

The following diagram illustrates the proposed mechanism of translocation inhibition by this compound:

Translocation_Inhibition Pre_A A-site (Aminoacyl-tRNA) Rotated Ribosome Rotation (Hybrid States A/P, P/E) Pre_A->Rotated Peptide Bond Formation Pre_P P-site (Peptidyl-tRNA) Pre_P->Rotated Post_P P-site Rotated->Post_P EF-G Catalyzed Translocation Post_E E-site Rotated->Post_E This compound This compound This compound->Rotated Binds and Stabilizes

Mechanism of this compound-mediated translocation inhibition.

Experimental Protocols

The validation of the this compound binding site has been achieved through high-resolution cryo-EM studies. Below is a generalized protocol for such an experiment.

Preparation of the Ribosome-Tuberactinomycin Complex
  • Ribosome Purification: Isolate 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli MRE600 or Mycobacterium smegmatis) using established sucrose gradient centrifugation protocols.

  • Complex Formation: Incubate the purified 70S ribosomes with a molar excess of the this compound antibiotic (e.g., viomycin or capreomycin), along with mRNA and tRNA mimics to assemble a stable pre-translocation complex.

  • Incubation: Allow the binding reaction to proceed on ice for a specified period (e.g., 30 minutes) to ensure complex formation.

Cryo-EM Sample Preparation and Data Collection
  • Grid Preparation: Apply a small volume (e.g., 3-4 µL) of the ribosome-antibiotic complex solution to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).

  • Vitrification: Plunge-freeze the grid into liquid ethane using a vitrification robot (e.g., a Vitrobot) to embed the complexes in a thin layer of amorphous ice.

  • Data Acquisition: Collect a large dataset of micrographs using a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Automated data collection software is typically used to acquire thousands of images.

Image Processing and 3D Reconstruction
  • Motion Correction: Correct for beam-induced motion in the raw movie frames.

  • CTF Estimation: Determine the contrast transfer function for each micrograph.

  • Particle Picking: Automatically select individual ribosome particles from the micrographs.

  • 2D Classification: Classify the selected particles into different orientational views to remove junk particles.

  • 3D Classification and Refinement: Generate an initial 3D model and iteratively classify and refine the particle images to obtain a high-resolution 3D reconstruction of the ribosome-antibiotic complex.

  • Model Building and Analysis: Fit atomic models of the ribosome and the antibiotic into the final cryo-EM density map to analyze the specific molecular interactions.

The following diagram outlines the general workflow for cryo-EM based validation of a drug's ribosomal binding site:

CryoEM_Workflow cluster_sample Sample Preparation cluster_data Data Acquisition cluster_processing Image Processing & Reconstruction cluster_analysis Analysis Ribosome_Purification Ribosome Purification Complex_Formation Ribosome-Drug Complex Formation Ribosome_Purification->Complex_Formation Grid_Preparation Cryo-EM Grid Preparation Complex_Formation->Grid_Preparation Vitrification Vitrification Grid_Preparation->Vitrification Data_Collection Micrograph Collection Vitrification->Data_Collection Preprocessing Motion Correction & CTF Estimation Data_Collection->Preprocessing Particle_Picking Particle Picking Preprocessing->Particle_Picking Classification 2D/3D Classification Particle_Picking->Classification Refinement 3D Refinement Classification->Refinement Model_Building Atomic Model Building Refinement->Model_Building Interaction_Analysis Binding Site Analysis Model_Building->Interaction_Analysis

General workflow for cryo-EM validation of a ribosomal binding site.

Conclusion

Cryo-EM has provided unprecedented insights into the molecular basis of this compound's inhibitory action on the bacterial ribosome. The detailed structural information of its binding at the subunit interface, and its ability to trap the ribosome in a translocation-incompetent state, offers a solid foundation for the rational design of novel and more potent antitubercular agents. The comparative data presented here highlights the unique mechanism of Tuberactinomycins and underscores the power of structural biology in modern drug discovery.

References

Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Between Tuberactinomycins and Aminoglycosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant tuberculosis (MDR-TB). This guide provides a comprehensive comparison of cross-resistance patterns between tuberactinomycin antibiotics, such as capreomycin, and other critical aminoglycosides like kanamycin and amikacin. By delving into the underlying molecular mechanisms and presenting supporting experimental data, this document aims to be an invaluable resource for developing novel therapeutic strategies and diagnostic tools.

Cross-resistance between tuberactinomycins and aminoglycosides poses a significant challenge in the clinical management of MDR-TB.[1][2] Both classes of drugs target the bacterial ribosome to inhibit protein synthesis, and mutations at or near their binding sites can lead to reduced efficacy of multiple drugs.[1][2] The primary mechanisms governing this cross-resistance are mutations within the rrs gene, which encodes the 16S ribosomal RNA, and to a lesser extent, modifications by enzymes that alter either the drug molecule or the ribosomal target.

Unraveling the Genetic Basis of Cross-Resistance

The landscape of cross-resistance is primarily shaped by specific genetic alterations in Mycobacterium tuberculosis. The most frequently cited mutations occur in the rrs gene, with the A1401G substitution being a key player in conferring high-level resistance to both kanamycin and amikacin, and often, cross-resistance to capreomycin.[3][4][5] Another significant mutation, G1484T in the rrs gene, is also associated with high-level resistance to all three drugs.[3][4]

Mutations in the promoter region of the eis gene, which encodes an aminoglycoside acetyltransferase, are linked to low-level resistance to kanamycin.[3][6][7] Notably, strains with these mutations may remain susceptible to amikacin, highlighting the importance of individual drug susceptibility testing.[6][7]

Resistance to capreomycin, along with viomycin, can also arise from mutations in the tlyA gene, which is believed to encode a methyltransferase responsible for modifying the 2'-O-ribose of specific nucleotides in the 16S and 23S rRNAs.[4][8][9]

The following diagram illustrates the workflow for identifying and characterizing resistant mutants, a common experimental approach in these studies.

experimental_workflow cluster_selection Selection of Resistant Mutants cluster_characterization Characterization of Mutants start Wild-Type M. tuberculosis Strain plate Plate on medium containing a single drug (e.g., Kanamycin, Capreomycin) start->plate Expose to antibiotic isolate Isolate resistant colonies plate->isolate Select for growth mic Determine Minimum Inhibitory Concentrations (MICs) for a panel of drugs isolate->mic dna Sequence target genes (rrs, tlyA, eis promoter) isolate->dna compare Compare MICs and genetic mutations to identify cross-resistance patterns mic->compare dna->compare resistance_mechanisms cluster_drugs Antibiotics cluster_targets Bacterial Targets & Resistance Mechanisms cluster_mutations Gene Mutations cluster_effects Effects KAN Kanamycin Ribosome Ribosome (Protein Synthesis) KAN->Ribosome Inhibits AMK Amikacin AMK->Ribosome Inhibits CAP Capreomycin CAP->Ribosome Inhibits rrs rrs gene mutation (e.g., A1401G, G1484T) AlteredRibosome Altered Ribosome Structure rrs->AlteredRibosome eis eis promoter mutation IncreasedEis Increased Eis Acetyltransferase Expression eis->IncreasedEis tlyA tlyA gene mutation LossOfModification Loss of Ribosomal Modification tlyA->LossOfModification AlteredRibosome->KAN Prevents binding AlteredRibosome->AMK Prevents binding AlteredRibosome->CAP Prevents binding AlteredRibosome->Ribosome Leads to IncreasedEis->KAN Inactivates LossOfModification->Ribosome Leads to

References

Tuberactinomycin Derivatives: A Comparative Analysis of Efficacy Against Resistant Mycobacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), the tuberactinomycin class of antibiotics remains a critical component of second-line treatment regimens. This guide provides a comparative analysis of the efficacy of key this compound derivatives—capreomycin and viomycin—against clinically isolated resistant strains of Mycobacterium tuberculosis. The data presented is intended for researchers, scientists, and drug development professionals to inform further research and development of novel derivatives with improved potency and resistance-breaking capabilities.

Tuberactinomycins are a family of cyclic peptide antibiotics that inhibit bacterial protein synthesis by binding to the 70S ribosome.[1][2] Their unique binding site, at the interface of the 16S and 23S ribosomal RNA (rRNA), makes them effective against bacteria that have developed resistance to other classes of ribosome-targeting antibiotics.[1] However, resistance to tuberactinomycins can emerge through mutations in the rRNA genes or in the gene encoding the rRNA methyltransferase TlyA.[1]

Comparative Efficacy of this compound Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of capreomycin and viomycin against various strains of M. tuberculosis, including wild-type and drug-resistant isolates. MIC50 and MIC90 values, which represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively, are provided where available.

AntibioticStrain TypeNumber of IsolatesMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference
Capreomycin Wild-Type881 - 424[2]
Resistant7>4--[2]
MDR-TB156-24[3]
pre-XDR-TB93-24[3]
XDR-TB27-48[3]
Viomycin Wild-Type880.5 - 212[2]
Resistant1>2--[2]

MDR-TB: Multidrug-resistant TB; pre-XDR-TB: Pre-extensively drug-resistant TB; XDR-TB: Extensively drug-resistant TB.

The data indicates that while both capreomycin and viomycin are potent against wild-type M. tuberculosis, higher concentrations are required to inhibit the growth of resistant strains. Notably, the MIC90 for capreomycin doubles from 4 μg/mL in pre-XDR-TB to 8 μg/mL in XDR-TB isolates, highlighting the challenge of treating highly resistant infections.[3] Viomycin generally exhibits lower MIC values against wild-type strains compared to capreomycin.[2] Research has also shown that isolates resistant to amikacin and kanamycin may still be susceptible to viomycin, suggesting it as a potential treatment option in such cases.[1][2]

Mechanism of Action and Resistance

The primary mechanism of action for tuberactinomycins is the inhibition of protein synthesis. This is achieved by binding to a specific site on the bacterial 70S ribosome, which interferes with transfer RNA (tRNA) translocation and induces conformational changes that block the translation process. The development of new derivatives aims to overcome resistance mechanisms and reduce toxicity.[4]

Resistance to tuberactinomycins in M. tuberculosis is primarily associated with specific mutations. Mutations in the rrs gene, which encodes the 16S rRNA, and the tlyA gene, responsible for a methyltransferase that modifies both 16S and 23S rRNA, can alter the drug's binding site and reduce its efficacy.[1]

Tuberactinomycin_Action_Resistance cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance This compound This compound Derivative Ribosome 70S Ribosome (16S & 23S rRNA) This compound->Ribosome Binds to interface Reduced_Efficacy Reduced Drug Efficacy This compound->Reduced_Efficacy Fails to inhibit effectively Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to rrs_Mutation rrs Gene Mutation (16S rRNA) Altered_Binding Altered Ribosomal Binding Site rrs_Mutation->Altered_Binding tlyA_Mutation tlyA Gene Mutation tlyA_Mutation->Altered_Binding Altered_Binding->Reduced_Efficacy

Mechanism of this compound Action and Resistance.

Experimental Protocols

The determination of MIC values is crucial for assessing the efficacy of antibiotics. The following are generalized protocols for methods commonly used for susceptibility testing of M. tuberculosis.

Broth Microdilution Method (using Middlebrook 7H9 Broth)
  • Preparation of Drug Solutions: Prepare stock solutions of this compound derivatives in an appropriate solvent. Perform serial twofold dilutions in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in 96-well microtiter plates.

  • Inoculum Preparation: Prepare a suspension of the M. tuberculosis isolate in sterile saline with 0.05% Tween 80, adjusted to a McFarland standard of 0.5. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate. Include a drug-free control well for each isolate. Seal the plates and incubate at 37°C for 7 to 14 days, or until growth is visible in the control well.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the mycobacteria.

Broth_Microdilution_Workflow prep_drug Prepare Serial Drug Dilutions in 96-well plate inoculate Inoculate Plate prep_drug->inoculate prep_inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Workflow for Broth Microdilution Susceptibility Testing.
Agar Proportion Method (using Middlebrook 7H10 Agar)

  • Media Preparation: Prepare Middlebrook 7H10 agar plates containing serial dilutions of the this compound derivative. Also, prepare drug-free control plates.

  • Inoculum Preparation: Prepare a bacterial suspension of the M. tuberculosis isolate and make serial dilutions (e.g., 10-2 and 10-4).

  • Inoculation: Inoculate each quadrant of the agar plates (both drug-containing and drug-free) with the different bacterial dilutions.

  • Incubation: Incubate the plates at 37°C in a 5-10% CO2 atmosphere for 14-21 days.

  • Interpretation: Count the number of colonies on both the drug-containing and drug-free plates. The proportion of resistant bacteria is calculated. Resistance is typically defined as growth on the drug-containing medium that is greater than 1% of the growth on the drug-free control.

Future Directions

The emergence of resistance to tuberactinomycins necessitates the development of new derivatives. Strategies for creating novel analogs include modifying the core peptide structure to enhance binding to the ribosome, evade resistance mechanisms, and reduce ototoxicity and nephrotoxicity associated with this class of drugs.[4] Structure-based drug design and combinatorial biosynthesis are promising avenues for generating next-generation tuberactinomycins to combat the evolving threat of drug-resistant tuberculosis.[5]

References

Head-to-head comparison of Tuberactinomycin and other protein synthesis inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Experimental Data

The global challenge of antimicrobial resistance necessitates a deeper understanding of the mechanisms and comparative efficacy of various antibiotics. This guide provides a head-to-head comparison of Tuberactinomycins with other prominent classes of protein synthesis inhibitors, supported by quantitative data and detailed experimental protocols. Tuberactinomycins, a class of cyclic peptide antibiotics including viomycin and capreomycin, are crucial in the treatment of multidrug-resistant tuberculosis.[1][2] They function by targeting the bacterial ribosome to inhibit protein synthesis.[2][3]

Mechanism of Action: A Tale of Two Subunits

Tuberactinomycins exert their inhibitory effect by binding to a critical interface between the small (30S) and large (50S) ribosomal subunits. Specifically, they interact with helix 44 (h44) of the 16S rRNA in the 30S subunit and helix 69 (H69) of the 23S rRNA in the 50S subunit.[2] This binding event ultimately blocks the translocation step of protein synthesis, a crucial process for polypeptide chain elongation.[2]

In contrast, other major classes of protein synthesis inhibitors target different stages and sites within the ribosome:

  • Aminoglycosides (e.g., Kanamycin, Gentamicin): Primarily bind to the 30S subunit, causing misreading of the mRNA codon and inhibiting translocation.

  • Tetracyclines (e.g., Tetracycline, Doxycycline): Bind to the 30S subunit and block the attachment of aminoacyl-tRNA to the A-site.

  • Macrolides (e.g., Erythromycin, Azithromycin): Bind to the 50S subunit's exit tunnel, obstructing the path of the nascent polypeptide chain.

  • Chloramphenicol : Binds to the 50S subunit and inhibits the peptidyl transferase reaction.

  • Oxazolidinones (e.g., Linezolid): Bind to the 50S subunit and prevent the formation of the initiation complex.

cluster_Ribosome Bacterial Ribosome (70S) 50S 50S Protein Synthesis Protein Synthesis 50S->Protein Synthesis 30S 30S 30S->Protein Synthesis Tuberactinomycin This compound This compound->50S Binds H69 This compound->30S Binds h44 Inhibition Inhibition This compound->Inhibition Aminoglycosides Aminoglycosides Aminoglycosides->30S Aminoglycosides->Inhibition Tetracyclines Tetracyclines Tetracyclines->30S Tetracyclines->Inhibition Macrolides Macrolides Macrolides->50S Macrolides->Inhibition Chloramphenicol Chloramphenicol Chloramphenicol->50S Chloramphenicol->Inhibition Oxazolidinones Oxazolidinones Oxazolidinones->50S Oxazolidinones->Inhibition Inhibition->Protein Synthesis Inhibits

Fig. 1: Binding sites of various protein synthesis inhibitors.

Quantitative Comparison of Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Tuberactinomycins and other protein synthesis inhibitors from a comparative in vitro translation assay.

Antibiotic ClassAntibioticTarget Organism/SystemIC50 (µM)Reference
This compound CapreomycinMycobacterium smegmatis0.76 ± 0.27[4]
ViomycinMycobacterium smegmatis0.84 ± 0.13[4]
CapreomycinEscherichia coli2.46 ± 0.11[4]
ViomycinEscherichia coli3.72 ± 0.33[4]

Note: Direct comparative IC50 values for a broad range of inhibitors under identical experimental conditions are limited in publicly available literature. The data presented here is from a study that specifically compared capreomycin and viomycin in two different bacterial translation systems.

Experimental Protocols

In Vitro Transcription-Translation (TX-TL) Inhibition Assay

This assay is a powerful tool for determining the IC50 of protein synthesis inhibitors in a controlled, cell-free environment.

1. Preparation of Cell-Free Extract:

  • Culture the desired bacterial strain (e.g., Mycobacterium smegmatis or Escherichia coli) to mid-log phase.

  • Harvest cells by centrifugation and wash with an appropriate buffer (e.g., S30 buffer).

  • Lyse the cells using a high-pressure homogenizer or sonicator.

  • Centrifuge the lysate at 30,000 x g to pellet cell debris.

  • Collect the supernatant (S30 extract) and dialyze against S30 buffer.

  • Determine the protein concentration of the extract and store at -80°C.

2. In Vitro Translation Reaction:

  • Assemble the reaction mixture containing the S30 extract, amino acids, energy source (e.g., ATP, GTP), salts, and a DNA template encoding a reporter protein (e.g., luciferase or GFP).

  • Add varying concentrations of the protein synthesis inhibitors to be tested.

  • Incubate the reactions at the optimal temperature for the specific cell-free system (e.g., 37°C for E. coli).

3. Quantification of Protein Synthesis:

  • Measure the reporter protein activity (e.g., luminescence for luciferase, fluorescence for GFP) at a specific time point or in real-time.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

cluster_workflow Experimental Workflow: In Vitro Translation Inhibition Assay A Prepare Bacterial Cell-Free Extract B Set up TX-TL Reaction with Reporter DNA A->B C Add Serial Dilutions of Inhibitors B->C D Incubate at Optimal Temperature C->D E Measure Reporter Protein Activity D->E F Calculate % Inhibition and Determine IC50 E->F

Fig. 2: Workflow for an in vitro translation inhibition assay.

Signaling Pathways and Broader Cellular Effects

While the primary mechanism of Tuberactinomycins is the direct inhibition of protein synthesis, their downstream effects on cellular signaling pathways are less well-characterized. The sudden halt in protein production can trigger a variety of cellular stress responses in bacteria. These can include the stringent response, characterized by the production of (p)ppGpp, which leads to a global downregulation of transcription and translation. Further research is needed to elucidate the specific signaling cascades that are activated or inhibited by this compound treatment.

Conclusion

Tuberactinomycins are potent inhibitors of bacterial protein synthesis with a distinct mechanism of action that involves binding to both ribosomal subunits to block translocation. The provided quantitative data, though limited in direct head-to-head comparisons with a wide array of other inhibitors, demonstrates their efficacy, particularly against mycobacterial systems. The detailed experimental protocol for the in vitro translation inhibition assay offers a robust method for conducting further comparative studies. A deeper investigation into the impact of Tuberactinomycins on bacterial signaling and stress response pathways will be crucial for a comprehensive understanding of their cellular effects and for the development of novel therapeutic strategies.

References

Unraveling Tuberactinomycin Resistance: A Comparative Guide to Genetic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of the genetic mutations conferring resistance to Tuberactinomycin antibiotics, supported by experimental data and detailed protocols.

The this compound family of cyclic peptide antibiotics, which includes vital second-line anti-tuberculosis drugs like Capreomycin and Viomycin, are crucial in the fight against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). These antibiotics function by binding to the bacterial ribosome and inhibiting protein synthesis.[1] However, the emergence of resistance threatens their clinical efficacy. This guide provides a comprehensive overview of the primary mechanisms of this compound resistance through genetic mutations, offering a comparative analysis of their effects and outlining the experimental methodologies used for their confirmation.

Primary Resistance Mechanism: Target Modification via Genetic Mutation

The predominant mechanism of resistance to Tuberactinomycins in M. tuberculosis is the alteration of the drug's target site—the ribosome—through genetic mutations. These mutations primarily occur in two key genes: rrs, which encodes the 16S ribosomal RNA (rRNA), and tlyA, which encodes a 2'-O-methyltransferase responsible for modifying both 16S and 23S rRNA.[2][3]

Mutations in these genes prevent the effective binding of this compound antibiotics to the ribosome, thereby allowing protein synthesis to continue even in the presence of the drug.

Quantitative Analysis of Resistance Levels

The level of resistance conferred by different mutations can be quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the impact of key mutations on the MIC of Capreomycin and Viomycin.

Table 1: Impact of rrs Gene Mutations on this compound MIC in M. tuberculosis

Mutation in rrsWild-Type MIC (μg/mL)Mutant MIC (μg/mL)Fold Increase in ResistanceReference Antibiotic(s)
A1401G2.5 - 108 - >160~3 - >16Capreomycin
C1402T2.5 - 1040 - ≥160~4 - >16Capreomycin
G1484T2.5 - 10>320>32Capreomycin

Note: MIC values can vary between studies and clinical isolates due to different experimental conditions and genetic backgrounds of the strains.[4][5]

Table 2: Impact of tlyA Gene Mutations on this compound MIC in M. tuberculosis

Mutation Type in tlyAWild-Type MIC (μg/mL)Mutant MIC (μg/mL)Fold Increase in ResistanceReference Antibiotic(s)
Frameshift/Nonsense2.5 - 1040 - 80~4 - 8Capreomycin
Missense2.5 - 1040 - 80~4 - 8Capreomycin, Viomycin
Transposon Insertion2.5 - 1040~4Capreomycin, Viomycin

Note: Inactivation of tlyA generally leads to a moderate level of resistance to both Capreomycin and Viomycin.[6]

Comparative Analysis of Resistance Mechanisms

While target modification through mutation is the most clinically significant mechanism of this compound resistance, other mechanisms, such as enzymatic inactivation and efflux pumps, are known to confer resistance to other classes of antibiotics and may play a role in this compound resistance.

  • Enzymatic Inactivation: This involves the production of enzymes that chemically modify and inactivate the antibiotic. For instance, the producing organisms of Tuberactinomycins, Streptomyces species, possess resistance genes like vph (viomycin phosphotransferase) that encodes an enzyme to inactivate the antibiotic.[7] While this is a primary self-resistance mechanism in the producing organism, its clinical relevance in M. tuberculosis is less established.

  • Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing the intracellular drug concentration. While efflux pumps are a known mechanism of resistance to other anti-TB drugs, their specific role in this compound resistance in clinical isolates of M. tuberculosis is still under investigation. However, studies have shown that the use of efflux pump inhibitors can increase the susceptibility of M. tuberculosis to various antibiotics, suggesting a potential role for this mechanism.[2][8]

Visualizing the Mechanisms of Resistance and Experimental Workflow

To better understand the interplay of these resistance mechanisms and the process of their identification, the following diagrams have been generated using Graphviz.

cluster_action This compound Action cluster_resistance Resistance Mechanisms This compound This compound Ribosome Ribosome This compound->Ribosome Binds to Reduced Binding Reduced Binding This compound->Reduced Binding Drug Inactivation Drug Inactivation This compound->Drug Inactivation Drug Expulsion Drug Expulsion This compound->Drug Expulsion Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Inhibits Bacterial Cell Death Bacterial Cell Death Protein Synthesis->Bacterial Cell Death Leads to rrs Mutation rrs Mutation Altered Ribosome Altered Ribosome rrs Mutation->Altered Ribosome tlyA Mutation tlyA Mutation tlyA Mutation->Altered Ribosome Altered Ribosome->Reduced Binding Enzymatic Inactivation Enzymatic Inactivation Enzymatic Inactivation->Drug Inactivation Efflux Pump Efflux Pump Efflux Pump->Drug Expulsion

Caption: Mechanisms of this compound action and resistance.

Isolate Resistant Strain Isolate Resistant Strain MIC Determination MIC Determination Isolate Resistant Strain->MIC Determination Genomic DNA Extraction Genomic DNA Extraction Isolate Resistant Strain->Genomic DNA Extraction MIC Determination->Genomic DNA Extraction PCR Amplification (rrs, tlyA) PCR Amplification (rrs, tlyA) Genomic DNA Extraction->PCR Amplification (rrs, tlyA) DNA Sequencing DNA Sequencing PCR Amplification (rrs, tlyA)->DNA Sequencing Sequence Analysis Sequence Analysis DNA Sequencing->Sequence Analysis Site-Directed Mutagenesis Site-Directed Mutagenesis Sequence Analysis->Site-Directed Mutagenesis Identified Mutation Confirm Resistance Phenotype Confirm Resistance Phenotype Site-Directed Mutagenesis->Confirm Resistance Phenotype Confirm Resistance Phenotype->MIC Determination Re-test MIC

Caption: Experimental workflow for confirming resistance mutations.

Experimental Protocols

Accurate determination of this compound resistance relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination for M. tuberculosis (Broth Microdilution Method)

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis isolate

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • This compound antibiotic (e.g., Capreomycin sulfate) stock solution

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (0.02% w/v)

  • Sterile saline with 0.05% Tween 80

Protocol:

  • Inoculum Preparation: Culture M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard with sterile saline containing Tween 80. This corresponds to approximately 1-5 x 10^7 CFU/mL.

  • Serial Dilution of Antibiotic: Prepare serial two-fold dilutions of the this compound in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free growth control well and a sterile control well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • Reading Results: After incubation, add 30 µL of the resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest antibiotic concentration in the wells that remain blue.

DNA Sequencing for Identification of rrs and tlyA Mutations

This protocol outlines the steps to identify mutations in the genes associated with this compound resistance.

Materials:

  • Genomic DNA extracted from M. tuberculosis isolate

  • PCR primers specific for the rrs and tlyA genes

  • High-fidelity DNA polymerase and dNTPs

  • PCR thermocycler

  • DNA purification kit

  • Sanger sequencing reagents and access to a sequencer

Protocol:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the M. tuberculosis isolate using a commercially available kit or a standard protocol.

  • PCR Amplification: Amplify the target regions of the rrs and tlyA genes using specific primers. The primers should be designed to flank the regions where resistance mutations are known to occur.

  • PCR Product Purification: Purify the PCR products to remove primers, dNTPs, and polymerase.

  • Sanger Sequencing: Perform Sanger sequencing of the purified PCR products using the same primers used for amplification.

  • Sequence Analysis: Align the obtained sequences with the wild-type reference sequences of rrs and tlyA from a susceptible M. tuberculosis strain (e.g., H37Rv). Identify any nucleotide substitutions, insertions, or deletions.

Site-Directed Mutagenesis to Confirm the Role of a Mutation in Resistance

This technique is used to introduce a specific mutation into a wild-type gene to confirm its role in conferring antibiotic resistance.

Materials:

  • Plasmid containing the wild-type rrs or tlyA gene from a susceptible M. tuberculosis strain

  • Mutagenic primers containing the desired nucleotide change

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells for cloning

  • A suitable shuttle vector for expressing the mutated gene in a susceptible mycobacterial strain

Protocol:

  • Primer Design: Design primers that are complementary to the plasmid sequence but contain the specific mutation to be introduced.

  • Mutagenesis PCR: Perform PCR using the plasmid containing the wild-type gene as a template and the mutagenic primers. This will generate copies of the plasmid containing the desired mutation.

  • DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated DNA, thereby digesting the original wild-type template plasmid and leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells for amplification.

  • Plasmid Isolation and Verification: Isolate the mutated plasmid from the transformed E. coli and verify the presence of the desired mutation by DNA sequencing.

  • Expression in Mycobacteria: Introduce the verified mutated plasmid into a susceptible mycobacterial strain (e.g., M. smegmatis or a susceptible strain of M. tuberculosis).

  • Phenotypic Analysis: Determine the MIC of the this compound antibiotic for the transformed mycobacterial strain expressing the mutated gene and compare it to the strain containing the wild-type gene. An increase in the MIC confirms that the specific mutation confers resistance.

Conclusion

The primary mechanism of resistance to this compound antibiotics in M. tuberculosis is through genetic mutations in the rrs and tlyA genes, which lead to alterations in the ribosomal target site. Understanding the specific mutations and their impact on resistance levels is critical for the development of rapid molecular diagnostics and for guiding therapeutic strategies. While alternative mechanisms like enzymatic inactivation and efflux pumps exist, their clinical significance in this compound resistance in M. tuberculosis requires further investigation. The experimental protocols detailed in this guide provide a framework for the continued surveillance and study of this compound resistance, aiding in the global effort to combat multidrug-resistant tuberculosis.

References

Side-by-side toxicity profiling of Tuberactinomycin and Capreomycin

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination for Researchers and Drug Development Professionals

Tuberactinomycin and Capreomycin are cyclic peptide antibiotics that have historically served as crucial second-line agents in the treatment of multidrug-resistant tuberculosis (MDR-TB). Both drugs belong to the this compound class and share a similar mechanism of action, inhibiting bacterial protein synthesis by binding to the ribosome.[1][2] Despite their therapeutic importance, their clinical use is often limited by significant toxicities, primarily ototoxicity and nephrotoxicity. This guide provides a side-by-side comparison of their toxicity profiles, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary of Toxicity

Both this compound (commonly represented by its member, Viomycin) and Capreomycin exhibit a similar spectrum of adverse effects, with damage to the auditory nerve (ototoxicity) and kidneys (nephrotoxicity) being the most clinically significant. While often grouped together due to their structural and functional similarities, subtle differences in their toxic potential have been suggested in some studies.

Mechanism of Action and Toxicity Pathway

Tuberactinomycins, including Capreomycin and Viomycin, exert their antibacterial effect by binding to the 70S ribosome, interfering with the translocation step of protein synthesis.[1][2] This interaction is crucial for their efficacy against Mycobacterium tuberculosis.

The precise mechanisms underlying their toxicity are not fully elucidated but are thought to involve off-target interactions within the human host. It is hypothesized that these drugs accumulate in the hair cells of the inner ear and the proximal tubules of the kidneys, leading to cellular damage and organ dysfunction.

cluster_mechanism Mechanism of Action & Toxicity Drug This compound / Capreomycin Ribosome Bacterial 70S Ribosome Drug->Ribosome Binding HostCells Host Cells (Inner Ear Hair Cells, Renal Proximal Tubules) Drug->HostCells ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis BacterialDeath Bacterial Cell Death ProteinSynthesis->BacterialDeath DrugAccumulation Drug Accumulation HostCells->DrugAccumulation CellularDamage Cellular Damage (e.g., Apoptosis) DrugAccumulation->CellularDamage Toxicity Ototoxicity & Nephrotoxicity CellularDamage->Toxicity

Shared mechanism of antibacterial action and proposed toxicity pathway.

Comparative Ototoxicity

Ototoxicity, manifesting as hearing loss, tinnitus, and vestibular dysfunction, is a major dose-limiting toxicity for both drugs.

Qualitative Comparison: Both Viomycin and Capreomycin are known to cause damage to the cochlear and vestibular systems.[3] Studies have shown that co-administration with other ototoxic agents, such as loop diuretics (e.g., ethacrynic acid), can potentiate the cochlear hair cell damage caused by both Viomycin and Capreomycin.[3]

Quantitative Comparison: Direct, head-to-head quantitative experimental studies comparing the ototoxicity of this compound (Viomycin) and Capreomycin are limited in the publicly available literature. However, a pharmacovigilance study analyzing spontaneous reports of adverse drug reactions provides some insight. In this analysis of the VigiBase® database, the reporting of deafness was more disproportionately associated with amikacin and kanamycin use compared to streptomycin, while the reporting of vertigo was inversely associated with Capreomycin use when compared to streptomycin.[4] While not a direct comparison with Viomycin, this suggests potential differences in the ototoxic profiles of these second-line injectable agents.

A retrospective cohort study comparing amikacin and capreomycin in patients with MDR-TB found that ototoxicity was five times more likely to occur in patients started on amikacin than in those treated with capreomycin only (Hazard Ratio, 5.2).[5]

Comparative Nephrotoxicity

Nephrotoxicity, characterized by damage to the renal tubules, can lead to electrolyte imbalances and impaired kidney function.

Qualitative Comparison: Both drugs are recognized for their potential to cause renal tubular damage. The accumulation of these drugs in the proximal tubular cells is thought to be the initiating event.

Quantitative Comparison: Similar to ototoxicity, direct quantitative comparative studies on the nephrotoxicity of Viomycin and Capreomycin are scarce. General studies on aminoglycoside nephrotoxicity in rat models have established protocols for assessing renal damage by measuring serum creatinine, blood urea nitrogen (BUN), and observing histopathological changes.[6] These methodologies can be applied for a direct comparison of Viomycin and Capreomycin. In the absence of such direct comparative data, it is generally accepted that both drugs carry a significant risk of nephrotoxicity that requires careful patient monitoring.

Data Summary Tables

Due to the lack of direct comparative quantitative data from single studies, the following tables summarize the known toxicities and findings from various sources.

Table 1: Ototoxicity Profile

FeatureThis compound (Viomycin)CapreomycinReference
Primary Effect Cochlear and vestibular damageCochlear and vestibular damage[3]
Interaction Potentiated by loop diureticsPotentiated by loop diuretics[3]
Pharmacovigilance Data (vs. Streptomycin) Data not specifically isolatedInverse association with vertigo reporting[4]
Clinical Comparison (vs. Amikacin) Not directly compared5-fold lower likelihood of ototoxicity[5]

Table 2: Nephrotoxicity Profile

FeatureThis compound (Viomycin)CapreomycinReference
Primary Effect Renal tubular damageRenal tubular damageGeneral knowledge
Key Indicators Increased Serum Creatinine, BUNIncreased Serum Creatinine, BUN[6]
In Vitro Models Can be assessed using HK-2 cellsCan be assessed using HK-2 cells[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of toxicity. Below are representative protocols for evaluating ototoxicity and nephrotoxicity.

Ototoxicity Assessment in Animal Models (e.g., Guinea Pig)

This protocol outlines the key steps for evaluating drug-induced hearing loss.

cluster_workflow Ototoxicity Assessment Workflow start Baseline Auditory Brainstem Response (ABR) Measurement drug_admin Drug Administration (this compound or Capreomycin) start->drug_admin serial_abr Serial ABR Measurements drug_admin->serial_abr endpoint Endpoint ABR Measurement serial_abr->endpoint histology Cochlear Histopathology endpoint->histology analysis Data Analysis: ABR Threshold Shift & Hair Cell Damage histology->analysis

Workflow for in vivo ototoxicity assessment.

1. Baseline Auditory Brainstem Response (ABR):

  • Anesthetize the animal (e.g., ketamine/xylazine).

  • Place subdermal needle electrodes.

  • Deliver auditory stimuli (clicks or tone bursts) at various frequencies and intensities.

  • Record the electrical activity of the auditory pathway to determine the hearing threshold.

2. Drug Administration:

  • Administer this compound or Capreomycin at the desired dose and duration.

3. Serial and Endpoint ABR:

  • Repeat ABR measurements at specified time points during and after drug administration.

  • The final ABR measurement serves as the endpoint.

4. Cochlear Histopathology:

  • Euthanize the animal and perfuse the cochleae.

  • Dissect and prepare the cochleae for histological examination (e.g., scanning electron microscopy).

  • Quantify the loss of inner and outer hair cells.

5. Data Analysis:

  • Calculate the ABR threshold shift by comparing baseline and post-treatment thresholds.

  • Correlate the degree of hair cell loss with the observed hearing loss.

In Vitro Nephrotoxicity Assessment Using HK-2 Cells

This protocol describes a cell-based assay for evaluating renal toxicity.

cluster_workflow_nephro In Vitro Nephrotoxicity Workflow start Culture HK-2 Cells drug_exposure Expose Cells to this compound or Capreomycin start->drug_exposure cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) drug_exposure->cytotoxicity_assay biomarker_analysis Biomarker Analysis (e.g., KIM-1, NGAL ELISA) drug_exposure->biomarker_analysis analysis Data Analysis: IC50 & Biomarker Levels cytotoxicity_assay->analysis biomarker_analysis->analysis

Workflow for in vitro nephrotoxicity assessment.

1. Cell Culture:

  • Culture human kidney proximal tubule epithelial cells (HK-2) under standard conditions.

2. Drug Exposure:

  • Treat the cells with varying concentrations of this compound or Capreomycin for a specified duration (e.g., 24, 48 hours).

3. Cytotoxicity Assays:

  • MTT Assay: Measures cell viability based on mitochondrial activity.

  • LDH Assay: Measures lactate dehydrogenase release, an indicator of cell membrane damage.

4. Biomarker Analysis:

  • Collect cell culture supernatants.

  • Quantify the levels of kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) using ELISA.

5. Data Analysis:

  • Determine the half-maximal inhibitory concentration (IC50) from the cytotoxicity assays.

  • Compare the dose-dependent increase in nephrotoxicity biomarkers between the two drugs.

Conclusion

This compound and Capreomycin are indispensable tools in the fight against MDR-TB, but their clinical utility is hampered by significant ototoxicity and nephrotoxicity. While their toxicity profiles are generally considered similar, the available data suggests there may be subtle but clinically relevant differences. The lack of direct, quantitative comparative studies highlights a critical knowledge gap. Future research employing standardized in vivo and in vitro protocols, as outlined in this guide, is essential to precisely delineate the comparative toxicity of these important antibiotics. Such data would be invaluable for guiding clinical use and for the development of safer, next-generation antitubercular agents.

References

Evaluating the Synergistic Effects of Tuberactinomycin with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the exploration of novel treatment strategies. Combination therapy, which can enhance efficacy, reduce treatment duration, and combat the development of resistance, is a cornerstone of anti-tubercular treatment. This guide provides a comparative evaluation of the synergistic effects of Tuberactinomycin antibiotics, such as Capreomycin and Viomycin, with other antimicrobial agents against Mycobacterium species.

Mechanism of Action: Tuberactinomycins

Tuberactinomycins are a class of cyclic peptide antibiotics that inhibit bacterial protein synthesis.[1] They bind to the 70S ribosome, interfering with the translocation of tRNA and mRNA, ultimately leading to the cessation of protein production and bacterial cell death.[1][2]

Synergistic Combinations with Tuberactinomycins

Evidence suggests that Tuberactinomycins can act synergistically with other classes of antibiotics, enhancing their collective antimicrobial effect. This section presents available quantitative data from in vitro studies.

This compound and Cationic Antimicrobial Peptides

A study investigating the interaction between Capreomycin and cationic antimicrobial peptides (D-LAK120-A and D-LAK120-HP13) against Mycobacterium smegmatis demonstrated modest synergistic activity. The data from this study is summarized in the table below.

Combination (against M. smegmatis mc² 155)MIC of Agent A Alone (µM)MIC of Agent B Alone (µM)MIC of Agent A in Combination (µM)MIC of Agent B in Combination (µM)Fractional Inhibitory Concentration Index (FICI)Interpretation
Capreomycin + D-LAK120-A4.01.51.330.50.66Additive
Capreomycin + D-LAK120-HP134.01.52.00.751.0Indifference

Data extracted from a study by Rifampin- or Capreomycin-Induced Remodeling of the Mycobacterium smegmatis Mycolic Acid Layer Is Mitigated in Synergistic Combinations with Cationic Antimicrobial Peptides.

Experimental Protocols

The following is a detailed methodology for the checkerboard assay, a common method used to determine the synergistic effects of antibiotic combinations against Mycobacterium tuberculosis.

Checkerboard Assay for Mycobacterium tuberculosis

1. Preparation of Mycobacterial Inoculum:

  • Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth (an optical density at 600 nm of 0.4-0.6).

  • The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in fresh Middlebrook 7H9 broth.

2. Preparation of Antibiotic Solutions:

  • Stock solutions of this compound (e.g., Capreomycin) and the partner antibiotic are prepared in an appropriate solvent (e.g., sterile distilled water or dimethyl sulfoxide) at a concentration of 10x the highest concentration to be tested.

  • Serial two-fold dilutions of each antibiotic are prepared in 96-well microtiter plates. This compound is typically diluted along the y-axis, and the partner antibiotic is diluted along the x-axis.

3. Assay Setup:

  • 50 µL of the diluted this compound solutions are added to the corresponding wells of the microtiter plate.

  • 50 µL of the diluted partner antibiotic solutions are then added to the wells.

  • Each well will contain a unique combination of concentrations of the two antibiotics.

  • Control wells containing each antibiotic alone, as well as a drug-free growth control, are included on each plate.

  • Finally, 100 µL of the prepared mycobacterial inoculum is added to each well, bringing the total volume to 200 µL.

4. Incubation and Reading of Results:

  • The plates are sealed and incubated at 37°C for 7 to 14 days.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible growth of the mycobacteria.

5. Calculation of the Fractional Inhibitory Concentration Index (FICI):

  • The FICI is calculated to determine the nature of the interaction between the two antibiotics. The formula is as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • The results are interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizing Synergistic Mechanisms and Workflows

Potential Mechanism of Synergy: Mitigation of Mycolic Acid Layer Remodeling

One proposed mechanism for the synergy between Capreomycin and certain antimicrobial peptides involves the mycobacterial cell envelope. It is suggested that Mycobacterium smegmatis responds to Capreomycin by remodeling its mycolic acid layer, a key component of its protective cell wall. This remodeling may be a defense mechanism. The synergistic partner, in this case, a cationic antimicrobial peptide, is thought to mitigate this remodeling, potentially increasing the permeability of the cell wall and enhancing the intracellular access and efficacy of Capreomycin.[3]

Synergy_Mechanism Capreomycin Capreomycin M_smegmatis Mycobacterium smegmatis Cell Wall Capreomycin->M_smegmatis Inhibition Inhibition of Protein Synthesis Capreomycin->Inhibition Primary Action AMP Cationic Antimicrobial Peptide Remodeling Remodeling of Mycolic Acid Layer AMP->Remodeling mitigates M_smegmatis->Remodeling induces Mycolic_Acid Mycolic Acid Layer Increased_Permeability Increased Cell Wall Permeability Remodeling->Increased_Permeability leads to (if unmitigated) Increased_Permeability->Capreomycin enhances entry of

Proposed synergistic mechanism of Capreomycin and antimicrobial peptides.
Experimental Workflow: Checkerboard Assay

The checkerboard assay is a systematic method to evaluate the in vitro interaction of two antimicrobial agents. The workflow involves serial dilutions of both agents in a microtiter plate to test a wide range of concentration combinations against a standardized bacterial inoculum.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis cluster_interpretation Interpretation Inoculum Prepare Mycobacterial Inoculum (5x10^5 CFU/mL) AddInoculum Add Mycobacterial Inoculum to all wells Inoculum->AddInoculum AntibioticA Prepare Stock Solution of this compound (A) SerialDilutionA Serial Dilute this compound (A) along Y-axis of 96-well plate AntibioticA->SerialDilutionA AntibioticB Prepare Stock Solution of Partner Antibiotic (B) SerialDilutionB Serial Dilute Partner Antibiotic (B) along X-axis of 96-well plate AntibioticB->SerialDilutionB SerialDilutionA->AddInoculum SerialDilutionB->AddInoculum Incubate Incubate plates at 37°C (7-14 days) AddInoculum->Incubate ReadMIC Determine MIC for each well Incubate->ReadMIC CalculateFICI Calculate Fractional Inhibitory Concentration Index (FICI) ReadMIC->CalculateFICI Synergy Synergy (FICI <= 0.5) CalculateFICI->Synergy Additive Additive/Indifference (0.5 < FICI <= 4.0) CalculateFICI->Additive Antagonism Antagonism (FICI > 4.0) CalculateFICI->Antagonism

Workflow for the checkerboard antimicrobial synergy assay.

Conclusion

The exploration of synergistic antibiotic combinations is a critical avenue of research in the fight against drug-resistant Mycobacterium tuberculosis. While the available quantitative data on the synergistic effects of Tuberactinomycins with other common anti-tubercular drugs is limited, the methodologies for evaluating such interactions are well-established. The potential mechanism of synergy involving the mitigation of cell wall remodeling highlights a promising area for further investigation. Future studies focusing on generating comprehensive quantitative data for this compound combinations against clinical isolates of M. tuberculosis are essential to guide the development of more effective treatment regimens.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Tuberactinomycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Tuberactinomycin. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), safe handling procedures, and detailed disposal plans to minimize risk and ensure operational integrity.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against accidental exposure to this compound. The following table summarizes the recommended PPE, drawing from guidelines for handling antituberculosis compounds.

PPE CategorySpecificationRationale
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Protects against inhalation of aerosolized this compound powder, a primary route of exposure.
Hand Protection Nitrile gloves are recommended. While specific chemical resistance data for this compound is not available, nitrile gloves offer good protection against a wide range of chemicals. It is crucial to change gloves immediately if contamination is suspected.Prevents dermal absorption and contamination of surfaces.
Body Protection A disposable, solid-front gown with tight-fitting wrists.Protects skin and personal clothing from spills and contamination.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or aerosolized particles.

Establishing an In-House Occupational Exposure Limit (OEL)

As there is no established Occupational Exposure Limit (OEL) for this compound from regulatory bodies like OSHA or ACGIH, it is recommended to establish an in-house OEL. This process involves a thorough toxicological evaluation and is typically performed by a qualified industrial hygienist. The methodology for establishing a health-based exposure limit involves:

  • Hazard Identification: A comprehensive review of all available pharmacological and toxicological data for this compound, including both non-clinical and clinical information.[1][2] The primary mechanism of action for Tuberactinomycins is the inhibition of protein synthesis in bacteria by targeting ribosomes.[3][4]

  • Dose-Response Assessment: Identification of the No-Observed-Adverse-Effect Level (NOAEL) from relevant studies. The NOAEL is the highest dose at which no adverse effects were observed.

  • Calculation of the Permitted Daily Exposure (PDE): The PDE is calculated using the NOAEL and applying various uncertainty factors to account for interspecies and intraspecies differences, the severity of the potential adverse effects, and the quality of the available data. The general formula is:

    PDE = (NOAEL x Weight Adjustment) / (UFc x MF x PK x PF)

    Where UFc is a composite uncertainty factor, MF is a modifying factor, PK is a pharmacokinetic adjustment, and PF is a periodicity factor.

  • Calculation of the OEL: The OEL is then derived from the PDE, taking into account the volume of air a worker breathes during an 8-hour workday. A common formula is:

    OEL (mg/m³) = PDE (mg/day) / 10 m³/day[5][6]

Safe Handling and Operational Procedures

Adherence to strict operational procedures is critical to prevent contamination and exposure.

General Handling
  • All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of aerosol generation.

  • Wear all recommended PPE during handling procedures.

  • Avoid skin contact and inhalation.[7]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Allow Aerosols to Settle: Wait for a sufficient amount of time (e.g., 30 minutes) for any airborne particles to settle before initiating cleanup.

  • Don Appropriate PPE: Before re-entering the area, don a NIOSH-approved respirator, chemical-resistant gloves, a disposable gown, and eye protection.

  • Contain the Spill: Gently cover the spill with absorbent material, starting from the outside and working inwards to prevent further spreading.[7]

  • Decontaminate: Carefully apply a freshly prepared 1:10 dilution of household bleach (containing approximately 0.5% sodium hypochlorite) or another appropriate disinfectant to the absorbent material and the surrounding area. Allow a contact time of at least 30 minutes.

  • Clean Up: Collect all contaminated materials (absorbent pads, gloves, gown, etc.) and place them in a designated biohazard waste container.

  • Final Decontamination: Wipe the spill area again with the disinfectant solution, followed by a final wipe with 70% ethanol.

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

  • Report the Incident: Report the spill to the laboratory supervisor and document the incident according to institutional protocols.

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and potential exposure to others.

Chemical Inactivation

Given that this compound is a cyclic peptide antibiotic, chemical degradation through hydrolysis or oxidation is a viable inactivation method.

Alkaline Hydrolysis Protocol:

  • Prepare a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • For liquid waste containing this compound, add an equal volume of the 1 M alkaline solution. For solid waste, dissolve it in a minimal amount of water before adding the alkaline solution.

  • Heat the mixture to approximately 150°C in a sealed, pressure-rated container for at least 60 minutes to accelerate the hydrolysis of the peptide bonds.[8] This process breaks down the cyclic peptide into smaller, inactive components like amino acids and small peptides.[8]

  • Allow the solution to cool to room temperature.

  • Neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6 and 8.

  • Dispose of the neutralized solution in accordance with local and institutional regulations for chemical waste.

Oxidative Degradation Protocol:

  • Prepare a fresh solution of a strong oxidizing agent, such as a 1:10 dilution of household bleach (approximately 0.5% sodium hypochlorite).

  • Add the this compound waste to the oxidizing solution. Ensure a sufficient volume of the oxidizing solution is used to completely submerge or dissolve the waste.

  • Allow a contact time of at least 30 minutes to ensure the degradation of the antibiotic.[9][10][11]

  • Dispose of the resulting solution as chemical waste according to institutional guidelines.

Autoclaving

For materials that are not amenable to chemical inactivation, autoclaving can be an effective method for decontamination.

ParameterSpecificationRationale
Temperature 121°CStandard temperature for effective steam sterilization.[7]
Pressure 15 psi (above atmospheric pressure)Ensures steam saturation and penetration.
Time Minimum of 60 minutesExtended time is recommended to ensure the complete inactivation of potentially heat-resistant compounds.

Workflow for Handling and Disposal of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

TuberactinomycinWorkflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing and Aliquoting Weighing and Aliquoting Prepare Work Area->Weighing and Aliquoting Experimentation Experimentation Weighing and Aliquoting->Experimentation Spill Spill Experimentation->Spill Segregate Waste Segregate Waste Experimentation->Segregate Waste Spill Cleanup Protocol Spill Cleanup Protocol Spill->Spill Cleanup Protocol Chemical Inactivation Chemical Inactivation Segregate Waste->Chemical Inactivation Autoclave Autoclave Segregate Waste->Autoclave Dispose as Hazardous Waste Dispose as Hazardous Waste Chemical Inactivation->Dispose as Hazardous Waste Autoclave->Dispose as Hazardous Waste Spill Cleanup Protocol->Segregate Waste

Caption: Workflow for this compound Handling and Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.